Avibactam
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCUAPJVLWFHHB-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026066 | |
| Record name | Avibactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192500-31-4, 396731-14-9 | |
| Record name | Avibactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192500-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AVE-1330A free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avibactam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192500314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avibactam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avibactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVIBACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7352665165 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AVE-1330A FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MFO7817I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Avibactam on Serine β-Lactamases
Introduction: A Paradigm Shift in β-Lactamase Inhibition
The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has necessitated the development of novel strategies to preserve the efficacy of our β-lactam antibiotic arsenal. A primary driver of this resistance is the production of β-lactamase enzymes, which inactivate β-lactam drugs through hydrolysis. Avibactam, a non-β-lactam, diazabicyclooctane (DBO) inhibitor, represents a significant advancement in combating this resistance mechanism.[1][2][3] Unlike traditional β-lactam-based inhibitors, this compound possesses a unique and potent mechanism of action, enabling it to inhibit a broad spectrum of serine β-lactamases, including Ambler Class A, C, and some Class D enzymes.[4][5][6]
This guide provides a comprehensive technical overview of the molecular interactions governing this compound's inhibitory activity. We will delve into the step-by-step chemical mechanism, explore the kinetic and structural basis of its action across different β-lactamase classes, and detail the experimental methodologies employed to elucidate these intricate processes.
The Core Mechanism: A Reversible Covalent Dance
At its core, the inhibitory action of this compound is a sophisticated, multi-step process characterized by the formation of a covalent bond with the active site serine of the β-lactamase, followed by a slow, reversible recyclization.[7][8][9] This contrasts sharply with the "suicide inhibition" of older inhibitors like clavulanic acid, where the inhibitor is irreversibly consumed.[10]
The process can be dissected into two primary phases:
-
Acylation (Carbamylation): The catalytic serine residue (Ser70 in the standard class A numbering scheme) in the β-lactamase active site performs a nucleophilic attack on the carbonyl carbon of this compound's five-membered urea ring.[11][12] This results in the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate, specifically a carbamoyl linkage.[10][13] This acylation step effectively "traps" the enzyme in an inactive state.[5]
-
Deacylation and Recyclization: Unlike the hydrolysis that deacylates β-lactam substrates, the this compound-enzyme complex undergoes a slow, intramolecular ring-closure reaction.[7][8] The nitrogen atom (N6) of the opened this compound ring acts as a nucleophile, attacking the carbonyl carbon of the carbamoyl linkage. This process, termed recyclization, regenerates the intact, active this compound molecule and restores the free, functional enzyme.[7][14] The slowness of this deacylation step is crucial to this compound's efficacy, as it ensures a prolonged period of enzyme inhibition.
The remarkable feature of this mechanism is the near absence of a hydrolytic pathway for deacylation.[7][8] Structural analyses suggest that the conformation of the acyl-enzyme intermediate and the protonation state of key active site residues, such as Glu166 in Class A enzymes, disfavor the activation of a water molecule for hydrolysis, making recyclization the kinetically preferred route.[8][12][15]
Caption: The reversible covalent inhibition mechanism of this compound.
Class-Specific Interactions and Kinetic Profile
While the fundamental mechanism is conserved, the efficiency and kinetics of this compound inhibition vary across different classes of serine β-lactamases, a direct consequence of subtle differences in their active site architecture.[16][17]
| β-Lactamase Class | Representative Enzymes | Acylation Efficiency (k₂/Kᵢ, M⁻¹s⁻¹) | Deacylation Half-life (t₁/₂) | Key Structural Insights |
| Class A | CTX-M-15, KPC-2, TEM-1 | High (1.0 x 10⁵ for CTX-M-15)[16][18] | Minutes (e.g., ~16 min for TEM-1)[7] | The sulfate group of this compound interacts with a positively charged pocket, mimicking β-lactam carboxylates. Key residues like S130, N132, and K234 are crucial for binding.[2][12][19] |
| Class C | AmpC (P. aeruginosa, E. cloacae) | Moderate (~10³ - 10⁴)[16][20] | Minutes to hours | Similar overall binding mode to Class A, but with distinct interactions. A short, strong hydrogen bond between the this compound amide and piperidine N1 is observed in AmpC complexes.[4][21] |
| Class D | OXA-10, OXA-24, OXA-48 | Variable and generally lower (1.1 x 10¹ for OXA-10; 1.4 x 10³ for OXA-48)[16][22] | Very slow (days)[23] | This compound is essentially an irreversible inhibitor for some OXA enzymes due to the extremely slow deacylation. The binding mode provides a rationale for the selective inhibition of certain OXA variants.[24] |
Data compiled from multiple sources.[2][7][12][16][17][18][19][20][21][22][23][24]
The variation in acylation efficiency is a testament to how well the this compound molecule fits into the active sites of different enzyme classes. For instance, the high efficiency against Class A enzymes like CTX-M-15 is attributed to a snug fit and multiple favorable interactions within the active site.[2] Conversely, the lower efficiency against some Class D enzymes is due to less optimal binding.[16][17] The exceptionally slow deacylation from Class D enzymes makes this compound a particularly potent inhibitor against this challenging class of β-lactamases.
Methodologies for Elucidating the Mechanism of Action
A combination of sophisticated biophysical and biochemical techniques has been instrumental in deciphering this compound's mechanism.
Experimental Workflow
Caption: A generalized workflow for studying this compound's mechanism.
Detailed Protocols
1. Enzyme Kinetics Assays (Spectrophotometry)
-
Objective: To determine the kinetic parameters of inhibition, including the second-order rate constant for acylation (k₂/Kᵢ) and the deacylation rate constant (k_off).
-
Principle: The hydrolysis of a chromogenic substrate, such as nitrocefin, by the β-lactamase is monitored by measuring the change in absorbance over time. The presence of an inhibitor like this compound will alter the rate of this reaction.
-
Step-by-Step Methodology (Acylation):
-
Prepare a reaction mixture containing a known concentration of purified β-lactamase and the chromogenic substrate (e.g., nitrocefin) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).[16]
-
Initiate the reaction by adding varying concentrations of this compound.
-
Monitor the change in absorbance (e.g., at 482 nm for nitrocefin) over time using a spectrophotometer, often at a controlled temperature (e.g., 37°C).[16]
-
The observed rate constant (k_obs) for the onset of inhibition is determined for each this compound concentration.
-
Plot k_obs versus the this compound concentration. For this compound, this plot is typically linear, and the slope of this line represents the second-order rate constant of acylation (k₂/Kᵢ).[16]
-
-
Causality: This method allows for the quantification of how efficiently this compound acylates and inactivates the enzyme. The inability to reach saturation in the k_obs plots for many enzymes indicates that the initial non-covalent binding is weak, and the acylation step is rate-limiting.[16]
2. Mass Spectrometry (ESI-MS)
-
Objective: To confirm the formation of a covalent acyl-enzyme intermediate and to study its stability over time.[16][20]
-
Principle: Electrospray ionization mass spectrometry (ESI-MS) can measure the precise mass of the intact protein. The formation of a covalent adduct with this compound will result in a predictable mass increase.
-
Step-by-Step Methodology:
-
Incubate the purified β-lactamase with a molar excess of this compound for a defined period (e.g., 5 minutes to 24 hours).[16]
-
Remove excess, unbound this compound using a desalting column or ultrafiltration.
-
Analyze the protein sample by ESI-MS.
-
Compare the measured mass of the treated enzyme with that of the untreated enzyme. A mass increase corresponding to the molecular weight of this compound (or a fragment thereof) confirms covalent modification.
-
To study deacylation, the acyl-enzyme complex can be diluted and incubated, with samples taken at various time points for MS analysis to observe the reappearance of the free enzyme peak.[13]
-
-
Trustworthiness: This technique provides direct, physical evidence of the covalent nature of the inhibition, as the adduct remains intact even under the denaturing conditions of the experiment.[7]
3. X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the this compound-enzyme complex at atomic resolution.[4][8][25]
-
Principle: By crystallizing the acyl-enzyme complex and diffracting X-rays through the crystal, a detailed electron density map can be generated, allowing for the precise modeling of how this compound binds within the active site.
-
Step-by-Step Methodology:
-
Co-crystallize the purified β-lactamase with this compound or soak pre-formed enzyme crystals in a solution containing this compound.
-
Collect X-ray diffraction data from the crystals using a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the protein-inhibitor complex against the experimental data.
-
-
Authoritative Grounding: High-resolution crystal structures provide invaluable insights into the specific amino acid residues that interact with this compound, explaining its potency and the differences in inhibition across enzyme classes.[2][8][24] For example, crystal structures have revealed the specific hydrogen bonding networks and the conformation of the opened this compound ring within the active sites of CTX-M-15 and AmpC.[8][15]
Conclusion: A Broad-Spectrum Solution with a Unique Mechanism
This compound's novel, reversible covalent inhibition mechanism sets it apart from previous generations of β-lactamase inhibitors. Its ability to form a stable carbamoyl-enzyme intermediate, coupled with a slow recyclization that regenerates the active inhibitor, provides sustained inactivation of a wide range of clinically important serine β-lactamases. The detailed understanding of this mechanism, made possible through a combination of kinetic, mass spectrometric, and structural studies, not only solidifies the rationale for its clinical use but also provides a molecular blueprint for the design of future inhibitors to combat the ever-evolving landscape of antibiotic resistance.
References
- 1. This compound Analysis: Mechanism of Action and Adverse Effects [desklib.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound is a covalent, reversible, non-β-lactam β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Landscape of Diazabicyclooctane (DBO) Inhibition: this compound Inactivation of PER-2 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural insight into potent broad-spectrum inhibition with reversible recyclization mechanism: this compound in complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]
- 18. Kinetics of this compound inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: this compound in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reclaiming the efficacy of β-lactam-β-lactamase inhibitor combinations: this compound restores the susceptibility of CMY-2-producing Escherichia coli to ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Interactions between this compound and Ceftazidime-Hydrolyzing Class D β-Lactamases [mdpi.com]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. Molecular basis of selective inhibition and slow reversibility of this compound against class D carbapenemases: a structure-guided study of OXA-24 and OXA-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Preamble: The Imperative for a New Generation of β-Lactamase Inhibitors
An In-depth Technical Guide to the Discovery and Synthesis of Avibactam
The clinical efficacy of β-lactam antibiotics, the cornerstone of antibacterial therapy for decades, has been severely eroded by the proliferation of bacterial β-lactamase enzymes.[1][2] These enzymes efficiently catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. Early β-lactamase inhibitors (BLIs) like clavulanic acid, sulbactam, and tazobactam were instrumental in extending the utility of β-lactams. However, their spectrum of activity is largely confined to class A enzymes, leaving them vulnerable to bacteria producing class C (AmpC) and class D (OXA-type) β-lactamases, as well as the formidable class A Klebsiella pneumoniae carbapenemases (KPCs).[2][3] This escalating resistance crisis created an urgent need for novel, broad-spectrum inhibitors, setting the stage for the discovery of this compound.
Part 1: Discovery of the Diazabicyclooctane (DBO) Scaffold
The discovery of this compound was a departure from the traditional β-lactam-based inhibitor template, focusing instead on identifying a completely new chemical scaffold with a differentiated mechanism of action.
High-Throughput Screening (HTS) and Hit Identification
The journey began with a high-throughput screening campaign that evaluated extensive small-molecule libraries against a panel of clinically relevant β-lactamase enzymes. This systematic search aimed to identify compounds that could inhibit enzymes from multiple Ambler classes, particularly the problematic class C enzymes that were not well-addressed by existing inhibitors. This screening identified a promising hit compound featuring a novel diazabicyclooctane (DBO) core. The DBO scaffold was chemically distinct from all existing BLIs and showed an encouraging initial inhibitory profile, marking it as a priority for further investigation.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
Following the identification of the DBO hit, an intensive lead optimization program was initiated to enhance potency, broaden the inhibitory spectrum, and improve pharmacokinetic properties.[4][5][6] This iterative process of chemical synthesis and biological testing is crucial for transforming a preliminary hit into a clinical drug candidate.[4][5]
Key insights from the SAR studies included:
-
The N-1 Sulfate Group: The introduction of a sulfate moiety at the N-1 position of the DBO ring was a critical breakthrough. This group acts as a mimic of the carboxylate group in β-lactam substrates, providing a crucial recognition feature for the enzyme's active site.
-
The C-2 Carboxamide Side Chain: Extensive modification of the side chain at the C-2 position revealed that a primary carboxamide was optimal for potent, broad-spectrum inhibition. This group forms key hydrogen bond interactions within the active site of multiple β-lactamase classes.[7]
-
Stereochemistry: The specific stereochemistry of the DBO core, (2S, 5R), was determined to be essential for correct positioning within the enzyme active site and for maximal inhibitory activity.
This meticulous optimization process, balancing potency, selectivity, and drug-like properties, ultimately led to the selection of this compound (formerly NXL104) as the clinical development candidate.
Part 2: The Chemical Synthesis of this compound
Developing a robust, scalable, and economically viable synthetic route is a critical hurdle in drug development. The synthesis of this compound has evolved significantly from early discovery routes to efficient, large-scale manufacturing processes.
Retrosynthetic Analysis
A logical retrosynthetic strategy for this compound focuses on disconnecting the key functionalities to trace back to simpler, often commercially available starting materials. The primary disconnections are the urea cyclization that forms the 7-oxo moiety and the formation of the DBO core itself.
Caption: A simplified retrosynthetic pathway for this compound.
Evolution of Synthetic Routes
Early synthetic routes reported during the discovery phase were often lengthy, low-yielding, and utilized hazardous reagents like phosgene derivatives, making them unsuitable for large-scale production.[8]
Later-generation syntheses focused on efficiency and scalability. A notable improved process starts from commercially available Boc-benzylglutamate and proceeds in only five isolated steps to the DBO core with a high overall yield.[8] Another innovative approach utilizes an enzymatic resolution to establish the crucial stereochemistry of a (2S,5S)-5-hydroxypiperidine-2-carboxylate intermediate, a key precursor to the final DBO core.[8]
Experimental Protocol: Key Step - Optimized One-Pot Debenzylation/Sulfation
This protocol describes a critical final step from a modern, optimized synthesis, converting the protected precursor to the final active compound.[8]
Objective: To perform a one-pot debenzylation of the benzyl-protected hydroxylamine and subsequent sulfation to yield this compound.
Materials:
-
(2S,5R)-tert-butyl 2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl benzyl sulfate (Protected Precursor)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Dowex 50WX8 cation-exchange resin
Procedure:
-
Hydrogenolysis (Debenzylation): The protected precursor is dissolved in methanol in a suitable hydrogenation vessel.
-
10% Pd/C catalyst is added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
The vessel is purged and then pressurized with hydrogen gas (H₂). The reaction is stirred vigorously at room temperature until analysis (e.g., by HPLC or TLC) shows complete consumption of the starting material.
-
Catalyst Removal: The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with additional methanol to ensure complete recovery of the product.
-
Sulfation: The resulting filtrate containing the debenzylated intermediate is cooled in an ice bath.
-
Sulfur trioxide-pyridine complex is added portion-wise to the cold solution, maintaining the internal temperature below 5°C. The reaction is stirred at this temperature for several hours until the sulfation is complete.
-
Work-up and Salt Formation: The reaction is quenched by the slow addition of an aqueous sodium bicarbonate solution. The organic solvent is removed under reduced pressure.
-
Purification: The resulting aqueous solution is passed through a column of Dowex 50WX8 cation-exchange resin to exchange the counter-ion to sodium, yielding the this compound sodium salt. The solution is then concentrated and lyophilized to afford the final product as a white solid.
Part 3: Mechanism of Action - Covalent Reversible Inhibition
This compound's mechanism of inhibition is a defining feature that underpins its broad spectrum of activity. Unlike the often irreversible, mechanism-based inactivation caused by clavulanic acid, this compound functions as a covalent, reversible inhibitor.[9]
-
Initial Binding: this compound first binds non-covalently to the β-lactamase active site.
-
Acylation (Carbamoylation): The catalytic serine residue (Ser70 in the standard numbering scheme) attacks the carbonyl carbon of this compound's cyclic urea. This forms a stable, covalent carbamoyl-enzyme intermediate, effectively inactivating the enzyme. This acylation step is rapid.[3][9]
-
Deacylation (Recyclization): The covalent bond can be slowly hydrolyzed, which leads to the opening of this compound's DBO ring. However, the key mechanistic feature is that the opened ring can then recyclize, releasing the intact, active this compound molecule and regenerating the free enzyme. The rate of acylation is much faster than the rate of deacylation, leading to sustained inhibition of the enzyme population.[9][10]
Caption: The covalent, reversible inhibition mechanism of this compound.
Kinetic Profile and Spectrum of Activity
This mechanism allows this compound to potently inhibit a wide range of serine β-lactamases from classes A, C, and some class D enzymes.[7][10] It is particularly effective against KPC and AmpC enzymes, which are major sources of resistance to advanced-generation cephalosporins.[11] this compound does not inhibit class B metallo-β-lactamases (MBLs), which use a zinc-dependent catalytic mechanism.[11][12]
The efficiency of inhibition varies across enzyme classes, as shown by its kinetic parameters.
| β-Lactamase | Ambler Class | Representative Organism | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Half-life (t₁/₂) |
| CTX-M-15 | A | Escherichia coli | 1.0 x 10⁵ | 70 min |
| KPC-2 | A | Klebsiella pneumoniae | 2.1 x 10⁴ | 8 min* |
| AmpC | C | Enterobacter cloacae | 1.1 x 10³ | 110 min |
| AmpC | C | Pseudomonas aeruginosa | 2.4 x 10³ | 110 min |
| OXA-10 | D | Pseudomonas aeruginosa | 1.1 x 10¹ | > 5 days |
| OXA-48 | D | Klebsiella pneumoniae | 3.0 x 10² | 45 min |
| Note: The KPC-2 acyl-enzyme complex can also undergo a slow hydrolysis and fragmentation pathway.[3] | ||||
| (Data sourced from Ehmann et al., 2013)[3] |
Part 4: Conclusion and Future Outlook
The discovery and successful development of this compound marked a pivotal moment in the battle against antimicrobial resistance. Its novel DBO scaffold and unique covalent reversible inhibitory mechanism provided a solution to the challenge of broad-spectrum β-lactamase inhibition, particularly against difficult-to-inhibit class C and KPC enzymes. The evolution of its chemical synthesis from complex, low-yield routes to streamlined, scalable processes demonstrates the power of process chemistry in enabling the delivery of complex medicines. The story of this compound serves as a blueprint for modern drug discovery, illustrating a successful path from high-throughput screening to a clinically vital therapeutic agent that has restored the utility of established β-lactam antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the process of lead optimization? [synapse.patsnap.com]
- 5. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Detection of Ceftazidime/Avibactam Susceptibility/Resistance in Enterobacterales by Rapid CAZ/AVI NP Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Introduction: A Modern Solution to an Evolving Threat
An In-Depth Technical Guide to Avibactam: Chemical Structure, Properties, and Mechanism of Action
The escalating crisis of antibiotic resistance, particularly among Gram-negative bacteria, has rendered many cornerstone therapies, such as β-lactams, ineffective. This resistance is often mediated by β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. This compound represents a paradigm shift in combating this mechanism. It is a first-in-class, non-β-lactam, β-lactamase inhibitor designed to protect β-lactam antibiotics from degradation.[1] Unlike traditional inhibitors like clavulanic acid or tazobactam, this compound possesses a broader spectrum of activity, inhibiting Ambler class A, class C, and some class D serine β-lactamases.[2][3] This guide, intended for drug development professionals and researchers, provides a detailed exploration of this compound's chemical architecture, physicochemical properties, and the nuanced mechanism that underpins its clinical efficacy, particularly in its combination with ceftazidime.
Chemical Identity and Physicochemical Properties
This compound's unique structure is central to its function. It is a member of the diazabicyclo[3.2.1]octane class of molecules.[4] Its systematic IUPAC name is [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate.[4][5] The molecule was rationally designed to mimic the transition state of β-lactam hydrolysis, enabling it to bind effectively to the active site of β-lactamase enzymes.
Below is a visualization of the core chemical structure of this compound.
Caption: Core chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation development.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁N₃O₆S | [4][5] |
| Molecular Weight | 265.25 g/mol | [4][5] |
| CAS Number | 1192500-31-4 | [4][5] |
| Appearance | White crystalline powder | [6] |
| Water Solubility | Approx. 10 g/L | [6] |
| Protein Binding | 5.7–8.2% | [5][7] |
This compound is typically administered intravenously as its sodium salt to improve solubility and stability.[6][8]
Mechanism of Action: Reversible Covalent Inhibition
This compound's inhibitory mechanism is distinct from that of traditional β-lactam-based inhibitors, which often act as "suicide inhibitors" that are irreversibly consumed. This compound functions as a covalent but reversible inhibitor.[2][9] This process can be broken down into two critical steps:
-
Acylation: this compound binds to the active site of a serine β-lactamase. The catalytic serine residue attacks the carbonyl group of this compound's urea moiety, opening the five-membered ring and forming a stable, covalent acyl-enzyme intermediate.[10] This step effectively sequesters the enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic.[11]
-
Deacylation (Recyclization): The acyl-enzyme complex is unusually stable compared to that formed with β-lactam antibiotics.[10] Crucially, the subsequent deacylation reaction does not result in the hydrolysis and destruction of this compound. Instead, the molecule is released intact, regenerating both the active inhibitor and the functional enzyme.[2][12] This process of "recyclization" allows a single molecule of this compound to inhibit multiple β-lactamase enzymes over time.
The following diagram illustrates this unique, reversible covalent inhibition pathway.
Caption: Reversible covalent inhibition mechanism of this compound.
This reversible mechanism provides a significant advantage. The slow rate of recyclization (k₋₂) ensures a prolonged period of enzyme inhibition, while the regeneration of the inhibitor maintains its effective concentration in the periplasmic space.[10]
In Vitro Evaluation: Quantifying Potency
Assessing the efficacy of this compound requires a multi-faceted approach, primarily focused on its ability to restore the activity of a partner β-lactam antibiotic. The causality behind these experimental choices is to first establish a baseline of resistance and then quantify the specific contribution of the inhibitor.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Testing
The cornerstone of in vitro evaluation is determining the MIC of the partner antibiotic (e.g., ceftazidime) with and without a fixed concentration of this compound. This directly measures the restoration of antibacterial activity.
Methodology:
-
Strain Preparation: Culture β-lactamase-producing bacterial strains (e.g., KPC-producing Klebsiella pneumoniae, AmpC-producing Pseudomonas aeruginosa) to mid-log phase in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Standardization: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution:
-
Plate A (Antibiotic Alone): Prepare a two-fold serial dilution of the β-lactam antibiotic in a 96-well microtiter plate.
-
Plate B (Combination): Prepare an identical serial dilution of the β-lactam antibiotic in a plate where each well also contains a fixed, sub-inhibitory concentration of this compound (typically 4 mg/L).
-
-
Inoculation: Inoculate all wells with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Data Analysis: Compare the MIC from Plate A to Plate B. A significant reduction (e.g., ≥4-fold) in the MIC in the presence of this compound demonstrates its inhibitory effect.[13]
This protocol is self-validating through the direct comparison of the antibiotic's activity with and without the inhibitor against the same bacterial strain under identical conditions.
The following workflow diagram outlines the process for determining the potentiation effect of this compound.
Caption: Experimental workflow for in vitro MIC testing.
In Vivo Pharmacology: Bridging the Gap to Clinical Use
Understanding this compound's behavior within a biological system is critical for designing effective dosing regimens. Its pharmacokinetic (PK) and pharmacodynamic (PD) properties are complementary to those of its partner cephalosporins, like ceftazidime.[14][15]
Pharmacokinetic Profile
Clinical studies have established a consistent pharmacokinetic profile for this compound.
| PK Parameter | Value Range | Significance | Source(s) |
| Elimination Half-life (t½) | 1.4 - 3.2 hours | Complements the half-life of ceftazidime, allowing for synchronized dosing intervals. | [14][15] |
| Volume of Distribution (Vd) | 15.4 - 26.3 L | Indicates distribution primarily within the extracellular fluid, consistent with targeting bacteria in plasma and interstitial spaces. | [14][15] |
| Metabolism | Negligible | The drug is not significantly metabolized, reducing the potential for metabolic drug-drug interactions. | [5] |
| Primary Excretion Route | Renal (97%) | Excreted largely unchanged in the urine. Dosage adjustments are necessary for patients with renal impairment. | [5][14][15] |
Pharmacodynamic Target
For β-lactamase inhibitors, the key pharmacodynamic index is not a traditional MIC-based metric. Instead, efficacy correlates best with the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > Cₜ).[16][17] This Cₜ is the concentration required to adequately suppress β-lactamase activity and restore the partner antibiotic's efficacy. Preclinical models, including neutropenic mouse thigh and lung infection models, have been instrumental in defining this target.[18][19] For this compound, a Cₜ of 1-2.5 mg/L has been identified as correlating well with efficacy, depending on the pathogen and infection site.[16] This insight is foundational for using pharmacokinetic modeling to predict clinical success and establish susceptibility breakpoints.
Conclusion
This compound is a testament to modern medicinal chemistry and a vital tool against multi-drug resistant Gram-negative pathogens. Its novel diazabicyclooctane structure, unique reversible covalent mechanism of action, and favorable pharmacokinetic profile make it an effective and reliable β-lactamase inhibitor.[2][4] By understanding its core chemical properties and the intricate details of its interaction with bacterial enzymes, researchers and drug developers can better leverage its potential in combination therapies and design the next generation of life-saving antibiotics. The continued study of its structure-activity relationships and resistance mechanisms will be paramount as the landscape of bacterial resistance continues to evolve.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. acs.org [acs.org]
- 7. drugs.com [drugs.com]
- 8. This compound Sodium | C7H10N3NaO6S | CID 24944097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Analysis: Mechanism of Action and Adverse Effects [desklib.com]
- 12. journals.asm.org [journals.asm.org]
- 13. caymanchem.com [caymanchem.com]
- 14. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 15. Review of Clinical Pharmacokinetics of this compound, A Newly Approved non-β lactam β-lactamase Inhibitor Drug, In Combination Use With Ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Pharmacokinetic/Pharmacodynamic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Pharmacokinetic/Pharmacodynamic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
The Dawn of a New Defense: An In-Depth Technical Guide to the Early In Vitro Efficacy of Avibactam
For researchers, scientists, and drug development professionals dedicated to combating antimicrobial resistance, this guide provides a comprehensive exploration of the foundational in vitro studies that established Avibactam as a pivotal β-lactamase inhibitor. We will delve into the core scientific principles, experimental designs, and seminal findings that have paved the way for its clinical success.
Introduction: The Pressing Need for Novel β-Lactamase Inhibitors
The relentless evolution of β-lactamase-mediated resistance in Gram-negative bacteria has posed a significant threat to the efficacy of our most critical antibiotics. The proliferation of extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and particularly carbapenemases like Klebsiella pneumoniae carbapenemase (KPC) has created a critical unmet medical need. In this challenging landscape, the development of novel β-lactamase inhibitors became a paramount objective. This compound (formerly known as NXL104) emerged as a groundbreaking solution, not as a direct antibacterial agent, but as a potent protector, restoring the activity of established β-lactams.
The Core of Innovation: this compound's Unique Mechanism of Action
Unlike the classic β-lactam-based inhibitors (e.g., clavulanic acid, tazobactam), this compound is a non-β-lactam diazabicyclooctane (DBO). Its innovative mechanism of action is central to its broad-spectrum efficacy. This compound is a covalent, but reversible, inhibitor of a wide range of serine β-lactamases, including Ambler class A (like KPCs and other ESBLs), class C (AmpC), and some class D (such as OXA-48) enzymes.[1][2]
The inhibition process involves the acylation of the active site serine residue of the β-lactamase by this compound. This forms a stable carbamoyl-enzyme intermediate, effectively inactivating the enzyme. Crucially, this reaction is reversible; the intact this compound molecule can be slowly released, allowing it to inhibit other β-lactamase molecules.[3][4][5] This "recycling" ability contributes to its sustained inhibitory effect.
Foundational In Vitro Efficacy Assessment: Key Methodologies
The early evaluation of this compound's potential relied on a suite of robust in vitro assays designed to quantify its ability to protect β-lactam antibiotics from degradation by resistant bacteria.
Minimum Inhibitory Concentration (MIC) Determination
The cornerstone of antimicrobial susceptibility testing, MIC determination was crucial in demonstrating this compound's ability to restore the activity of partner β-lactams.
Experimental Protocol: Broth Microdilution
-
Preparation of Reagents:
-
Prepare a stock solution of the partner β-lactam (e.g., ceftazidime) and this compound in a suitable solvent.
-
Prepare serial two-fold dilutions of the β-lactam in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Add a fixed, clinically relevant concentration of this compound (typically 4 µg/mL) to a parallel set of dilutions.
-
-
Inoculum Preparation:
-
Culture the bacterial isolate to be tested on an appropriate agar medium overnight.
-
Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Inoculate the microtiter plates with the bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
Synergy Testing: The Checkerboard Assay
To quantify the synergistic interaction between this compound and its partner β-lactams, the checkerboard assay was employed.
Experimental Protocol: Checkerboard Assay
-
Plate Preparation:
-
In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute the β-lactam antibiotic horizontally across the columns and this compound vertically down the rows.
-
-
Inoculation and Incubation:
-
Inoculate each well with a standardized bacterial suspension as described for the MIC protocol.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Bactericidal Activity: Time-Kill Kinetic Assays
To assess the rate and extent of bacterial killing, time-kill assays were instrumental.
Experimental Protocol: Time-Kill Assay
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in the logarithmic phase of growth.
-
-
Exposure:
-
Expose the bacteria to the β-lactam alone, this compound alone, and the combination at concentrations corresponding to multiples of the MIC.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each culture.
-
Perform serial dilutions and plate onto appropriate agar media to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Biochemical Characterization: β-Lactamase Inhibition Assays
To directly measure the inhibitory activity of this compound against purified β-lactamases, biochemical assays using a chromogenic substrate like nitrocefin are employed.
Experimental Protocol: Nitrocefin Assay
-
Reagent Preparation:
-
Prepare a solution of purified β-lactamase enzyme in a suitable buffer.
-
Prepare a stock solution of nitrocefin.
-
Prepare various concentrations of this compound.
-
-
Assay Procedure:
-
In a microplate, pre-incubate the β-lactamase with different concentrations of this compound for a defined period.
-
Initiate the reaction by adding nitrocefin.
-
-
Data Acquisition:
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.
-
-
Data Analysis:
Seminal Findings from Early In Vitro Studies
Early in vitro investigations of this compound in combination with ceftazidime yielded compelling data that underscored its potential.
Table 1: Representative In Vitro Activity of Ceftazidime-Avibactam against Key Resistant Phenotypes
| Bacterial Species & Resistance Mechanism | Ceftazidime MIC (µg/mL) | Ceftazidime-Avibactam (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| K. pneumoniae (KPC-producing) | >64 | 0.5 - 2 | >32 - >128 |
| Enterobacter cloacae (AmpC-overproducing) | 32 | 0.25 | 128 |
| E. coli (CTX-M-15 ESBL) | >128 | 0.125 | >1024 |
| P. aeruginosa (AmpC-overproducing) | 64 | 4 | 16 |
| K. pneumoniae (OXA-48-producing) | 16 | 1 | 16 |
Note: The values presented are illustrative and compiled from various early in vitro studies. Actual values may vary depending on the specific strain and experimental conditions.[11][12][13][14][15]
These studies consistently demonstrated that the addition of this compound at a fixed concentration of 4 µg/mL restored the in vitro activity of ceftazidime against a vast majority of Enterobacteriaceae isolates producing KPC, AmpC, and ESBL enzymes.[16][17][18] For Pseudomonas aeruginosa, this compound was shown to be effective against strains with overexpressed AmpC, a common resistance mechanism in this pathogen.[8][12] However, its efficacy could be compromised by the co-expression of efflux pumps like MexAB-OprM.[12][19]
Early Insights into Resistance Development
From the outset, understanding the potential for resistance to this compound was a critical area of investigation. In vitro resistance selection studies, where bacteria are serially passaged in the presence of sub-inhibitory concentrations of the drug combination, provided early clues.
Experimental Protocol: In Vitro Resistance Selection
-
Serial Passage:
-
Characterization of Resistant Mutants:
-
Isolate colonies from the higher concentration passages.
-
Determine the MIC of ceftazidime-avibactam for these isolates to confirm resistance.
-
Perform molecular characterization (e.g., sequencing of β-lactamase genes) to identify the mechanisms of resistance.
-
Early studies revealed that resistance to ceftazidime-avibactam in KPC-producing K. pneumoniae could emerge through mutations in the blaKPC gene, often in the omega-loop region of the enzyme, which can alter the binding of this compound.[23]
Conclusion and Future Directions
The foundational in vitro studies of this compound were instrumental in establishing its profile as a potent and broad-spectrum β-lactamase inhibitor. The meticulous application of standardized methodologies, from MIC determination to detailed kinetic analyses, provided the robust data necessary to advance its development. These early investigations not only demonstrated this compound's remarkable ability to restore the efficacy of partner β-lactams against highly resistant Gram-negative pathogens but also offered crucial insights into its unique mechanism of action and potential pathways to resistance. The principles and techniques outlined in this guide continue to be fundamental in the ongoing surveillance of this compound's efficacy and the development of the next generation of β-lactamase inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Ceftazidime-avibactam: a novel cephalosporin/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] this compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor | Semantic Scholar [semanticscholar.org]
- 5. (Open Access) this compound is a covalent, reversible, non-β-lactam β-lactamase inhibitor (2012) | David E. Ehmann | 472 Citations [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy and In Vitro Activity of Novel Antibiotics for Infections With Carbapenem-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antibacterial Activity of the Ceftazidime-Avibactam (NXL104) Combination against Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Activity of Ceftazidime-Avibactam against Clinical and Isogenic Laboratory Pseudomonas aeruginosa Isolates Expressing Combinations of Most Relevant β-Lactam Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Loss of activity of ceftazidime-avibactam due to MexAB-OprM efflux and overproduction of AmpC cephalosporinase in Pseudomonas aeruginosa isolated from patients suffering from cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]
- 20. Evolution of ceftazidime-avibactam resistance driven by variation in bla KPC-2 to bla KPC-190 during treatment of ST11-K64 hypervirulent Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evolution of ceftazidime–this compound resistance driven by mutations in double-copy blaKPC-2 to blaKPC-189 during treatment of ST11 carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. tandfonline.com [tandfonline.com]
Initial Investigations into Avibactam Resistance: A Technical Guide
Introduction
Ceftazidime-avibactam (CZA) has emerged as a critical therapeutic option for infections caused by carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC).[1][2] this compound, a novel non-β-lactam β-lactamase inhibitor, effectively neutralizes a broad range of β-lactamases, including class A (like KPC and CTX-M), class C, and some class D enzymes.[1][3][4] However, the increasing clinical use of CZA has been met with the emergence of resistance, posing a significant threat to its long-term efficacy.[1][5] Understanding the molecular underpinnings of this resistance is paramount for the development of effective surveillance strategies, novel diagnostics, and next-generation therapeutics.
This in-depth technical guide provides a comprehensive overview of the core mechanisms of this compound resistance and outlines detailed, field-proven methodologies for their initial investigation. It is designed for researchers, scientists, and drug development professionals actively engaged in the study of antimicrobial resistance.
Core Mechanisms of this compound Resistance
Resistance to ceftazidime-avibactam is primarily driven by a few key molecular mechanisms, often acting in concert to achieve clinically significant levels of resistance. These can be broadly categorized as enzymatic modifications, alterations in drug influx and efflux, and target protein modifications.
Enzymatic Modifications: The Evolution of β-Lactamases
The most prevalent mechanism of CZA resistance involves mutations within the genes encoding β-lactamase enzymes, particularly blaKPC.[6][7] These mutations often occur in the Ω-loop of the KPC enzyme, a critical region for this compound binding.[3][8][9]
-
Klebsiella pneumoniae Carbapenemase (KPC) Variants: Numerous variants of KPC have been identified that confer resistance to CZA.[7][10] The D179Y substitution in KPC-2 and KPC-3 is a well-characterized mutation that reduces the inhibitory activity of this compound while often restoring susceptibility to carbapenems.[8][9] Other mutations and deletions within the Ω-loop have also been described.[8][10][11] The evolution of these variants is a dynamic process, with different mutations arising under therapeutic pressure.[12][13]
-
CTX-M Family β-Lactamases: While generally susceptible to this compound, mutations in CTX-M enzymes, such as CTX-M-14 and CTX-M-15, can also lead to CZA resistance.[4][14] For instance, a P170S substitution in CTX-M-14 has been associated with elevated CZA minimum inhibitory concentrations (MICs).[4][15]
-
Other β-Lactamases: Resistance can also be mediated by other β-lactamases, such as OXA-48 variants and certain PER and GES type ESBLs, which exhibit weaker inhibition by this compound.[3][5]
Alterations in Membrane Permeability: Porins and Efflux Pumps
Changes in the bacterial outer membrane that limit the intracellular concentration of CZA are another significant resistance strategy.[6][16]
-
Porin Loss or Modification: Decreased expression or mutations in the genes encoding major outer membrane porins, such as OmpK35 and OmpK36 in K. pneumoniae, can significantly increase the MIC for CZA.[6][12] This is often a contributing factor in combination with enzymatic resistance mechanisms.[6][9]
-
Overexpression of Efflux Pumps: The upregulation of efflux pump systems, particularly the AcrAB-TolC system, can actively expel ceftazidime from the bacterial cell, thereby reducing its effective concentration at the target site.[6][17][18][19] This mechanism often works in synergy with porin loss and enzymatic resistance.[6][18][19]
Target Protein Modifications
While less common, mutations in penicillin-binding proteins (PBPs), the ultimate target of ceftazidime, have also been reported to contribute to CZA resistance.[5][17] For example, insertions in PBP3 have been identified in CZA-resistant E. coli isolates.[17][20]
Increased Gene Expression
An increased copy number of the blaKPC gene, often due to transposition events, can lead to higher levels of KPC enzyme production, overwhelming the inhibitory effect of this compound.[1][12][18][19]
A Framework for Investigating this compound Resistance
A systematic approach is crucial for elucidating the mechanisms of this compound resistance in a clinical or research setting. The following workflow outlines the key experimental stages, from initial phenotypic characterization to in-depth molecular analysis.
References
- 1. contagionlive.com [contagionlive.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. francis-press.com [francis-press.com]
- 6. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Klebsiella pneumoniae Carbapenemase Variants Resistant to Ceftazidime-Avibactam: an Evolutionary Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KPC variants conferring resistance to ceftazidime-avibactam in Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evolution of ceftazidime-avibactam resistance driven by variation in bla KPC-2 to bla KPC-190 during treatment of ST11-K64 hypervirulent Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic evolution of ceftazidime-avibactam resistance due to interchanges between blaKPC-2 and blaKPC-145 during treatment of Klebsiella pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination of Amino Acid Substitutions Leading to CTX-M-15-Mediated Resistance to the Ceftazidime-Avibactam Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Antibiotic Resistance in Klebsiella pneumoniae and Related Enterobacterales: Molecular Mechanisms, Mobile Elements, and Therapeutic Challenges | MDPI [mdpi.com]
- 17. Mechanisms of ceftazidime/avibactam resistance in drug-naïve bacteraemic Enterobacterales strains without metallo-beta-lactamase production: Associated with ceftazidime impedance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resistance to Ceftazidime-Avibactam Is Due to Transposition of KPC in a Porin-Deficient Strain of Klebsiella pneumoniae with Increased Efflux Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resistance to Ceftazidime-Avibactam Is Due to Transposition of KPC in a Porin-Deficient Strain of Klebsiella pneumoniae with Increased Efflux Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Resistance to aztreonam-avibactam due to CTX-M-15 in the presence of penicillin-binding protein 3 with extra amino acids in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Pharmacokinetic Properties of Avibactam
This guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) properties of avibactam, a novel non-β-lactam β-lactamase inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data from various preclinical models, outlines validated experimental protocols, and explains the scientific rationale behind these methodologies. Our objective is to offer a field-proven perspective on evaluating the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby informing its journey from bench to bedside.
Introduction: The Rationale for this compound
The rise of multidrug-resistant Gram-negative bacteria poses a significant global health threat. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. This compound, a diazabicyclooctane, is a potent inhibitor of a wide range of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[1][2][3] When combined with β-lactam antibiotics like ceftazidime, this compound restores their activity against many resistant pathogens.[1][2][4]
Understanding the preclinical pharmacokinetics of this compound is a cornerstone of its development. These studies are essential to:
-
Define the relationship between dose, exposure, and efficacy.
-
Predict a safe and effective starting dose for human trials.[5]
-
Understand how the drug is absorbed, distributed, metabolized, and eliminated (ADME).[6]
-
Ensure that this compound's pharmacokinetic profile is complementary to its partner antibiotic, enabling simultaneous action at the site of infection.[7]
Guiding Principles of Preclinical PK Assessment
The primary goal of preclinical PK studies is to characterize a drug's behavior in a living system.[6] This is achieved through a series of in vitro and in vivo experiments designed to model the complex processes a drug undergoes in the body. For a compound like this compound, which is administered intravenously, the focus is primarily on its distribution, metabolism, and excretion.
The choice of animal models is critical.[8] Rodent models (mice, rats) are often used for initial screening and efficacy studies due to their practicality, while non-rodent models (dogs, non-human primates) provide data that is often more predictive of human pharmacokinetics.[5][8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the design and conduct of these essential studies to ensure the data is robust and reliable for informing clinical development.[6][8][9]
Caption: High-level workflow for preclinical pharmacokinetic evaluation.
Pharmacokinetic Profile of this compound in Preclinical Models
Distribution
The distribution of a drug determines its concentration at the site of action and in various tissues. Key parameters include the volume of distribution (Vd) and plasma protein binding.
-
Plasma Protein Binding: this compound exhibits low binding to plasma proteins across all tested preclinical species, which is consistent with observations in humans.[7][10] This is a crucial characteristic, as only the unbound (free) fraction of a drug is pharmacologically active. Low protein binding suggests that a larger fraction of the administered dose is available to inhibit β-lactamases. In mice, the plasma protein binding for this compound is reported to be around 8%.[10]
-
Volume of Distribution (Vd): In preclinical models, this compound generally shows a volume of distribution that suggests it is primarily distributed within the extracellular fluid. For example, in infected neutropenic mice, the Vd was estimated to be 1.18 L/kg.[11] Studies in rabbits also found Vd values comparable to those seen in humans.[12] This pharmacokinetic property is complementary to that of its partner β-lactams, like ceftazidime, facilitating their co-distribution to infection sites.[7]
-
Tissue Penetration: Effective treatment of infections requires the drug to penetrate the site of infection. Preclinical studies in mice have demonstrated that this compound penetrates into the epithelial lining fluid (ELF) of the lungs.[10][11] This is particularly relevant for treating pneumonia.[13] The ELF-to-plasma concentration ratio for unbound this compound in mice was found to be approximately 0.22.[11] Furthermore, microdialysis studies in rats and pigs have shown that this compound concentrations in the muscle and kidney interstitium are similar to unbound plasma concentrations.[14]
Metabolism
A critical aspect of drug development is understanding how a compound is metabolized by the body.[15][16] this compound is characterized by its metabolic stability.
-
In vitro Studies: Experiments using human liver microsomes and hepatocytes have shown that the biotransformation of this compound is negligible.[17] This is a significant advantage, as it minimizes the potential for the formation of active or toxic metabolites and reduces the likelihood of drug-drug interactions involving metabolic enzymes.[17]
-
In vivo Evidence: Consistent with in vitro findings, in vivo studies across preclinical species and in humans confirm that this compound is not significantly metabolized.[7] The majority of the administered dose is recovered as the unchanged parent drug.
Excretion
The primary route of elimination for this compound is renal excretion.[15]
-
Clearance and Half-Life: The clearance of this compound is closely tied to renal function. In preclinical species with normal renal function, this compound is cleared relatively quickly. In mice, the elimination half-life is approximately 0.24 hours.[11] This short half-life is similar to that of ceftazidime (around 0.28 hours in mice), making them suitable partners for a combination product.[7][11]
-
Excretion Pathway: Studies have consistently shown that renal excretion is the major pathway for this compound clearance.[18] In mass balance studies, the vast majority of the administered dose is recovered unchanged in the urine.[7] This indicates that glomerular filtration and likely active tubular secretion are the key mechanisms of its elimination. This reliance on renal clearance means that dose adjustments are necessary in subjects with impaired renal function, a principle established in preclinical studies and confirmed in clinical trials.[7][18]
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
The ultimate goal of characterizing pharmacokinetics is to link drug exposure to its pharmacological effect. For β-lactamase inhibitors, the key PK/PD parameter is the duration of time that the free drug concentration remains above a certain critical threshold (%fT > CT).[2][19][20]
Preclinical infection models, such as the neutropenic murine thigh infection model, have been instrumental in defining this target for this compound.[4] These studies have shown that the efficacy of this compound in restoring the activity of a partner β-lactam is time-dependent.[2][19][20] The specific concentration threshold (CT) and the required time above it can vary depending on the partner antibiotic and the pathogen being targeted.[20] These preclinical PK/PD analyses were foundational for selecting the this compound doses evaluated in clinical trials.[2][4]
Summary of Preclinical Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound observed in common preclinical models.
| Parameter | Mouse | Rat | Rabbit | Pig/Monkey | Human (for comparison) |
| Plasma Protein Binding | ~8%[10] | Low[11] | Low | Low | 5.7–8.2%[7] |
| Elimination Half-life (t½) | ~0.24 hr[11] | N/A | N/A | N/A | ~2.0 hr[7] |
| Volume of Distribution (Vd) | ~1.18 L/kg[11] | N/A | Comparable to humans[12] | N/A | 15.4–26.3 L[18] |
| Primary Elimination Route | Renal[7] | Renal[14] | Renal[12] | Renal[14] | Renal[7][18] |
| Metabolism | Negligible[17] | Negligible | Negligible | Negligible | Negligible[7][17] |
| Key PK/PD Driver | %fT > CT[2][21] | %fT > CT | %fT > CT | %fT > CT | %fT > CT[22][23] |
N/A: Specific data not prominently available in the searched literature.
Key Experimental Protocols
The trustworthiness of PK data hinges on robust and validated experimental methods. Below are outlines for core protocols used in the preclinical evaluation of this compound.
Protocol: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point), equipped with jugular vein catheters for dosing and blood sampling.
-
Dosing: Administer this compound as an intravenous bolus via the catheter. The dose is selected based on anticipated efficacious exposures from in vitro studies.
-
Blood Sampling: Collect serial blood samples (approx. 0.2 mL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8 hours) post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Data Analysis: Quantify this compound concentrations using a validated LC-MS/MS method. Calculate PK parameters (Cmax, AUC, t½, CL, Vd) using non-compartmental analysis (NCA).
Causality: The use of cannulated animals allows for serial blood sampling from the same animal, reducing biological variability. A rich sampling schedule, especially in the initial phase, is crucial to accurately define the distribution and elimination phases of a drug with a short half-life like this compound.
Protocol: Bioanalytical Quantification of this compound by LC-MS/MS
Objective: To accurately quantify this compound concentrations in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[24][25][26][27][28]
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
For this compound, which is a polar molecule, a specific extraction is needed. A common approach is solid-phase extraction (SPE) using a weak anion exchange cartridge.[24][25][27] Protein precipitation can be used for the partner drug, like ceftazidime.[24][25][27]
-
Add an internal standard (IS), such as a stable isotope-labeled version of this compound, to the plasma samples, calibration standards, and quality controls (QCs).
-
Elute the analyte from the SPE cartridge and evaporate the solvent. Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto an LC system.
-
Separation is typically achieved on a hydrophilic interaction liquid chromatography (HILIC) or an amide column, suitable for polar compounds.[24][25][27]
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to determine the concentrations in the unknown samples. The calibration range for rat plasma might be set from 0.005 to 5.0 µg/mL.[26][28]
-
Self-Validation: This protocol is self-validating through the inclusion of an internal standard to correct for variability in extraction and injection, and the use of QCs at multiple concentration levels to ensure the accuracy and precision of the analytical run. The method must be validated according to FDA guidelines.[27]
Caption: Workflow for LC-MS/MS bioanalysis of this compound in plasma.
Conclusion and Future Directions
The preclinical pharmacokinetic profile of this compound is well-characterized and demonstrates properties that make it an effective β-lactamase inhibitor for combination therapy. Its low plasma protein binding, limited metabolism, and primary renal excretion are consistent across species and align well with partner antibiotics like ceftazidime. The foundational work in preclinical models was essential for establishing the time-dependent PK/PD driver of efficacy, which guided the successful design of clinical trials and led to its approval for treating serious Gram-negative infections.[4][19]
Future research in this area may focus on refining physiologically based pharmacokinetic (PBPK) models to better predict this compound concentrations in specific, hard-to-reach tissue compartments.[14] Additionally, as new β-lactams are developed, preclinical PK studies will remain vital for identifying suitable partners for this compound to combat the ever-evolving landscape of antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound Pharmacokinetic/Pharmacodynamic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The primary pharmacology of ceftazidime/avibactam: in vivo translational biology and pharmacokinetics/pharmacodynamics (PK/PD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. rhizomeai.com [rhizomeai.com]
- 10. Pharmacokinetics and Penetration of Ceftazidime and this compound into Epithelial Lining Fluid in Thigh- and Lung-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Pharmacokinetics and Efficacy of Ceftazidime-Avibactam in the Treatment of Experimental Pneumonia Caused by Klebsiella pneumoniae Carbapenemase-Producing K. pneumoniae in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prediction of higher ceftazidime–this compound concentrations in the human renal interstitium compared with unbound plasma using a minimal physiologically based pharmacokinetic model developed in rats and pigs through microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 16. Absorption, distribution, excretion and metabolism in mammals | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. researchgate.net [researchgate.net]
- 18. Review of Clinical Pharmacokinetics of this compound, A Newly Approved non-β lactam β-lactamase Inhibitor Drug, In Combination Use With Ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Pharmacokinetic/Pharmacodynamic Targets - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 20. This compound Pharmacokinetic/Pharmacodynamic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A model-based evaluation of the pharmacokinetics-pharmacodynamics (PKPD) of this compound in combination with ceftazidime - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ceftazidime‐this compound Population Pharmacokinetic Modeling and Pharmacodynamic Target Attainment Across Adult Indications and Patient Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ceftazidime-Avibactam Population Pharmacokinetic Modeling and Pharmacodynamic Target Attainment Across Adult Indications and Patient Subgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of this compound and ceftazidime in human plasma samples by LC-MS. | Semantic Scholar [semanticscholar.org]
- 25. tandfonline.com [tandfonline.com]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. Bioanalytical method validation for the simultaneous determination of ceftazidime and this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Avibactam's Role in Overcoming Antibiotic Resistance: A Mechanistic and Methodological Analysis
An In-Depth Technical Guide
Abstract
The proliferation of β-lactamase-mediated resistance among Gram-negative bacteria represents a critical threat to global public health, rendering many cornerstone β-lactam antibiotics ineffective. Avibactam, a novel non-β-lactam β-lactamase inhibitor, has emerged as a pivotal tool in revitalizing the clinical utility of established antibiotics like ceftazidime. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will dissect its unique reversible covalent inhibition mechanism, delineate its broad spectrum of activity against key serine β-lactamases, and provide validated experimental protocols for its evaluation. Furthermore, this document explores the molecular underpinnings of emerging resistance to this compound, offering a forward-looking perspective on the enduring challenge of antibiotic resistance.
The Imperative for Novel β-Lactamase Inhibitors
The efficacy of β-lactam antibiotics, which constitute over 65% of the global antibiotic market, is fundamentally challenged by bacterial β-lactamases.[1] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the drug. The initial generation of β-lactamase inhibitors, such as clavulanic acid and tazobactam, were themselves β-lactam analogs. While successful against many Ambler class A enzymes, they are ineffective against the rising tide of extended-spectrum β-lactamases (ESBLs), serine carbapenemases like Klebsiella pneumoniae carbapenemase (KPC), and class C (AmpC) and D (OXA) enzymes.[2][3][4] This escalating resistance landscape created an urgent need for inhibitors with a broader spectrum and a novel mechanism of action, a need addressed by the development of this compound.
This compound: A Paradigm Shift in β-Lactamase Inhibition
This compound is a first-in-class diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitor.[3][5] Its structural distinction from the β-lactam core is crucial, as it is not susceptible to hydrolysis by β-lactamases.[6] this compound's primary role is to act as a "protector" molecule; it is co-administered with a partner β-lactam antibiotic, most notably the third-generation cephalosporin ceftazidime.[3][7][8] By inactivating β-lactamases, this compound restores the intrinsic activity of ceftazidime against a wide array of multidrug-resistant (MDR) Gram-negative pathogens.[7][9]
The Unique Mechanism of Reversible Covalent Inhibition
Unlike traditional "suicide inhibitors" that bind irreversibly and are eventually hydrolyzed, this compound employs a novel, reversible covalent inhibition mechanism.[10][11][12]
The process involves two key steps:
-
Acylation (Carbamoylation): The active-site serine hydroxyl of the β-lactamase attacks the carbonyl group of this compound's urea moiety. This leads to the opening of the DBO ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[4][13]
-
Deacylation (Recyclization): The reaction is reversible. The covalent bond can be cleaved, resulting in the regeneration of intact, active this compound and a functional enzyme.[10][11][12] This deacylation, or recyclization, is a slow process, with half-lives for enzyme recovery ranging from minutes to days depending on the specific enzyme.[4][12][14]
This slow off-rate is a critical feature. It ensures that the β-lactamase remains inhibited long enough for the partner antibiotic (e.g., ceftazidime) to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effect by disrupting cell wall synthesis.[4][7][15]
Spectrum of Activity: A Broad Defense Against Serine β-Lactamases
This compound demonstrates potent inhibitory activity across a broad range of clinically significant serine β-lactamases (Ambler classes A, C, and some D), a significant advantage over previous inhibitors.[10][16][17]
-
Class A Enzymes: this compound is a potent inhibitor of class A enzymes, including common ESBLs (e.g., CTX-M-15) and, critically, the KPC family of carbapenemases.[3][5][14]
-
Class C Enzymes: It is the first clinically approved inhibitor to reliably cover class C (AmpC) cephalosporinases, which are a major cause of resistance in organisms like Enterobacter, Citrobacter, and Pseudomonas aeruginosa.[10][11][16]
-
Class D Enzymes: this compound shows variable but clinically significant activity against certain class D carbapenemases, most notably OXA-48 and its variants.[1][2][3] However, its activity against other OXA types, particularly those common in Acinetobacter baumannii, is limited.[18]
-
Class B Metallo-β-Lactamases (MBLs): A crucial limitation is that this compound has no activity against class B MBLs (e.g., NDM, VIM, IMP).[5][17][19][20] These enzymes utilize zinc ions instead of a serine residue in their active site and are mechanistically distinct.[5][20] This lack of inhibition underscores the importance of accurate molecular identification of resistance mechanisms in clinical settings.
The following table summarizes the kinetic efficiency of this compound against a selection of clinically relevant β-lactamases. The efficiency of acylation (k₂/K) reflects how quickly the inhibitor binds and inactivates the enzyme, while the deacylation rate (k_off) and half-life (t½) indicate the stability of the inhibition.
| β-Lactamase Class | Enzyme Example | Acylation Efficiency (k₂/K) (M⁻¹s⁻¹) | Deacylation Half-Life (t½) (min) |
| Class A | CTX-M-15 | 1.0 x 10⁵ | 40 |
| Class A | KPC-2 | 2.4 x 10⁴ | 82 |
| Class C | P. aeruginosa AmpC | 1.3 x 10³ | 6 |
| Class C | E. cloacae P99 AmpC | 2.0 x 10⁴ | 300 |
| Class D | OXA-48 | 1.4 x 10³ | >1440 (>24h) |
| Class D | OXA-10 | 1.1 x 10¹ | >7200 (>5 days) |
| Data synthesized from Ehmann et al., 2013.[14] |
Experimental Protocols for Efficacy Assessment
Evaluating the efficacy of this compound combinations requires standardized and reproducible methodologies. The following protocols are foundational for both research and clinical microbiology laboratories.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium. For β-lactam/β-lactamase inhibitor combinations, the inhibitor is typically kept at a fixed concentration.
Causality: The use of a fixed concentration of this compound (standardized at 4 µg/mL) is critical.[21] This concentration is designed to be sufficient to inhibit the β-lactamases produced by the test organism, thereby allowing for a true assessment of the β-lactam partner's intrinsic activity against the bacterium's cellular machinery (PBPs).
Methodology:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an overnight agar plate.
-
Suspend in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to obtain the final inoculum density of approx. 5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Use a 96-well microtiter plate containing serial two-fold dilutions of the β-lactam antibiotic (e.g., ceftazidime) in MHB.
-
Crucially, each well (except for growth/sterility controls) must also contain a fixed concentration of this compound (4 µg/mL).
-
-
Inoculation:
-
Inoculate each well with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of this compound) that completely inhibits visible bacterial growth.
-
Validate the test by ensuring robust growth in the growth control well and no growth in the sterility control well.
-
The Emergence of this compound Resistance
Despite the success of this compound, the evolutionary pressure exerted by its widespread use has led to the emergence of resistance. Understanding these mechanisms is critical for stewardship and the development of next-generation inhibitors.
The primary mechanisms of resistance include:
-
β-Lactamase Mutations: Amino acid substitutions within the active site of β-lactamases, particularly in the Ω-loop of KPC enzymes (e.g., D179Y substitution in KPC-3), can impair this compound binding without completely abolishing carbapenemase activity.[17][18][22]
-
Increased β-Lactamase Expression: Overproduction of the target β-lactamase can effectively titrate out the available this compound, allowing the enzyme to hydrolyze the partner antibiotic.
-
Changes in Permeability: Reduced expression or mutations in outer membrane porin genes (e.g., OmpK35/OmpK36 in K. pneumoniae) can limit the entry of this compound and its partner antibiotic into the bacterial cell, thereby increasing the MIC.[18][23]
-
Efflux Pump Overexpression: Increased activity of efflux pumps can actively transport the drug combination out of the cell, although this is generally considered a contributing rather than a primary mechanism of high-level resistance.[18][23][24]
Conclusion and Future Directions
This compound represents a landmark achievement in the fight against antibiotic resistance. Its unique, reversible covalent mechanism and broad spectrum of activity against critical serine β-lactamases have restored the utility of ceftazidime and provided a vital treatment option for infections caused by MDR Gram-negative pathogens, particularly carbapenem-resistant Enterobacteriaceae (CRE).[17]
However, the emergence of resistance to this compound combinations is a stark reminder of the dynamic nature of bacterial evolution.[18][23] Future research must focus on:
-
Developing novel inhibitors: This includes agents with activity against MBLs and broader-spectrum DBOs.
-
Combination therapies: Exploring combinations of this compound with other antibiotics, such as aztreonam, to cover MBL-producing organisms, is a promising strategy.[10][25]
-
Rapid diagnostics: Implementing molecular diagnostics to quickly identify the underlying resistance mechanisms (e.g., KPC vs. NDM) is essential to guide appropriate therapy and preserve the efficacy of agents like ceftazidime-avibactam.
By integrating robust mechanistic understanding, validated methodologies, and vigilant surveillance, the scientific community can continue to leverage the power of this compound and develop new strategies to stay ahead in the ongoing battle against antibiotic resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Interactions between this compound and Ceftazidime-Hydrolyzing Class D β-Lactamases [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound Analysis: Mechanism of Action and Adverse Effects [desklib.com]
- 7. nbinno.com [nbinno.com]
- 8. Review of Clinical Pharmacokinetics of this compound, A Newly Approved non-β lactam β-lactamase Inhibitor Drug, In Combination Use With Ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 10. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceftazidime-Avibactam (Avycaz): For the Treatment of Complicated Intra-Abdominal and Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. contagionlive.com [contagionlive.com]
- 18. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. Interaction of this compound with Class B Metallo-β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activity of Ceftazidime-Avibactam against Extended-Spectrum- and AmpC β-Lactamase-Producing Enterobacteriaceae Collected in the INFORM Global Surveillance Study from 2012 to 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam | Semantic Scholar [semanticscholar.org]
- 24. francis-press.com [francis-press.com]
- 25. Therapeutic Options for Metallo-β-Lactamase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Combining Aztreonam with Avibactam in the Laboratory
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), presents a formidable challenge to modern medicine. The combination of aztreonam and avibactam has emerged as a promising therapeutic strategy to combat these resilient pathogens. This guide provides a comprehensive overview of the scientific rationale, mechanisms of action, and detailed laboratory protocols for the in vitro assessment of the aztreonam-avibactam combination. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to effectively evaluate this critical antibiotic pairing.
Introduction: The Rationale for a Synergistic Combination
The global health landscape is increasingly threatened by the emergence of Gram-negative bacteria resistant to carbapenems, the last line of defense for many serious infections. A significant driver of this resistance is the production of carbapenemases, enzymes that hydrolyze and inactivate carbapenem antibiotics. These enzymes are broadly classified into serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).
Aztreonam, a monobactam antibiotic, exhibits a unique characteristic: it is stable against hydrolysis by MBLs.[1][2] However, its efficacy is often compromised by the co-production of other β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which can hydrolyze it.[1][2]
This is where this compound, a novel non-β-lactam β-lactamase inhibitor, plays a crucial role. This compound effectively neutralizes a broad spectrum of serine-β-lactamases, including ESBLs, AmpC, and Klebsiella pneumoniae carbapenemases (KPCs).[1][2][3][4] By combining this compound with aztreonam, the protective shield of serine-β-lactamases is neutralized, allowing aztreonam to exert its bactericidal activity against MBL-producing bacteria.[1][2] This combination effectively restores the utility of aztreonam against many MDR Gram-negative pathogens.[1][2]
Mechanisms of Action: A Two-Pronged Attack
The efficacy of the aztreonam-avibactam combination lies in the distinct yet complementary mechanisms of its components.
Aztreonam: Targeting Bacterial Cell Wall Synthesis
Aztreonam is a synthetic monobactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[5][6][7] Its primary target is penicillin-binding protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan cross-linking.[5][6][8] By binding with high affinity to PBP3, aztreonam disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[5][8] Aztreonam is particularly potent against a wide spectrum of Gram-negative aerobic pathogens, including Pseudomonas aeruginosa.[8]
This compound: A Broad-Spectrum β-Lactamase Inhibitor
This compound is a non-β-lactam β-lactamase inhibitor with a novel mechanism of action. Unlike traditional β-lactamase inhibitors, it forms a reversible covalent bond with the serine active site of a wide range of β-lactamases, including Class A, Class C, and some Class D enzymes.[3][9][10] This inhibition prevents the degradation of β-lactam antibiotics, such as aztreonam.[11] The reversible nature of its binding is a key feature, allowing it to effectively "recycle" and inhibit multiple enzyme molecules.[10]
Synergistic Action
The synergy between aztreonam and this compound is the cornerstone of their combined efficacy against MDR bacteria.
Caption: Synergistic mechanism of aztreonam and this compound.
In Vitro Susceptibility Testing Protocols
Accurate and reproducible in vitro testing is paramount for evaluating the efficacy of aztreonam-avibactam. The following protocols are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For the aztreonam-avibactam combination, this compound is typically used at a fixed concentration.
Protocol: Broth Microdilution
-
Reagent Preparation:
-
Prepare stock solutions of aztreonam and this compound in the appropriate solvent as recommended by the manufacturer.
-
Prepare serial two-fold dilutions of aztreonam in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a solution of this compound in CAMHB to achieve a final fixed concentration (typically 4 mg/L) in each well of the microtiter plate.[2][12][13]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the aztreonam dilutions and the fixed concentration of this compound.
-
Include a growth control well (inoculum without antibiotics) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of aztreonam (in the presence of 4 mg/L this compound) that completely inhibits visible bacterial growth.
-
Interpret the MIC values according to the latest CLSI or EUCAST breakpoints. As of early 2024, EUCAST has set the breakpoint for Enterobacterales at S ≤4 mg/L and R >4 mg/L.[12][15]
-
Table 1: Example MIC Data for Aztreonam-Avibactam against MBL-producing Enterobacterales
| Isolate ID | Aztreonam MIC (mg/L) | Aztreonam-Avibactam (4 mg/L) MIC (mg/L) | Interpretation (EUCAST 2024) |
| E. coli 001 | >128 | 1 | Susceptible |
| K. pneumoniae 002 | 256 | 2 | Susceptible |
| E. cloacae 003 | >128 | 4 | Susceptible |
| K. pneumoniae 004 | 64 | 0.5 | Susceptible |
Note: Data is illustrative and based on published findings.[16][17]
Caption: Workflow for Broth Microdilution MIC Testing.
Checkerboard Assay for Synergy Assessment
The checkerboard assay is a method to assess the in vitro interaction between two antimicrobial agents.
Protocol: Checkerboard Assay
-
Plate Setup:
-
In a 96-well microtiter plate, create serial two-fold dilutions of aztreonam along the y-axis and this compound along the x-axis.
-
The resulting plate will have wells containing various combinations of aztreonam and this compound concentrations.
-
-
Inoculation and Incubation:
-
Inoculate the plate with a bacterial suspension prepared as described for the broth microdilution method (final concentration of ~5 x 10⁵ CFU/mL).[18]
-
Include growth control wells for each drug alone.
-
Incubate at 35°C for 18-24 hours.
-
-
Data Analysis and FIC Index Calculation:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:
-
FIC Index = FIC of Aztreonam + FIC of this compound
-
Where FIC of Aztreonam = (MIC of Aztreonam in combination) / (MIC of Aztreonam alone)
-
And FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
-
Interpret the FIC Index as follows:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[18]
-
-
Time-Kill Assays
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol: Time-Kill Assay
-
Preparation:
-
Prepare flasks of CAMHB containing aztreonam and this compound at desired concentrations (e.g., based on MIC values). Include a growth control flask.
-
Prepare a bacterial inoculum and adjust it to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test flasks.
-
-
Sampling and Plating:
-
Incubation and Colony Counting:
-
Incubate the plates at 35°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Quality Control
Strict adherence to quality control procedures is essential for accurate and reliable results.
-
Reference Strains: Use well-characterized reference strains with known MIC values for aztreonam-avibactam as recommended by CLSI and EUCAST (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603).[12]
-
Purity Checks: Ensure the purity of bacterial cultures before testing.
-
Inoculum Verification: Perform colony counts on the final inoculum to confirm the correct concentration.
-
Media and Reagent Quality: Use media and reagents that meet quality standards and are within their expiration dates.
Conclusion
The combination of aztreonam and this compound represents a significant advancement in the fight against MDR Gram-negative infections, particularly those caused by MBL-producing organisms. The protocols outlined in this guide provide a framework for the in vitro evaluation of this important therapeutic combination. By employing standardized and well-controlled methodologies, researchers can generate reliable data to further understand the spectrum of activity, potential for resistance development, and optimal use of aztreonam-avibactam, ultimately contributing to improved patient outcomes in the face of rising antimicrobial resistance.
References
- 1. Aztreonam-avibactam: The dynamic duo against multidrug-resistant gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aztreonam–this compound: The dynamic duo against multidrug‐resistant gram‐negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 7. amberlife.net [amberlife.net]
- 8. Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Analysis: Mechanism of Action and Adverse Effects [desklib.com]
- 10. This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pfizerpro.ro [pfizerpro.ro]
- 13. In Vitro Evaluation of the Activity of Aztreonam-Avibactam against 341 Recent Clinical Isolates of Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. EUCAST: Aztreonam-avibactam and cefepime-enmetazobactam now available. [eucast.org]
- 16. In vitro activity of aztreonam-avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro activity of aztreonam-avibactam and comparators against Metallo-β-Lactamase-producing Enterobacterales from ATLAS Global Surveillance Program, 2016-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Avibactam in Human Plasma
Introduction: The Clinical Imperative for Avibactam Monitoring
This compound, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating infections caused by multidrug-resistant Gram-negative bacteria. When co-administered with ceftazidime, it restores the efficacy of this third-generation cephalosporin against a broad spectrum of pathogens harboring extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and other resistance mechanisms. Given the critical nature of these infections and the pharmacokinetic variability observed in patient populations, particularly those who are critically ill, therapeutic drug monitoring (TDM) of this compound is paramount.[1] Accurate and reliable quantification of this compound in plasma is essential for optimizing dosing regimens to maximize therapeutic efficacy while minimizing potential toxicity.
This comprehensive guide provides detailed protocols and technical insights into the analytical methods for the quantification of this compound in human plasma. We will delve into the nuances of sample preparation, chromatographic separation, and detection, with a primary focus on the gold-standard technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Furthermore, we will explore High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a viable alternative.
Methodology Deep Dive: From Sample to Signal
The accurate measurement of this compound in a complex biological matrix like plasma necessitates a multi-step workflow. Each stage, from initial sample handling to final data acquisition, is critical for ensuring the integrity and reliability of the results.
Sample Preparation: The Foundation of Accurate Quantification
The primary challenge in bioanalysis is the removal of endogenous interferences, such as proteins and phospholipids, which can suppress the analyte signal and compromise the analytical column. For this compound, two principal sample preparation techniques have proven effective: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): A Rapid and Robust Approach
PPT is a widely used technique due to its simplicity, speed, and cost-effectiveness. The underlying principle involves the addition of an organic solvent to the plasma sample, which denatures and precipitates the proteins. Acetonitrile is a common choice for this purpose.[2][3]
Why it works: The addition of a water-miscible organic solvent like acetonitrile disrupts the hydration shell around the protein molecules, leading to their aggregation and precipitation. This compound, being a small molecule, remains soluble in the resulting supernatant.
-
Solid-Phase Extraction (SPE): For Enhanced Purity
SPE offers a more selective and rigorous clean-up compared to PPT. For this compound, a weak anionic exchange mechanism is often employed.[4][5][6][7][8]
Why it works: this compound possesses a carboxylate group, which is negatively charged at physiological pH. A weak anion exchange sorbent, typically with a primary or secondary amine functional group, will retain the negatively charged this compound while allowing neutral and basic interferences to be washed away. The retained this compound can then be eluted with a solvent that disrupts the ionic interaction. This targeted approach results in a cleaner extract, which can lead to improved sensitivity and reduced matrix effects.
Workflow Diagram: Sample Preparation
Caption: Comparative workflows for plasma sample preparation.
Chromatographic Separation: Isolating the Analyte
Liquid chromatography is employed to separate this compound from any remaining endogenous components before it enters the mass spectrometer. The choice of stationary phase (column) and mobile phase is critical for achieving optimal separation and peak shape.
-
LC-MS/MS Methods:
-
HPLC-UV Methods:
Why the choice of column matters: Amide columns are well-suited for retaining polar compounds like this compound through hydrophilic interaction liquid chromatography (HILIC). Polar-modified C18 columns provide a balance of hydrophobic and polar interactions, allowing for the simultaneous retention of both the polar this compound and the less polar ceftazidime.
Detection: The Precision of Mass Spectrometry
Tandem mass spectrometry (MS/MS) is the preferred detection method for quantifying this compound due to its high sensitivity and selectivity. The instrument is typically operated in multiple reaction monitoring (MRM) mode.
The principle of MRM: In MRM, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This highly specific transition provides excellent noise reduction and enhances the signal-to-noise ratio.
-
Ionization Mode: this compound is typically analyzed in negative ion mode due to the presence of the readily deprotonated carboxylate group.[8][9]
Validated Protocols: A Step-by-Step Guide
The following protocol is a synthesized example based on published and validated LC-MS/MS methods.[1][2][3]
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution.
-
Add 300 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation (e.g., 5-95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
This compound: m/z 263.9 → 96.1[2]
-
Internal Standard (example): m/z 267.9 → 100.1
-
4. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | > 0.99 | > 0.995 |
| Calibration Range | Clinically relevant range | 0.005 - 5.0 µg/mL[12][13] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10 | 0.005 µg/mL[12][13] |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 9%[12][13] |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 9%[12][13] |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | Within ±9%[12][13] |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal | < 15% |
| Stability (Freeze-thaw, bench-top, long-term) | < 15% deviation | Stable for at least 3 freeze-thaw cycles and 6 hours at room temperature.[9] |
Alternative Method: HPLC-UV
Protocol 2: HPLC-UV Quantification of this compound in Human Plasma
1. Sample Preparation:
-
Protein precipitation with acetonitrile followed by extraction with dichloromethane to remove the acetonitrile.[10]
2. HPLC-UV Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer and acetonitrile, containing an ion-pairing agent like tetrabutylammonium hydrogen sulfate.[10][11]
-
Detection: UV detection at a wavelength of approximately 260 nm.[14]
| Parameter | Typical Value |
| Linearity Range | 0.5 - 50 mg/L[11] |
| Lower Limit of Quantification (LLOQ) | 0.5 mg/L[11] |
| Precision (%CV) | < 3%[11] |
| Accuracy (% bias) | 99.0 - 104%[11] |
Analytical Workflow Diagram
Caption: The core analytical workflow post-sample preparation.
Conclusion: Ensuring Therapeutic Success through Precision Analysis
The robust and validated analytical methods detailed in this guide provide the necessary tools for the accurate quantification of this compound in human plasma. The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the laboratory, with LC-MS/MS offering superior sensitivity and selectivity. By implementing these rigorous analytical protocols, researchers and clinicians can confidently support therapeutic drug monitoring programs, ultimately contributing to improved patient outcomes in the fight against multidrug-resistant infections.
References
- 1. Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and this compound in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound and ceftazidime in human plasma samples by LC-MS. | Semantic Scholar [semanticscholar.org]
- 6. Determination of this compound and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. Bioanalytical method validation for the simultaneous determination of ceftazidime and this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. iosrphr.org [iosrphr.org]
Crafting the Next Generation of β-Lactamase Inhibitors: Application Notes and Protocols for the Synthesis and Evaluation of Avibactam Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel β-Lactamase Inhibitors
The escalating threat of antimicrobial resistance necessitates the development of innovative strategies to preserve the efficacy of our antibiotic arsenal. β-Lactam antibiotics remain a cornerstone of antibacterial therapy, but their utility is increasingly compromised by the production of β-lactamase enzymes by resistant bacteria. Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating this resistance mechanism.[1][2] Its unique diazabicyclooctane (DBO) core and reversible covalent inhibition mechanism provide a broad spectrum of activity against class A, C, and some class D serine β-lactamases.[1][3]
The clinical success of this compound has spurred considerable interest in the exploration of its derivatives to further enhance its properties, such as expanding its inhibitory spectrum, improving pharmacokinetic profiles, or overcoming emerging resistance.[4][5] This guide provides detailed application notes and protocols for the rational design, synthesis, purification, and characterization of novel this compound derivatives for research purposes. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow for researchers in the field of drug discovery.
Section 1: The Scientific Rationale - Understanding this compound's Mechanism and Opportunities for Derivatization
This compound's inhibitory action involves the acylation of the active site serine of β-lactamases, a reaction that is notably reversible.[3][6] This contrasts with the "suicide inhibition" mechanism of older β-lactam-based inhibitors. The stability of the resulting acyl-enzyme complex is a key determinant of its inhibitory potency.
The core DBO scaffold of this compound presents several key positions for chemical modification to generate novel derivatives. These modifications can be strategically designed to probe structure-activity relationships (SAR) and potentially enhance the molecule's therapeutic properties.[4][7][8]
Key Derivatization Sites on the this compound Scaffold:
| Position | Rationale for Derivatization | Potential Impact |
| C2-Carboxamide | Modulate interactions with the β-lactamase active site. | Altered inhibitory potency and spectrum. |
| N1-Position | Influence overall scaffold conformation and solubility. | Improved pharmacokinetic properties. |
| C5-Position | Explore alternative interactions within the active site. | Potential for enhanced binding affinity. |
This guide will focus on the synthesis of a representative this compound derivative with a modification at the C2-carboxamide position, a common strategy for exploring SAR.
Section 2: Synthetic Workflow - From Precursor to Purified Derivative
The synthesis of this compound derivatives is a multi-step process that demands careful control of reaction conditions and purification techniques.[9][10] The following protocols outline a reliable pathway to a key intermediate and the final sulfated product.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for a representative this compound derivative.
Protocol 2.1: Step 1 - Amidation of the Piperidine Ester
Causality: The conversion of the C2-ester to a primary amide is a crucial first step. The amide functionality is essential for the subsequent cyclization reaction and is also a key pharmacophoric feature for interaction with the target enzyme.
Materials:
-
Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate
-
7N Ammonia in Methanol
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solid by filtration and wash the cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Add toluene to the residue and co-evaporate to remove residual methanol. Repeat this step twice.
-
The resulting crude (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide can be used in the next step without further purification.
Protocol 2.2: Step 2 - Cyclization to Form the Diazabicyclooctane Core
Causality: This step constructs the core DBO scaffold. Triphosgene serves as a safer, solid-form equivalent of phosgene, which reacts with the two nitrogen atoms of the piperidine derivative to form the bicyclic urea structure. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions with the triphosgene.
Safety First: Handling Triphosgene Triphosgene is a toxic substance that can release phosgene gas upon contact with moisture or at elevated temperatures.[4] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. [6] A quenching solution (e.g., aqueous sodium hydroxide) should be readily available to neutralize any spills or residual reagent.[8][11]
Materials:
-
(2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide
-
Triphosgene
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous acetonitrile
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dry, nitrogen-flushed reaction vessel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide (1.0 eq) in anhydrous acetonitrile in a dry, nitrogen-flushed reaction vessel.
-
Add triethylamine (3.0 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous acetonitrile.
-
Slowly add the triphosgene solution to the cooled reaction mixture.
-
After the addition is complete, add a catalytic amount of DMAP.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide.[12][13]
Protocol 2.3: Step 3 - Debenzylation to Expose the Hydroxyl Group
Causality: The benzyl protecting group on the N-hydroxy moiety must be removed to allow for the subsequent sulfation. Catalytic hydrogenation with palladium on carbon is a standard and efficient method for this transformation.
Materials:
-
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
Dissolve the benzyloxy-protected intermediate (1.0 eq) in methanol or ethanol in a reaction flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Ensure the filter cake is kept wet with solvent during and after filtration.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated intermediate, (2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. This product is often used directly in the next step without further purification.
Protocol 2.4: Step 4 - Sulfation and Conversion to the Sodium Salt
Causality: The final step introduces the sulfate group, which is crucial for the inhibitory activity of this compound and its derivatives. The sulfur trioxide-pyridine complex is a commonly used and relatively mild sulfating agent. The subsequent conversion to the sodium salt enhances the compound's stability and water solubility.
Materials:
-
(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
-
Sulfur trioxide-pyridine complex
-
Anhydrous pyridine or another suitable solvent
-
Sodium 2-ethylhexanoate or another sodium source
-
Ethanol
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the hydroxy intermediate (1.0 eq) in anhydrous pyridine.
-
Add the sulfur trioxide-pyridine complex (1.5-2.0 eq) portion-wise to the solution, maintaining the temperature below 30°C.
-
Stir the reaction at room temperature for 12-16 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the pyridine.
-
Dissolve the residue in ethanol.
-
Add a solution of sodium 2-ethylhexanoate (1.0-1.2 eq) in ethanol to precipitate the sodium salt of the this compound derivative.
-
Stir the suspension for 1-2 hours, then collect the solid by filtration.
-
Wash the solid with ethanol and dry under vacuum to obtain the final product.
Section 3: Characterization of the this compound Derivative
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized derivative.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A validated reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity of the final compound and intermediates.[14][15][16][17]
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-260 nm |
| Column Temperature | 30°C |
For chiral derivatives, a chiral HPLC method may be necessary to resolve enantiomers.[18][19][20][21]
Mass Spectrometry (MS) for Molecular Weight Confirmation
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compounds.[3][7][22] The observed m/z value should correspond to the calculated molecular weight of the target derivative. Fragmentation patterns can also provide structural information.[7][23]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the this compound derivative. The chemical shifts and coupling constants of the protons on the DBO scaffold are characteristic and can be used to verify the successful synthesis of the target molecule.[12][13][24][25]
Section 4: In Vitro Evaluation of β-Lactamase Inhibition
The primary goal of synthesizing this compound derivatives is to evaluate their ability to inhibit β-lactamase enzymes. The following protocol describes a standard in vitro assay using the chromogenic substrate nitrocefin.[3][4][6][26]
Diagram of the β-Lactamase Inhibition Assay Workflow:
Caption: Workflow for the in vitro β-lactamase inhibition assay.
Protocol 4.1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
Causality: This assay quantifies the potency of the synthesized derivative by determining the concentration required to inhibit 50% of the β-lactamase activity. The rate of nitrocefin hydrolysis, which results in a color change, is measured in the presence of varying concentrations of the inhibitor.
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, CTX-M-15, AmpC)
-
Synthesized this compound derivative
-
Nitrocefin
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the this compound derivative in the assay buffer.
-
Perform serial dilutions of the derivative in the 96-well plate to create a range of concentrations.
-
Add a fixed concentration of the β-lactamase enzyme to each well containing the derivative and to control wells (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding a solution of nitrocefin to all wells.
-
Immediately begin monitoring the change in absorbance at approximately 486 nm over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Data Presentation:
| Derivative | Target Enzyme | IC50 (nM) |
| This compound (Reference) | TEM-1 | [Insert experimental value] |
| Derivative X | TEM-1 | [Insert experimental value] |
| This compound (Reference) | AmpC | [Insert experimental value] |
| Derivative X | AmpC | [Insert experimental value] |
Section 5: Troubleshooting Common Synthetic Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in cyclization step | Incomplete reaction; side product formation. | Ensure anhydrous conditions; use a high-purity starting material; optimize base and reaction time. |
| Incomplete debenzylation | Catalyst poisoning; insufficient hydrogen pressure. | Use fresh catalyst; increase catalyst loading; ensure a good hydrogen supply. |
| Difficulty in purification of final product | Presence of impurities from previous steps. | Optimize purification of intermediates; consider alternative crystallization solvents. |
| Inconsistent IC50 values | Inaccurate concentration of derivative or enzyme; instability of the derivative. | Verify stock solution concentrations; prepare fresh solutions for each assay; assess compound stability in the assay buffer. |
Conclusion: A Framework for Innovation
This guide provides a comprehensive framework for the synthesis and evaluation of novel this compound derivatives. By understanding the underlying chemical principles and adhering to detailed, validated protocols, researchers can efficiently explore the vast chemical space around the diazabicyclooctane scaffold. The insights gained from such studies will be instrumental in the development of the next generation of β-lactamase inhibitors, ultimately contributing to the global effort to combat antimicrobial resistance.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. researchgate.net [researchgate.net]
- 3. toku-e.com [toku-e.com]
- 4. content.abcam.com [content.abcam.com]
- 5. RU2610091C2 - (2s,5r)-5-[(benzyloxy)amino]piperidine-2-carboxamide - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. orgsyn.org [orgsyn.org]
- 10. nbinno.com [nbinno.com]
- 11. reddit.com [reddit.com]
- 12. (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | C14H17N3O3 | CID 57389435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | 1192651-49-2 [chemicalbook.com]
- 14. WO2019127902A1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof - Google Patents [patents.google.com]
- 15. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. researchgate.net [researchgate.net]
- 22. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid | C14H16N2O4 | CID 57389355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to Clinical Trial Design for New Avibactam Combination Therapies
Introduction
The escalating crisis of antimicrobial resistance (AMR), particularly from multidrug-resistant (MDR) Gram-negative bacteria, poses a significant threat to global public health.[1][2][3] A primary mechanism of resistance in these pathogens is the production of β-lactamase enzymes, which inactivate many of our most critical β-lactam antibiotics. Avibactam represents a pivotal advancement in combating this threat. It is a novel, non-β-lactam β-lactamase inhibitor with a broad spectrum of activity against Ambler class A, class C, and some class D serine β-lactamases, including Extended-Spectrum β-Lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC enzymes.[4][5]
Unlike traditional "suicide" inhibitors, this compound's unique, reversible covalent binding mechanism offers potent and sustained inhibition, restoring the in vitro activity of its partner antibiotics against many resistant strains.[5][6][7] This has led to the successful development of ceftazidime-avibactam and ongoing clinical evaluation of other combinations, such as aztreonam-avibactam and ceftaroline-avibactam.[4][8][9]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing robust clinical trial programs for new this compound combination therapies. It moves beyond a simple recitation of steps to explain the scientific and regulatory rationale behind each phase of development, from preclinical validation to late-stage clinical trials and post-marketing stewardship.
Section 1: The Scientific & Strategic Foundation
The success of any clinical trial program begins with a deep understanding of the drug's mechanism and the strategic selection of its partner agent. This foundational knowledge informs every subsequent decision.
The this compound Mechanism: Restoring Antibiotic Efficacy
The core function of this compound is to act as a "bodyguard" for its β-lactam partner. β-lactamases produced by resistant bacteria hydrolyze the β-lactam ring, the core structural component of antibiotics like penicillins and cephalosporins, rendering them inactive. This compound intercepts and inhibits these enzymes.[5][10] Its mechanism involves the formation of a covalent but reversible acyl-enzyme complex, which is notably more stable and long-lasting than that formed by older inhibitors like clavulanic acid.[5] This stability allows the partner antibiotic to bypass the bacteria's primary defense and reach its target: the penicillin-binding proteins (PBPs) involved in cell wall synthesis.[10]
Caption: Mechanism of this compound Combination Therapy.
Strategic Partner Selection
The choice of a β-lactam partner is not arbitrary; it is a strategic decision designed to create a combination that addresses a specific, unmet medical need. The goal is to pair this compound with an agent whose spectrum is compromised by the very enzymes this compound inhibits.
| Partner Antibiotic | Rationale for Combination with this compound | Key Target Pathogens/Enzymes |
| Ceftazidime | An established anti-pseudomonal cephalosporin that is vulnerable to hydrolysis by ESBLs, AmpC, and KPC enzymes. | P. aeruginosa, Enterobacterales producing ESBLs, KPC, AmpC. |
| Aztreonam | A monobactam that is uniquely stable against hydrolysis by metallo-β-lactamases (MBLs). However, MBL-producing bacteria often co-produce other β-lactamases (like KPC or AmpC) that can hydrolyze aztreonam. This compound inhibits these co-produced enzymes, restoring aztreonam's activity against MBL-producers.[9][11] | Enterobacterales producing MBLs (e.g., NDM, VIM, IMP) plus other serine β-lactamases. |
| Ceftaroline | A cephalosporin with activity against methicillin-resistant Staphylococcus aureus (MRSA) but limited activity against ESBL-producing Gram-negatives. This compound expands its Gram-negative spectrum.[8] | ESBL-producing Enterobacterales, potentially in mixed infections. |
Section 2: Preclinical and Phase I Development
Before a new combination can be tested in patients, a robust preclinical data package is required to establish its potential efficacy and safety. This is followed by carefully designed Phase I trials to understand its behavior in humans.
Protocol 1: In Vitro Pharmacodynamic Profiling
Causality: The primary goal of in vitro testing is to quantitatively demonstrate that this compound restores the partner antibiotic's activity against a well-characterized panel of resistant bacteria. This establishes the fundamental premise of the combination. The standard method is broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Isolate Selection: Assemble a diverse panel of recent clinical isolates with genetically confirmed resistance mechanisms (e.g., KPC-2, CTX-M-15, derepressed AmpC, etc.).
-
MIC Testing of Partner Alone: Determine the MIC of the β-lactam partner antibiotic alone against all isolates according to CLSI or EUCAST guidelines.
-
MIC Testing of Combination: Determine the MIC of the partner antibiotic in the presence of a fixed, clinically relevant concentration of this compound (typically 4 mg/L).[12][13]
-
Data Analysis: Compare the MIC values with and without this compound. A significant reduction (e.g., ≥4-fold) in the MIC for the combination indicates that this compound is effectively inhibiting the resistance mechanism.
Protocol 2: Preclinical PK/PD Target Determination
Causality: Human dosing regimens cannot be determined by guesswork. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is essential for linking drug exposure to antibacterial effect.[14] These models help identify the specific exposure targets that predict efficacy, thereby guiding the selection of doses for clinical trials. For β-lactam/β-lactamase inhibitor combinations, each component has its own PK/PD driver.
-
For the β-Lactam Partner: The primary driver of efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).
-
For this compound: The driver is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT>CT).[15]
Methodology (using a Murine Thigh Infection Model):
-
Model Establishment: Induce a thigh infection in neutropenic mice with a target bacterial strain.
-
Single-Dose PK: Administer single doses of the this compound combination to uninfected mice and collect serial blood samples to characterize the pharmacokinetic profile of each drug.
-
Dose-Ranging Studies: In infected mice, administer a range of doses for the partner antibiotic while keeping the this compound dose fixed (and vice versa) to isolate the effect of each component.
-
Dose Fractionation: Administer the same total daily dose of each component but in different schedules (e.g., 200 mg/kg once, 100 mg/kg twice, 50 mg/kg four times) to determine which PK/PD index (%fT>MIC, Cmax/MIC, or AUC/MIC) best correlates with the reduction in bacterial load.
-
Target Identification: Use regression analysis to determine the magnitude of the PK/PD index (e.g., 50% fT>MIC) required for a bacteriostatic or bactericidal effect. These targets are then scaled to inform human dose selection.[12][16]
Protocol 3: Phase I Safety and Pharmacokinetic Study
Causality: Phase I trials are the first-in-human studies. Their primary purpose is to ensure the drug combination is safe for further testing and to understand how it is absorbed, distributed, metabolized, and excreted (ADME) by the human body. It is critical to test each component alone and in combination to detect any potential for adverse drug-drug interactions.[17]
Caption: Typical Phase I SAD/MAD Study Workflow.
Methodology (Randomized, Double-Blind, Placebo-Controlled):
-
Part A: Single Ascending Dose (SAD):
-
Enroll sequential cohorts of healthy volunteers.
-
Within each cohort, subjects are randomized to receive a single dose of the investigational β-lactam, this compound, the combination, or placebo.
-
Start with a low, sub-therapeutic dose and escalate in subsequent cohorts after a safety review committee deems it safe to proceed.
-
Collect intensive blood and urine samples to characterize the single-dose PK profile.
-
-
Part B: Multiple Ascending Dose (MAD):
-
Enroll new cohorts of healthy volunteers.
-
Subjects receive multiple doses of the combination or placebo over a set period (e.g., 7-14 days).[17]
-
Dose levels are escalated in subsequent cohorts based on safety and PK data from the SAD part and previous MAD cohorts.
-
Monitor for safety via physical exams, ECGs, and laboratory tests. Collect PK samples to assess steady-state concentrations and accumulation.
-
-
Endpoints:
-
Primary: Incidence and severity of adverse events (AEs).
-
Secondary: PK parameters (Cmax, AUC, T1/2) for each drug alone and in combination.
-
Section 3: Designing Pivotal Phase II/III Trials
With a safe and well-characterized dose, the program moves into pivotal trials designed to demonstrate clinical efficacy and support regulatory approval. The design of these trials is heavily influenced by regulatory guidance and ethical considerations.
The Regulatory Landscape and the Primacy of Non-Inferiority
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have worked to align their data requirements for new antibiotics to facilitate global development programs.[18][19][20] A key principle in modern antibiotic trials is the use of a non-inferiority (NI) design.
Causality: It is considered unethical to randomize a patient with a serious, life-threatening infection to receive a placebo or a known inferior treatment when an effective standard-of-care therapy exists.[21] Therefore, the goal of most pivotal antibiotic trials is not to prove the new drug is better than the standard (a superiority trial), but to demonstrate that it is not unacceptably worse.[22][23][24] The clinical benefit of the new drug is its activity against resistant pathogens, which is established in preclinical studies and smaller, pathogen-focused trials, not by proving superiority in treating infections caused by susceptible bacteria.[21]
Caption: Comparison of Non-Inferiority and Superiority Trial Logic.
Protocol 4: Phase III Non-Inferiority Trial for Complicated Infections
This protocol template is based on designs used for serious infections like complicated intra-abdominal infections (cIAI), hospital-acquired pneumonia (HAP), or ventilator-associated pneumonia (VAP), referencing the design of the REVISIT study for aztreonam-avibactam.[9][25][26]
Objective: To demonstrate that the new this compound combination (Investigational Drug) is non-inferior to a standard-of-care carbapenem (e.g., meropenem) for the treatment of a specified serious infection.
Key Design Elements:
| Component | Specification | Rationale / Details |
| Study Design | Phase III, Randomized, Multicenter, Double-Blind (or Assessor-Blinded), Active-Controlled | Rigorous design to minimize bias. Blinding the clinical assessor of outcomes is critical if double-blinding is not feasible. |
| Patient Population | Adult patients hospitalized with a confirmed diagnosis of cIAI, HAP, or VAP requiring IV antibiotic therapy. | A population with a serious infection where the chosen comparator is an accepted standard of care. |
| Study Arms | • Arm A: Investigational this compound Combination• Arm B: Comparator (e.g., Meropenem) | The comparator must be an appropriate and effective therapy for the indication being studied. |
| Primary Endpoint | Clinical cure at the Test-of-Cure (TOC) visit (typically 7-14 days after end of therapy). | A clinically meaningful endpoint reflecting resolution of signs and symptoms of infection without needing further antibiotics. |
| Analysis Population | • Primary: Clinically Evaluable (CE) or Microbiologically Evaluable (ME) population.• Supportive: Intent-to-Treat (ITT) population. | The primary analysis is often performed on a subset of patients who met key protocol criteria, providing the most direct assessment of the drug's effect. |
| Statistical Plan | • Hypothesis: H₀: PComparator - PInvestigational ≥ Δ vs. H₁: PComparator - PInvestigational < Δ• NI Margin (Δ): Typically 10% or 12.5%, based on historical data. | The trial is successful if the upper bound of the 95% confidence interval for the difference in cure rates is less than the NI margin. |
| Secondary Endpoints | All-cause mortality, microbiological eradication rates, overall clinical success (cure or improvement), safety and tolerability. | Provide a comprehensive picture of the drug's performance and safety profile. |
Section 4: Addressing Unmet Needs - Trials for Highly Resistant Pathogens
While large NI trials are necessary for broad indications, they are often impractical for studying pathogens that are rare but critically dangerous, such as carbapenem-resistant Enterobacterales (CRE) or MBL-producers.[27] For these situations, regulatory agencies have signaled flexibility, allowing for more streamlined development programs.[28][29][30]
Protocol 5: Open-Label Trial in Patients with Limited or No Treatment Options
Causality: When studying a new antibiotic designed for infections caused by MDR pathogens for which there are few or no effective treatments, a traditional randomized, controlled trial may be infeasible or unethical. In these cases, an open-label design comparing the new agent to the "Best Available Therapy" (BAT) can provide crucial data. The ASSEMBLE study for aztreonam-avibactam is a key example of this approach.[9][26]
Methodology:
-
Study Design: Open-label, potentially randomized, comparative study.
-
Patient Population: Patients with confirmed infections caused by a specific target pathogen (e.g., MBL-producing Gram-negatives) who have limited or no therapeutic options.
-
Study Arms:
-
Arm A: Investigational this compound Combination.
-
Arm B: Best Available Therapy (BAT). BAT is selected by the investigator based on remaining susceptibility options and clinical judgment, and may consist of older, more toxic drugs (like colistin) or combinations.
-
-
Endpoints:
-
Primary: Clinical cure at TOC, all-cause mortality at a set time point (e.g., Day 28).
-
Secondary: Microbiological response, safety.
-
-
Justification: These studies are often not powered for formal hypothesis testing but are designed to provide descriptive evidence of efficacy and safety in a population with a grave prognosis.[9] The data, combined with the robust package from the larger NI trials, can form the basis for an approval in a limited, high-need population.
Section 5: Post-Marketing and the Stewardship Imperative
Regulatory approval is a milestone, not the finish line. The long-term value of a new antibiotic combination is entirely dependent on its responsible use.
Phase IV and Surveillance
Post-marketing commitments are a critical part of the drug lifecycle. These often include:
-
Real-World Evidence Studies: Observational studies to confirm the efficacy and safety of the combination in a broader, more diverse patient population than was studied in the pivotal trials.[31]
-
Resistance Surveillance: Ongoing monitoring of clinical isolates to detect any emergence of resistance to the new combination. This provides an early warning system to protect its longevity.[32]
The Role of Antimicrobial Stewardship (AMS)
Causality: Widespread, inappropriate use of a new antibiotic will inevitably select for resistance, shortening its useful lifespan. Antimicrobial stewardship programs are designed to optimize antibiotic use by ensuring the right drug is used for the right patient, at the right dose, and for the right duration.[33][34] New this compound combinations should be considered precious resources, reserved for situations where they are truly needed to overcome resistance.[35]
Caption: Integrated Lifecycle of a New Antibiotic Therapy.
Conclusion
Designing clinical trials for new this compound combination therapies is a complex, multi-stage process that demands scientific rigor, ethical consideration, and strategic foresight. It begins with a clear mechanistic and clinical rationale, is built upon a foundation of robust preclinical and Phase I data, and culminates in pivotal trials designed to meet global regulatory standards. By leveraging flexible and innovative trial designs, such as pathogen-focused studies for high-need populations, and embracing a post-approval commitment to surveillance and stewardship, we can successfully develop these vital new therapies and, crucially, preserve their efficacy for generations to come in the ongoing fight against antimicrobial resistance.
References
- 1. The Rise Of Antimicrobial Resistance And Strategic Research Imperatives For 2026 [clinicalleader.com]
- 2. Antibiotic resistance: The challenges and some emerging strategies for tackling a global menace - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Analysis: Mechanism of Action and Adverse Effects [desklib.com]
- 7. This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Phase 3 Studies of Pfizer’s Novel Antibiotic Combination Offer New Treatment Hope for Patients with Multidrug-Resistant Infections and Limited Treatment Options | Pfizer [pfizer.com]
- 10. nbinno.com [nbinno.com]
- 11. Phase 3 Studies of Pfizer’s Novel Antibiotic Combination Offer New Treatment Hope for Patients with Multidrug-Resistant Infections and Limited Treatment Options | Nasdaq [nasdaq.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Antimicrobial resistance in human medicine | European Medicines Agency (EMA) [ema.europa.eu]
- 15. This compound Pharmacokinetic/Pharmacodynamic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uu.diva-portal.org [uu.diva-portal.org]
- 17. Safety of Ceftazidime-Avibactam in Combination with Aztreonam (COMBINE) in a Phase I, Open-Label Study in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Guidelines for antibacterial clinical trials and drug testing revised by EMA [clinicaltrialsarena.com]
- 19. EMA guidance supports development of new antibiotics | European Medicines Agency (EMA) [ema.europa.eu]
- 20. EMA releases final guideline on antibacterial drug development | RAPS [raps.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Modern Noninferiority Trial Designs Enable Antibiotic Development in Advance of Epidemic Bacterial Resistance • AMR.Solutions [amr.solutions]
- 23. certara.com [certara.com]
- 24. Comparisons of Superiority, Non-inferiority, and Equivalence Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pfizer’s phase 3 studies of novel antibiotic combination offer new hope for patients with multidrug-resistant infections and treatment options [indianpharmapost.com]
- 26. New β-Lactam/β-Lactamase Inhibitor Combination Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 28. wcgclinical.com [wcgclinical.com]
- 29. fda.gov [fda.gov]
- 30. downloads.regulations.gov [downloads.regulations.gov]
- 31. The combination of ceftazidime-avibactam antibiotics is effective and well tolerated, according to a French observational study. - French National ANTIBIOTIC RESISTANCE Portal [ppr-antibioresistance.inserm.fr]
- 32. Frontiers | Ceftazidime-Avibactam Therapy Versus Ceftazidime-Avibactam-Based Combination Therapy in Patients With Carbapenem-Resistant Gram-Negative Pathogens: A Meta-Analysis [frontiersin.org]
- 33. Antimicrobial Stewardship - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. Stewardship and Infection Prevention - Combating Antimicrobial Resistance and Protecting the Miracle of Modern Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. amr-insights.eu [amr-insights.eu]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Avibactam in Human Plasma
Abstract
This application note details a comprehensive, step-by-step protocol for the quantitative analysis of Avibactam in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a non-β-lactam β-lactamase inhibitor, is crucial in combating infections caused by multidrug-resistant Gram-negative bacteria when co-administered with antibiotics like ceftazidime. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM).[1][2] The described method employs a simple and rapid protein precipitation extraction technique and a 4-minute gradient elution on a reverse-phase C18 column, offering high sensitivity, specificity, and reliability in line with regulatory bioanalytical method validation guidelines.[1][3]
Introduction: The Analytical Imperative for this compound
This compound is a pivotal development in antibacterial therapy, restoring the efficacy of β-lactam antibiotics against a wide range of resistant pathogens.[2] Its primary mechanism involves inhibiting key β-lactamase enzymes, thereby protecting its partner antibiotic from degradation. The clinical success of this compound-containing therapies hinges on maintaining optimal drug exposure at the site of infection. Its pharmacokinetic profile is characterized by a half-life of approximately 1.4-3.2 hours and clearance primarily via renal excretion.[2] This necessitates precise and reliable analytical methods to support drug development, clinical trials, and personalized medicine through TDM.
LC-MS/MS stands as the gold standard for quantifying this compound due to its exceptional sensitivity and specificity, allowing for accurate measurement even at low concentrations and in complex biological matrices like plasma.[4][5] This guide provides a validated protocol designed for researchers and drug development professionals, explaining not only the procedural steps but also the scientific rationale behind key methodological choices.
Overall Analytical Workflow
The entire process, from sample receipt to final concentration determination, follows a systematic and validated workflow. This ensures consistency, minimizes variability, and guarantees the integrity of the analytical results.
References
- 1. Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and this compound in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound and ceftazidime in human plasma samples by LC-MS. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Avibactam Susceptibility Testing via Broth Microdilution
Introduction: Restoring β-Lactam Efficacy Against Multidrug-Resistant Pathogens
The escalating crisis of antimicrobial resistance necessitates innovative therapeutic strategies. A primary mechanism of resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. Avibactam represents a pivotal advancement in combating this resistance. It is not an antibiotic, but a novel, non-β-lactam β-lactamase inhibitor.[1][2] this compound features a unique diazabicyclooctane core and employs a distinctive, reversible covalent inhibition mechanism.[1][2][3] This allows it to neutralize a broad spectrum of clinically significant β-lactamases, including Ambler class A (e.g., ESBLs, KPC), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.[1][3]
By inactivating these enzymes, this compound restores the activity of partner β-lactam antibiotics, such as ceftazidime and aztreonam.[3][4] This combination strategy is essential for treating infections caused by multidrug-resistant Enterobacterales and Pseudomonas aeruginosa.[5] However, this compound is not effective against metallo-β-lactamases (MBLs) of class B.[3]
Accurate in vitro susceptibility testing is paramount for guiding clinical decisions and ensuring the appropriate use of this compound combinations. The reference standard method for determining the Minimum Inhibitory Concentration (MIC) is broth microdilution (BMD), as detailed in guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] This document provides a detailed protocol and technical insights for performing broth microdilution susceptibility testing for this compound combinations.
Mechanism of Action: A Shield for β-Lactams
The synergy between this compound and a β-lactam antibiotic is a classic example of inhibitor-partner action. The β-lactam antibiotic's primary target is the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. β-lactamase enzymes prevent the antibiotic from reaching its target by hydrolyzing its core ring structure. This compound protects the partner antibiotic by binding to the β-lactamase, rendering the enzyme inactive and allowing the β-lactam to exert its bactericidal effect.
Figure 1. Mechanism of this compound Action.
Principle of the Broth Microdilution Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. For this compound combinations, this principle is modified: the β-lactam agent (e.g., ceftazidime) is serially diluted, while This compound is maintained at a fixed concentration in all wells of the dilution series.[8][9]
The selection of a fixed concentration is a critical methodological decision. Extensive studies have demonstrated that a constant concentration of 4 mg/L (or 4 µg/mL) of this compound provides the most accurate and reproducible separation between bacterial isolates that are truly susceptible and those that are resistant based on their underlying resistance mechanisms.[8][9][10] This concentration is high enough to inhibit the target β-lactamases without exhibiting significant intrinsic antibacterial activity that could confound the results.[8]
Following incubation, the microdilution wells are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the serially diluted β-lactam antibiotic (in the presence of 4 mg/L this compound) that completely inhibits visible growth of the organism.[11]
Detailed Protocol: Broth Microdilution for Ceftazidime-Avibactam
This protocol is based on the CLSI M07 and M100 standards and is designed to ensure accuracy and reproducibility.[7]
Materials and Equipment
-
Antimicrobial Powders: Ceftazidime (reference standard powder) and this compound sodium (reference standard powder).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure lots are tested and validated for susceptibility testing.
-
Labware:
-
Sterile 96-well, U-bottom microdilution plates.
-
Sterile reagent reservoirs.
-
Calibrated single and multichannel pipettes with sterile tips.
-
Sterile tubes for dilutions (glass or polypropylene).
-
-
Bacterial Strains:
-
Test isolates subcultured for purity on a non-selective agar (e.g., Blood Agar).
-
Quality Control (QC) strains (e.g., from ATCC).
-
-
Equipment:
-
Vortex mixer.
-
Incubator, ambient air, maintained at 35°C ± 2°C.
-
Turbidity meter or 0.5 McFarland turbidity standard.
-
Plate reading mirror or automated plate reader.
-
Biosafety cabinet.
-
Preparation of Reagents and Media
Causality: Accurate stock solutions are the foundation of the entire assay. Calculations must account for the purity and potency of the antibiotic powder. Store stocks frozen to prevent degradation.
-
Determine Potency: Use the potency value provided by the manufacturer on the certificate of analysis for calculations.
-
Calculate Powder Mass: Use the following formula: Mass (mg) = [Volume (mL) x Concentration (mg/L)] / Potency (µg/mg)
-
Ceftazidime (CAZ) Stock (e.g., 1280 mg/L):
-
Weigh the calculated amount of ceftazidime powder.
-
Reconstitute in an appropriate solvent (e.g., sterile distilled water or a buffer as specified by the manufacturer).
-
Vortex until fully dissolved.
-
Aliquot into small, single-use volumes and store at -70°C or colder for up to 6 months.
-
-
This compound (AVI) Stock (e.g., 1280 mg/L):
Causality: This two-step dilution process ensures the final, fixed concentration of this compound is consistent across all wells, while the ceftazidime concentration is serially diluted.
-
Prepare Intermediate CAZ-AVI Solution:
-
Thaw one aliquot of CAZ stock and one of AVI stock.
-
In a sterile tube, prepare an intermediate solution containing CAZ at twice the highest desired final concentration (e.g., 128 mg/L) and AVI at twice the fixed final concentration (i.e., 8 mg/L) in CAMHB.
-
-
Prepare Intermediate AVI-Only Solution:
-
In a separate sterile tube, prepare a solution containing only AVI at twice the fixed final concentration (8 mg/L) in CAMHB. This will be used for the serial dilutions.
-
-
Plate Preparation (Example for 64 to 0.5 mg/L CAZ range):
-
Add 100 µL of the intermediate CAZ-AVI solution (128 mg/L CAZ + 8 mg/L AVI) to well 1 of each test row.
-
Add 50 µL of the intermediate AVI-Only solution (8 mg/L AVI) to wells 2 through 11.
-
Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (contains only this compound).
-
Well 12 serves as the sterility control (contains only CAMHB, no inoculum).
-
The result is a plate with 50 µL in each well, a decreasing concentration of CAZ, and a constant concentration of AVI (which will be 4 mg/L after inoculum is added).
-
Inoculum Preparation and Plate Inoculation
Causality: A standardized inoculum is critical for reproducibility. The final concentration of ~5 x 10^5 CFU/mL is the established standard that provides reliable and consistent MIC results.
-
Culture Preparation: From a pure culture, select 3-5 well-isolated colonies of the test organism and transfer to a tube of broth or saline.
-
Standardize Inoculum: Incubate and/or adjust the suspension to match the turbidity of a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). This must be done for each isolate.
-
Dilute Inoculum: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL. (This typically requires a 1:150 dilution, but should be verified).
-
Inoculate Plates: Add 50 µL of the diluted bacterial suspension to each well (except the sterility control well, #12). This brings the final volume in each well to 100 µL and results in a final inoculum density of ~5 x 10^5 CFU/mL and a final this compound concentration of 4 mg/L.
Incubation and Reading
-
Incubation: Stack plates no more than four high and place them in an ambient air incubator at 35°C ± 2°C for 16-20 hours.
-
Reading: After incubation, use a reading mirror or automated reader to examine the wells. The MIC is the lowest concentration of ceftazidime (in the ceftazidime-avibactam combination) that shows no visible growth. The growth control well must be turbid. The sterility control well must be clear.
Figure 2. Broth Microdilution Workflow for Ceftazidime-Avibactam.
Quality Control (QC)
Trustworthiness: A protocol is only reliable if it is validated. QC is a non-negotiable step to ensure that all components of the assay—media, antibiotics, incubation, and operator technique—are performing correctly.
QC must be performed each time a test is run. The resulting MICs for the recommended QC strains must fall within the acceptable ranges published by standards organizations.
| QC Strain | Antimicrobial Agent | Acceptable QC MIC Range (mg/L) |
| Escherichia coli ATCC® 25922 | Ceftazidime-Avibactam | 0.06/4 - 0.5/4 |
| Klebsiella pneumoniae ATCC® 700603 | Ceftazidime-Avibactam | 0.25/4 - 2/4 |
| Pseudomonas aeruginosa ATCC® 27853 | Ceftazidime-Avibactam | 1/4 - 8/4 |
| Escherichia coli ATCC® 35218 | Ceftazidime-Avibactam | 0.25/4 - 1/4 |
| Source: CLSI M100, 33rd Ed. (2023).[7] Note that ranges may be updated; always consult the latest version of the CLSI M100 document. |
If any QC result falls outside the acceptable range, patient results cannot be reported. The entire test must be investigated for errors and repeated.
Interpretation of Results
The determined MIC value is interpreted using clinical breakpoints to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R). Breakpoints are established by regulatory bodies and standards organizations based on pharmacokinetic/pharmacodynamic data, clinical outcomes, and epidemiological cut-off values.[16]
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 8/4 | - | ≥ 16/4 |
| Pseudomonas aeruginosa | ≤ 8/4 | - | ≥ 16/4 |
| Source: CLSI M100 (2023) and FDA Breakpoints.[7][17] The "I" category is not currently defined for Ceftazidime-Avibactam. Always refer to the most current CLSI and/or EUCAST breakpoint tables. |
Example Interpretation: If the MIC of ceftazidime-avibactam for a K. pneumoniae isolate is determined to be 2/4 mg/L, it is interpreted as Susceptible . If the MIC is 32/4 mg/L, it is interpreted as Resistant .
Troubleshooting
| Problem | Potential Cause(s) | Recommended Action(s) |
| QC MIC is too high | Inoculum too heavy; Antibiotic degraded; Incubation temperature too high. | Verify McFarland standard and dilution steps; Use fresh antibiotic stocks; Check incubator temperature. |
| QC MIC is too low | Inoculum too light; Antibiotic concentration too high; Incubation temperature too low. | Verify McFarland standard and dilution steps; Check stock solution calculations and dilutions; Check incubator temperature. |
| No growth in control well | Inoculum not viable; Inoculum omitted from well; Incorrect media used. | Use a fresh culture; Repeat inoculation carefully; Confirm use of CAMHB. |
| Growth in sterility control well | Contamination of media, plates, or diluents. | Discard run; Use new, sterile materials and aseptic technique. |
| "Skipped" wells (growth at higher conc., no growth at lower) | Contamination of a single well; Error in dilution or inoculation. | Result is invalid. Repeat the test for that isolate. |
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dilution susceptibility testing method evaluation for the combination of ceftibuten and this compound against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacld.com [iacld.com]
- 8. A Systematic Approach to the Selection of the Appropriate this compound Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Dilution Susceptibility Testing Methods for Aztreonam in Combination with this compound against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. CN115124529A - Preparation method of this compound sodium - Google Patents [patents.google.com]
- 13. CN106749242B - The preparation method of this compound intermediate - Google Patents [patents.google.com]
- 14. globalrph.com [globalrph.com]
- 15. drugs.com [drugs.com]
- 16. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of 30/20-Microgram Disk Content versus MIC Results for Ceftazidime-Avibactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Studying β-Lactamase Kinetics Using Avibactam
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The rise of antibiotic resistance, particularly mediated by β-lactamase enzymes, poses a significant threat to global health. These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[1][2][3] Avibactam is a novel, non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor that restores the efficacy of partner antibiotics against a broad range of Gram-negative bacteria producing Ambler Class A, C, and some Class D serine β-lactamases.[4][5][6][7]
Unlike traditional inhibitors that act as suicide substrates, this compound functions through a unique, reversible covalent mechanism.[4][6][8] It acylates the active site serine of the β-lactamase to form a stable carbamoyl-enzyme intermediate, which then slowly deacylates to regenerate the active inhibitor.[6][8][9][10] Understanding the kinetics of this interaction—specifically the rates of acylation (inactivation) and deacylation (recyclization)—is critical for drug development, resistance monitoring, and mechanistic studies.
This guide provides detailed protocols and theoretical background for characterizing the interaction between this compound and β-lactamase enzymes, designed for researchers, scientists, and drug development professionals.
Section 1: The Reversible Covalent Inhibition Mechanism of this compound
The kinetic model for this compound's interaction with a serine β-lactamase (E) is a two-step process.[11] First, a non-covalent Michaelis-like complex (E•I) is formed. This is followed by the formation of a covalent acyl-enzyme complex (E-I*), which renders the enzyme inactive. Crucially, this covalent complex can slowly reverse, releasing the active enzyme and intact this compound.[8]
The key kinetic parameters that define this interaction are:
-
Ki : The dissociation constant for the initial non-covalent binding step.
-
k2 (or kinact): The first-order rate constant for acylation (inactivation).
-
k-2 (or koff): The first-order rate constant for deacylation (reactivation).
-
k2/Ki : The second-order rate constant, representing the overall efficiency of enzyme inactivation.[12][13]
Caption: Kinetic model for reversible covalent inhibition by this compound.
Section 2: Pre-Experimental Considerations
Scientific integrity begins with well-characterized reagents and calibrated instrumentation.
-
Enzyme Purity: Use highly purified β-lactamase preparations (>95% purity) to avoid interference from other proteins. Enzyme concentration should be accurately determined.
-
This compound Solution: Prepare fresh stock solutions of this compound in an appropriate buffer (e.g., PBS or DMSO) and determine the concentration spectrophotometrically or by weight. Store aliquots at -20°C or below.[14]
-
Substrate: Nitrocefin is a widely used chromogenic cephalosporin substrate.[1] Its hydrolysis by β-lactamase results in a color change from yellow (λmax ~390 nm) to red (λmax ~486 nm), which can be monitored spectrophotometrically.[1][15] Prepare fresh stock solutions in DMSO.[16]
-
Buffer System: Assays are typically performed in phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0). Consistency in pH and buffer components is critical for reproducible results.[15]
-
Instrumentation: A UV-Vis spectrophotometer (plate reader or cuvette-based) capable of kinetic measurements is required. For very fast reactions, a stopped-flow instrument may be necessary.[8]
Section 3: Protocol 1 - Determination of IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is a measure of an inhibitor's potency. For time-dependent inhibitors like this compound, the IC₅₀ value is highly dependent on the pre-incubation time between the enzyme and inhibitor before the substrate is added.[17][18] This protocol provides a method for determining IC₅₀ after a fixed pre-incubation period.
Principle: The enzyme is pre-incubated with various concentrations of this compound for a set time. The remaining enzyme activity is then measured by adding the chromogenic substrate, Nitrocefin. The rate of Nitrocefin hydrolysis is inversely proportional to the inhibition by this compound.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.0.
-
β-Lactamase Solution: Prepare a working solution of the enzyme in Assay Buffer. The final concentration should yield a linear rate of substrate hydrolysis for at least 10 minutes.
-
This compound Serial Dilutions: Prepare a 2-fold serial dilution of this compound in Assay Buffer.
-
Nitrocefin Solution: Prepare a working solution of Nitrocefin in Assay Buffer. A common final concentration is 100 µM.[15]
-
-
Experimental Workflow (96-well plate format):
-
Add 40 µL of Assay Buffer to each well.
-
Add 10 µL of the appropriate this compound dilution to the sample wells. Add 10 µL of Assay Buffer to the "no inhibitor" control wells.
-
Initiate the pre-incubation by adding 40 µL of the β-Lactamase solution to all wells.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a fixed time (e.g., 15 minutes).
-
Initiate the reaction by adding 10 µL of Nitrocefin solution to all wells.
-
Immediately measure the absorbance at 486-490 nm kinetically for 10-15 minutes, with readings every 30 seconds.[14][19][20]
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the data by expressing the velocity in each this compound-containing well as a percentage of the "no inhibitor" control.
-
Plot the % Activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Causality and Interpretation: The pre-incubation step is critical because it allows the time-dependent covalent reaction to proceed. A short pre-incubation will yield a higher IC₅₀ value than a longer one. While useful for ranking compounds, IC₅₀ is an operational parameter, not a true thermodynamic constant. For a full mechanistic understanding, determination of the individual kinetic rate constants is required.[21]
Section 4: Protocol 2 - Determination of Inactivation Rate Constants (_k_₂ and Ki)
This protocol determines the second-order rate constant of inactivation (_k_₂/Ki), which describes the efficiency of the covalent modification step.[12]
Principle: The enzyme and inhibitor are mixed, and the progress of substrate hydrolysis is monitored continuously. In the presence of a covalent inhibitor like this compound, the rate of product formation will slow over time as the enzyme becomes progressively inactivated. The observed pseudo-first-order rate constant (kobs) for this loss of activity is measured at different inhibitor concentrations.
Methodology:
-
Setup: This experiment is best performed in a cuvette-based spectrophotometer to monitor the reaction continuously from time zero.
-
Reaction Mixture:
-
In a cuvette, combine Assay Buffer, Nitrocefin solution, and the desired concentration of this compound.
-
Allow the mixture to equilibrate to the desired temperature.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the β-Lactamase solution.
-
Immediately begin recording the absorbance at 486 nm over time until the reaction approaches a steady-state (inhibited) velocity.
-
Repeat this process for a range of this compound concentrations.
-
-
Data Analysis:
-
Fit each reaction progress curve (Absorbance vs. Time) to Equation 1 to obtain the observed rate of inactivation, kobs.[13][22]
Equation 1: P = (vᵢ / k_obs) * (1 - e^(-k_obs * t)) + v_s * t Where P is the product concentration, vᵢ is the initial velocity, vₛ is the steady-state velocity, and t is time.
-
Plot the calculated kobs values against the corresponding this compound concentration ([I]).
-
Fit the resulting data to Equation 2 (a hyperbolic function).[22]
Equation 2: k_obs = (k₂ * [I]) / (K_i + [I]) This will yield values for _k_₂ (the maximal rate of inactivation) and Ki (the inhibitor concentration at half-maximal rate).
-
If saturation is not reached (the plot of kobs vs. [I] is linear), the slope of the line represents the second-order rate constant, _k_₂/Ki.[12][22]
-
Caption: Workflow for determining inactivation kinetics (_k_₂ and Ki).
Section 5: Protocol 3 - Determination of the Deacylation Rate Constant (koff)
The reversibility of this compound is defined by its deacylation rate, or off-rate (koff). This parameter is crucial as it determines the residence time of the inhibitor on the enzyme.[8]
Principle: The "jump dilution" method is used to measure koff. First, the enzyme is fully inhibited by incubation with a saturating concentration of this compound. This stable enzyme-inhibitor complex is then rapidly diluted into a solution containing substrate, effectively lowering the free inhibitor concentration to negligible levels. The return of enzyme activity is monitored over time as the intact this compound dissociates from the enzyme.[8][23]
Methodology:
-
Formation of the Covalent Complex:
-
Incubate the β-lactamase with a high concentration of this compound (e.g., 10-20 times the IC₅₀) for a sufficient time to ensure >95% inhibition.
-
-
Jump Dilution:
-
Rapidly dilute the pre-formed enzyme-inhibitor complex (e.g., 100-fold or more) into a cuvette containing Assay Buffer and a saturating concentration of Nitrocefin.
-
The dilution must be large enough to ensure that rebinding of the dissociated this compound is negligible.
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 486 nm over time. The rate of the reaction will increase as the active enzyme is regenerated.
-
-
Data Analysis:
-
The resulting progress curve will show an upward curve as the reaction rate accelerates.
-
Fit the data (Absorbance vs. Time) to Equation 3 to determine the first-order rate constant for the recovery of activity, which is koff.[8][23]
Equation 3: P = v_s * t - ((v_s - v₀) / k_off) * (1 - e^(-k_off * t)) Where P is product, vₛ is the final steady-state (uninhibited) velocity, v₀ is the initial (inhibited) velocity, and koff is the off-rate constant.
-
Causality and Interpretation: A slow koff value (long half-life) indicates a long residence time on the target, which is often a desirable property for an inhibitor. This compound's koff varies significantly between different β-lactamases, contributing to its spectrum of activity. For example, the half-life for recovery from CTX-M-15 is ~40 minutes, while for OXA-10 it can be over 5 days.[12][24]
Section 6: Data Summary and Interpretation
A complete kinetic characterization of this compound against a specific β-lactamase provides a deep understanding of its inhibitory potential. The table below summarizes example kinetic parameters for this compound against clinically relevant β-lactamases.
| Enzyme (Class) | _k_₂/Ki (M⁻¹s⁻¹) | koff (s⁻¹) | Half-life (t1/2) of Recovery |
| CTX-M-15 (A) | 1.0 x 10⁵ | 2.9 x 10⁻⁴ | ~40 min |
| KPC-2 (A) | 2.0 x 10⁴ | 1.4 x 10⁻⁴ | ~82 min |
| AmpC (P99, C) | 1.7 x 10³ | 3.8 x 10⁻⁵ | ~300 min |
| OXA-48 (D) | 2.2 x 10³ | 1.2 x 10⁻⁶ | ~158 hours |
| OXA-10 (D) | 1.1 x 10¹ | <1.5 x 10⁻⁶ | >5 days |
| Data synthesized from Ehmann et al., J. Biol. Chem. (2013).[5][12] |
Interpretation:
-
A high _k_₂/Ki value indicates rapid acylation and efficient enzyme inhibition. This compound is most efficient against Class A enzymes like CTX-M-15.[5][12]
-
A low koff value signifies a long residence time of the inhibitor on the enzyme, leading to sustained inhibition. This compound exhibits exceptionally long residence times on some Class D enzymes like OXA-10.[5][12][24]
-
The combination of these parameters dictates the overall pharmacological effect. Even with a moderate acylation rate, a very slow off-rate can lead to potent and durable inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 4. journals.asm.org [journals.asm.org]
- 5. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]
- 6. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. nitrocefin.com [nitrocefin.com]
- 16. toku-e.com [toku-e.com]
- 17. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Beta-Lactamase Inhibitor Screening Kit Sufficient for 100 Colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 20. content.abcam.com [content.abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Overcoming Avibactam Resistance in Clinical Isolates
Prepared by: Senior Application Scientist, Advanced Microbial Diagnostics
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating ceftazidime-avibactam (CZA) resistance. This guide is designed to provide both high-level insights and practical, in-the-lab guidance for troubleshooting common experimental hurdles and understanding the complex landscape of avibactam resistance.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your research in a direct question-and-answer format. The explanations focus on the underlying causality to empower your experimental design.
Question 1: My Klebsiella pneumoniae isolate was initially susceptible to CZA, but after exposure or serial passage, its Minimum Inhibitory Concentration (MIC) has increased significantly. What is the most probable cause?
Answer: This scenario strongly suggests the in-vitro or in-vivo selection of resistance mechanisms. The most frequently reported mechanism for this phenomenon in KPC-producing K. pneumoniae is the emergence of mutations within the β-lactamase gene itself, specifically blaKPC.[1]
-
Causality: this compound resistance often arises from mutations in the Ω-loop of the KPC enzyme (e.g., substitutions at positions like D179Y or T243M).[2][3] These mutations alter the enzyme's active site. While this change hinders this compound's ability to bind and inhibit the enzyme, it often comes at a fitness cost to the bacterium. The mutated KPC enzyme typically exhibits a reduced ability to hydrolyze carbapenems, often leading to a paradoxical restoration of susceptibility to drugs like meropenem.[3][4] This "see-saw" effect is a critical diagnostic clue.
-
Recommended Action:
-
Confirm Phenotype: Perform MIC testing on the resistant isolate against both CZA and a carbapenem (e.g., meropenem). A significant increase in the CZA MIC accompanied by a ≥4-fold decrease in the meropenem MIC is highly indicative of this mechanism.[1][3]
-
Genotypic Analysis: Sequence the blaKPC gene from both the original (susceptible) and the evolved (resistant) isolates to identify specific mutations.
-
Question 2: I have a CZA-resistant Enterobacterales isolate, but sequencing of its carbapenemase gene (e.g., blaKPC) shows no mutations. What other resistance mechanisms should I investigate?
Answer: While KPC mutations are a primary driver of acquired CZA resistance, they are not the only mechanism. If the carbapenemase gene is wild-type, resistance is likely mediated by factors that prevent the antibiotic from reaching its target in sufficient concentrations. You should investigate two main possibilities: porin mutations and efflux pump overexpression.[5]
-
Causality & Mechanisms:
-
Porin Mutations (Reduced Influx): Gram-negative bacteria rely on outer membrane porins, like OmpK35 and OmpK36 in K. pneumoniae, to allow entry of hydrophilic drugs like ceftazidime.[6] Mutations leading to non-functional or truncated porins, or complete loss of these channels, significantly reduce the drug's periplasmic concentration, thereby elevating the MIC.[5][7][8] This mechanism is often found in combination with others.
-
Efflux Pump Overexpression (Increased Efflux): Upregulation of multi-drug resistance (MDR) efflux pumps, such as the AcrAB-TolC system, can actively pump ceftazidime out of the periplasmic space.[9][10] While efflux overexpression alone may only cause a minor increase in MIC, it can act synergistically with other mechanisms, like porin loss, to achieve clinically significant resistance.[7][11]
-
Increased blaKPC Expression: Resistance can also be driven by an increase in the copy number of the plasmid carrying the blaKPC gene, leading to hyperproduction of the enzyme.[5][7]
-
-
Recommended Action:
-
Sequence Porin Genes: Amplify and sequence the major porin genes (e.g., ompK35 and ompK36 in K. pneumoniae) to look for frameshift mutations, insertions, or deletions.
-
Perform an Efflux Pump Inhibitor (EPI) Assay: Determine the CZA MIC in the presence and absence of an EPI like Phenylalanine-arginine β-naphthylamide (PAβN). A four-fold or greater reduction in MIC in the presence of the inhibitor suggests efflux involvement.[12][13]
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to compare the expression levels of blaKPC and major efflux pump genes (e.g., acrA) in your resistant isolate against a susceptible control strain.[9]
-
Question 3: My isolate is resistant to CZA, and my lab has confirmed it produces a metallo-β-lactamase (MBL) like NDM or VIM. Is this expected?
Answer: Yes, this is an expected finding. Resistance in this case is due to the inherent limitations of this compound's inhibitory spectrum.
-
Causality: this compound is a potent inhibitor of Ambler class A (like KPC), class C (AmpC), and some class D (like OXA-48) β-lactamases.[14] However, it has no activity against Ambler class B metallo-β-lactamases (MBLs), which use zinc ions for catalysis.[15] Therefore, any organism producing an MBL (e.g., NDM, VIM, IMP) will be intrinsically resistant to CZA, as the ceftazidime component is readily hydrolyzed.[16][17]
-
Recommended Action:
-
Confirm MBL Production: Use a phenotypic test like the Modified Carbapenem Inactivation Method (mCIM) with EDTA (eCIM) or molecular methods (PCR) to confirm the presence of MBL genes (blaNDM, blaVIM*, etc.).[17]
-
Investigate Combination Therapies: For research purposes, a key strategy to overcome MBL-mediated resistance is the combination of CZA with aztreonam. Aztreonam is stable to hydrolysis by MBLs but is degraded by ESBLs and KPCs. In this combination, this compound protects aztreonam from co-produced serine-β-lactamases, allowing it to effectively target the MBL-producing organism.[15][18][19]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the mechanisms and clinical context of this compound resistance.
Q: What are the primary known mechanisms of ceftazidime-avibactam resistance? A: this compound resistance mechanisms can be broadly categorized into four groups:
-
Enzymatic Target Modification: Mutations in serine-β-lactamase genes, most notably blaKPC, alter the enzyme structure to prevent this compound inhibition.[4][20]
-
Reduced Drug Influx: Loss-of-function mutations in outer membrane porin genes (e.g., ompK35/36 in K. pneumoniae, lamB) prevent ceftazidime from entering the cell.[6][8][21]
-
Increased Drug Efflux: Overexpression of MDR efflux pump systems actively removes ceftazidime from the periplasm.[9][12]
-
Enzymatic Bypass: Production of β-lactamases that are not inhibited by this compound, primarily metallo-β-lactamases (MBLs).[14][15]
Q: How do mutations in KPC enzymes confer CZA resistance but often restore carbapenem susceptibility? A: This phenomenon represents an evolutionary trade-off. Mutations in the Ω-loop of the KPC enzyme, such as D179Y, increase the enzyme's affinity for ceftazidime, effectively "trapping" it and preventing this compound from binding efficiently.[4] However, this same structural change significantly impairs the enzyme's ability to hydrolyze carbapenems, leading to lower MICs for drugs like meropenem and imipenem.[3]
Q: What is heteroresistance and how does it relate to CZA? A: Heteroresistance is a phenomenon where a bacterial population, thought to be susceptible, contains a small subpopulation of resistant cells. In the context of CZA, a susceptible KPC-producing isolate may contain pre-existing subpopulations with blaKPC mutations.[22] These rare cells can be selected for during therapy, leading to the rapid emergence of a fully resistant population and treatment failure. This underscores the importance of robust susceptibility testing methods that can detect such subpopulations.[22]
Q: What are the most promising strategies currently being explored to overcome CZA resistance? A: The most prominent clinical strategy is combination therapy. For MBL-producing pathogens, the combination of Ceftazidime-Avibactam plus Aztreonam is highly effective in vitro and in murine models.[15][18] In the drug development pipeline, new β-lactamase inhibitors with different or broader inhibitory spectra are being developed, such as vaborbactam and relebactam, which may provide alternatives for some CZA-resistant strains.[19][23][24]
Part 3: Key Experimental Protocols
These protocols provide a starting point for investigating CZA resistance in your laboratory.
Protocol 1: Broth Microdilution for Ceftazidime-Avibactam MIC Determination
This protocol is the gold-standard method for determining antimicrobial susceptibility.
-
Preparation: Prepare serial two-fold dilutions of ceftazidime in Cation-Adjusted Mueller-Hinton Broth (CAMHB). To each dilution, add this compound at a constant concentration of 4 µg/mL.
-
Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.
-
Incubation: Add the prepared inoculum to the wells containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading: The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL this compound) that completely inhibits visible bacterial growth.
-
Interpretation: Interpret the MIC result according to the latest CLSI or EUCAST breakpoint guidelines.
Protocol 2: PCR and Sanger Sequencing of blaKPC Genes
This workflow identifies mutations responsible for resistance.
-
DNA Extraction: Extract genomic DNA from both the CZA-susceptible and CZA-resistant isolates using a commercial kit.
-
PCR Amplification: Design or use previously validated primers that flank the entire coding sequence of the blaKPC gene. Perform PCR using a high-fidelity polymerase to amplify the gene.
-
Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the amplification of a product of the correct size.
-
PCR Product Purification: Purify the amplified DNA fragment from the PCR reaction mixture to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the same forward and reverse primers used for amplification.
-
Sequence Analysis: Align the sequencing results from the resistant isolate to the sequence from the susceptible (or a reference wild-type) isolate. Identify any nucleotide changes and translate them to determine the resulting amino acid substitutions.
Protocol 3: Efflux Pump Inhibitor (EPI) Synergy Assay
This assay determines the contribution of efflux pumps to resistance.
-
MIC Determination (Baseline): Determine the baseline MIC of CZA for your isolate using the broth microdilution protocol described above.
-
MIC with Inhibitor: Repeat the MIC determination, but this time, add a sub-inhibitory concentration of an EPI (e.g., 20 mg/L of PAβN) to every well of the microtiter plate, including the growth control.
-
Analysis: Compare the CZA MIC obtained with the EPI to the baseline CZA MIC. A reduction of four-fold (2 dilutions) or more is considered significant and indicates that efflux pumps contribute to the resistance phenotype.[12][13]
Part 4: Data Summaries & Visualizations
Table 1: Common Resistance-Conferring Mutations in KPC-3 and Their Phenotypic Consequences
| KPC-3 Mutation | Effect on Ceftazidime-Avibactam MIC | Effect on Meropenem MIC | Key References |
| D179Y | Significant Increase | Significant Decrease (Susceptibility often restored) | [1][3] |
| T243M | Moderate to Significant Increase | Moderate Decrease | [3] |
| D179Y/T243M | High-Level Increase | Significant Decrease | [1][3] |
| V240G | Moderate Increase | Variable, often minor decrease | [25] |
Diagrams
References
- 1. journals.asm.org [journals.asm.org]
- 2. akjournals.com [akjournals.com]
- 3. Mutations in blaKPC-3 That Confer Ceftazidime-Avibactam Resistance Encode Novel KPC-3 Variants That Function as Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to Ceftazidime-Avibactam in Klebsiella pneumoniae Due to Porin Mutations and the Increased Expression of KPC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mutations in porin LamB contribute to ceftazidime-avibactam resistance in KPC-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of ceftazidime/avibactam resistance in drug-naïve bacteraemic Enterobacterales strains without metallo-beta-lactamase production: Associated with ceftazidime impedance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the multi-drug efflux systems on the baseline susceptibility to ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-carbapenemase-producing carbapenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the multi-drug efflux systems on the baseline susceptibility to ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-carbapenemase-producing carbapenem-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. contagionlive.com [contagionlive.com]
- 15. Aztreonam-avibactam: an option against carbapenem-resistant Enterobacterales with emerging resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of ceftazidime-avibactam susceptibility in clinical isolates of gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceftazidime-Avibactam resistance in clinical isolates of carbapenem-resistant Klebsiella pneumoniae: A phenotypic and genotypic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Can Ceftazidime-Avibactam and Aztreonam Overcome β-Lactam Resistance Conferred by Metallo-β-Lactamases in Enterobacteriaceae? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Evolution of ceftazidime–this compound resistance driven by mutations in double-copy blaKPC-2 to blaKPC-189 during treatment of ST11 carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. The prevalence and mechanisms of heteroresistance to ceftazidime/avibactam in KPC-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel Beta-Lactamase Inhibitors: Unlocking Their Potential in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel Beta-lactamase Inhibitors: Unlocking Their Potential in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Avibactam Derivatives
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of Avibactam and its derivatives. This center is designed to provide practical, field-proven insights and solutions to common challenges encountered during the multi-step synthesis of these critical β-lactamase inhibitors. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reactions, and achieve higher yields and purity.
Introduction to Synthetic Challenges
The synthesis of this compound, a potent diazabicyclooctane (DBO) based β-lactamase inhibitor, and its derivatives is a complex undertaking.[1][2][3] The intricate bicyclic core, multiple chiral centers, and the presence of a labile sulfate group present numerous synthetic hurdles.[2][4] This guide will address these challenges in a practical question-and-answer format, providing both theoretical understanding and actionable protocols.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you might encounter, offering step-by-step guidance to diagnose and resolve the problem.
Issue 1: Low Yield in Diazabicyclooctane (DBO) Core Formation
Question: I am struggling with the construction of the DBO heterocyclic core, and my yields are consistently low. What are the likely causes and how can I improve this step?
Answer: The formation of the DBO core is a pivotal and often challenging step in this compound synthesis. Low yields can stem from several factors, including inefficient cyclization, side reactions, and stereochemical issues.[4][5]
Causality and Recommended Actions:
-
Inefficient Cyclization: The intramolecular cyclization to form the bicyclic system can be sluggish.
-
Optimization: Screen different bases and solvents. For instance, moving from traditional bases to non-nucleophilic organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can improve yields by minimizing side reactions.[5][6] The choice of solvent is also critical; aprotic polar solvents like DMF or DMSO can facilitate the reaction.
-
-
Side Reactions: The presence of multiple reactive functional groups can lead to undesired intermolecular reactions.
-
Stereocontrol: Achieving the desired stereochemistry at the chiral centers is essential for the biological activity of this compound.
-
Chiral Starting Materials: Utilizing enantiomerically pure starting materials, such as derivatives of L-pyroglutamic acid, can establish the correct stereochemistry early in the synthesis.[2]
-
Asymmetric Catalysis: Rh-catalyzed asymmetric hydrogenation has been successfully used to create key stereogenic centers with high enantiomeric excess (ee).[8]
-
Experimental Protocol: Optimized DBO Core Formation
-
Starting Material: Begin with a suitably protected chiral piperidine derivative.
-
Cyclization Conditions:
-
Dissolve the precursor in anhydrous DMF.
-
Add 1.2 equivalents of a strong, non-nucleophilic base (e.g., DBU or NaH) at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify by column chromatography on silica gel.
-
Troubleshooting Workflow: DBO Core Formation
Caption: Troubleshooting workflow for low yields in DBO core formation.
Issue 2: Difficulty in Urea Formation for the Bicyclic Core
Question: My attempts to form the urea moiety within the DBO ring are failing or giving very low yields. What am I doing wrong?
Answer: The introduction of the urea functionality is a well-documented challenge in this compound synthesis.[2][4] Direct cyclization can be difficult due to the electronics and sterics of the nitrogen atoms.
Causality and Recommended Actions:
-
Low Nucleophilicity of Nitrogen: The nitrogen atoms in the piperidine ring may not be sufficiently nucleophilic for an efficient reaction with phosgene or its equivalents.
-
Protecting Group Interference: Certain protecting groups can hinder the cyclization.
-
Reagent Choice: The choice of the carbonylating agent is critical.
Optimization Strategy: Protecting Group-Assisted Urea Formation
A counterintuitive but effective strategy involves the introduction of a protecting group to facilitate the urea formation.[2] The use of an Fmoc protecting group on one of the nitrogen atoms can favor the desired cyclization.[4]
Experimental Protocol: Fmoc-Assisted Urea Formation
-
Fmoc Protection: Selectively protect one of the nitrogen atoms of the piperidine precursor with Fmoc-Cl.
-
Urea Cyclization:
-
Treat the Fmoc-protected intermediate with a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) in a suitable solvent like chlorobenzene.[4]
-
The reaction is typically carried out at elevated temperatures.
-
-
Fmoc Deprotection: Remove the Fmoc group under mild basic conditions (e.g., piperidine in DMF) to yield the DBO core with the urea moiety.
| Reagent | Pros | Cons |
| Triphosgene | Highly reactive, good yields | Toxic, requires careful handling |
| CDI | Safer alternative to phosgene | Less reactive, may require higher temperatures |
| Chloroformates | Can be effective | May lead to side products |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best practices for the sulfation step and subsequent purification?
A1: The final sulfation step is critical and often problematic due to the instability of the product and the challenges in purification. A one-pot debenzylation-sulfation has been developed to improve efficiency and reduce costs.[2][4]
-
One-Pot Procedure: The debenzylation of the protected hydroxylamine can be performed using catalytic hydrogenation (e.g., Pd/C), and the resulting intermediate can be directly sulfated in the same pot using a sulfur trioxide complex like SO₃·NMe₃ or SO₃·pyridine.[4][9] This avoids the isolation of the potentially unstable N-hydroxy intermediate.[10]
-
Purification: this compound is highly polar and water-soluble, making purification by traditional silica gel chromatography difficult. Ion-exchange chromatography is often the method of choice.[2] Alternatively, precipitation of the sodium salt by adding a sodium source like sodium 2-ethylhexanoate to an ethanolic solution of the tetrabutylammonium salt has proven effective on a large scale.[4]
Q2: How can I control the stereochemistry during the synthesis of this compound derivatives?
A2: Controlling the stereochemistry is paramount as the biological activity is highly dependent on the correct configuration of the chiral centers.
-
Chiral Pool Synthesis: Starting from enantiomerically pure natural products like L-pyroglutamic acid is a common and effective strategy.[2]
-
Enzymatic Resolution: Lipase-catalyzed resolution can be used to separate diastereomers, providing access to the desired stereoisomer with high diastereomeric ratio (d.r.).[4]
-
Chiral Chromatography: Chiral HPLC methods have been developed to separate stereoisomers of key intermediates, ensuring high enantiomeric purity.[11][12]
Q3: My amide coupling reaction to introduce the C2 side chain is inefficient. How can I improve it?
A3: Amide bond formation can be challenging, especially with sterically hindered substrates.[13][14][15][16]
-
Coupling Reagents: A wide variety of coupling reagents are available. For challenging couplings, consider using more potent reagents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA.[13]
-
Reaction Conditions: Ensure anhydrous conditions as water can hydrolyze the activated carboxylic acid intermediate.[13] Pre-activating the carboxylic acid with the coupling reagent before adding the amine can also improve yields.[13]
-
Solvent Choice: Aprotic solvents like DMF, DCM, or THF are generally preferred.
Amide Coupling Troubleshooting
Caption: Troubleshooting guide for amide coupling reactions.
Q4: What are the common stability issues with this compound and its derivatives?
A4: this compound's stability is a significant concern, both during synthesis and in its final form.
-
pH Sensitivity: The DBO core and the sulfate ester are susceptible to hydrolysis, especially at non-neutral pH. Relebactam, a similar DBO inhibitor, is only stable in aqueous solution between pH 4 and 8.[9]
-
Temperature Sensitivity: Elevated temperatures can lead to degradation.[17][18] It is recommended to store solutions of this compound and its derivatives at refrigerated temperatures (2-8°C).[17][18]
-
Instability of Intermediates: The N-hydroxy intermediate formed after debenzylation is reportedly unstable and should be used immediately in the subsequent sulfation step.[10]
References
- 1. Synthetic approaches towards this compound and other diazabicyclooctane β-lactamase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors this compound and relebactam - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN106432060A - Preparation method for chiral isomers of key intermediate of this compound sodium - Google Patents [patents.google.com]
- 12. ole.uff.br [ole.uff.br]
- 13. benchchem.com [benchchem.com]
- 14. hepatochem.com [hepatochem.com]
- 15. reddit.com [reddit.com]
- 16. bachem.com [bachem.com]
- 17. droracle.ai [droracle.ai]
- 18. Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Outcomes in Avibactam Clinical and Pre-clinical Research
Prepared by: Gemini, Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals working with avibactam. It provides in-depth troubleshooting advice and answers to frequently encountered questions to help diagnose and resolve issues leading to suboptimal outcomes in both in vitro experiments and clinical trials.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding this compound's mechanism, spectrum, and clinical application.
Q1: What is the precise mechanism of action for this compound?
This compound is a non-β-lactam, β-lactamase inhibitor. Its primary function is to protect β-lactam antibiotics, such as ceftazidime, from degradation by a wide range of serine β-lactamase enzymes produced by resistant bacteria.[1][2] Unlike "suicide inhibitors" that bind irreversibly, this compound forms a covalent but reversible bond with the β-lactamase enzyme.[1][3] It acylates the enzyme's active site serine, rendering it inactive. This reaction is slow to reverse, effectively sequestering the β-lactamase and allowing the partner antibiotic (ceftazidime) to bind to its target, the penicillin-binding proteins (PBPs), and disrupt bacterial cell wall synthesis.[4][5]
Q2: What is the inhibitory spectrum of this compound?
This compound has a broad spectrum of activity against Ambler class A, class C, and some class D serine β-lactamases.[2][6][7] This includes:
-
Class A: Extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).[5]
-
Class C: AmpC β-lactamases, which are often chromosomally encoded and can be difficult to inhibit.[1][3]
-
Class D: Some oxacillinases (OXA), notably OXA-48-like carbapenemases.[6]
Crucially, this compound is not active against class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP, which require zinc for their activity and do not have a serine residue in their active site.[7][8]
Q3: What are the primary approved clinical indications for the ceftazidime-avibactam combination?
The combination of ceftazidime and this compound (marketed as Avycaz® or Zavicefta®) is approved by regulatory bodies like the FDA and EMA for treating several infections caused by susceptible Gram-negative bacteria.[9][10][11] These indications typically include:
-
Complicated Intra-Abdominal Infections (cIAI), in combination with metronidazole.[12][13]
-
Complicated Urinary Tract Infections (cUTI), including pyelonephritis.[12][13]
-
Hospital-Acquired Bacterial Pneumonia and Ventilator-Associated Bacterial Pneumonia (HABP/VABP).[13][14]
-
Treatment of infections due to aerobic Gram-negative organisms in patients with limited treatment options.[14]
Q4: Why is a fixed concentration of this compound (4 mg/L) used in in vitro susceptibility testing?
The use of a fixed 4 mg/L concentration of this compound in susceptibility testing is based on pharmacokinetic studies and is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15] This concentration was found to be effective in vitro at restoring the activity of ceftazidime against a wide range of β-lactamase-producing pathogens and reflects clinically achievable concentrations.[16][17] Using this standardized concentration ensures that MIC results are consistent and comparable across different laboratories.
Troubleshooting Guide: Investigating Poor Outcomes
This section explores specific experimental and clinical challenges in a detailed Q&A format.
Category 1: Unexpected Resistance & High MIC Values
Q1.1: We are observing high ceftazidime-avibactam MICs against clinical isolates that we expected to be susceptible. What are the primary microbiological causes?
This is a critical issue that points toward specific resistance mechanisms not covered by this compound or newly evolved resistance. The investigation should proceed in a stepwise manner.
Causality: High MICs in the presence of this compound indicate that the bacterium is either bypassing the ceftazidime-avibactam mechanism or has a resistance factor that this compound cannot inhibit.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high MICs.
Detailed Investigative Steps:
-
Screen for MBLs: This is the most common cause of intrinsic resistance. This compound does not inhibit MBLs.[7] Use a phenotypic test (e.g., MBL E-test strip) or molecular methods (PCR for blaNDM, blaVIM, etc.). If MBLs are present, high-level resistance is expected.
-
Sequence Key β-Lactamase Genes: In organisms producing KPC, mutations within the blaKPC gene, particularly in the Ω-loop region (e.g., D179Y substitution), can confer resistance by altering the enzyme's structure to prevent this compound binding while maintaining carbapenemase activity.[7][18][19]
-
Assess Membrane Permeability and Efflux: Resistance can also arise from non-enzymatic mechanisms. Reduced expression or mutations in porin genes (like OmpK35 and OmpK36 in K. pneumoniae) can limit drug entry into the periplasmic space.[6] Concurrently, overexpression of efflux pumps can actively remove the drug before it reaches its target.[19] These mechanisms often work in concert with enzymatic resistance to significantly increase MIC values.
Category 2: Inconsistent or Irreproducible In Vitro Results
Q2.1: Our MIC results for ceftazidime-avibactam vary significantly between experimental runs. What technical factors should we scrutinize?
Reproducibility is paramount for accurate susceptibility assessment. Unlike some antibiotics, β-lactam/β-lactamase inhibitor combinations can be sensitive to subtle variations in testing conditions.
Causality: The interaction between the antibiotic, inhibitor, enzyme, and bacterium is a dynamic process. Any factor that alters bacterial growth rate, enzyme expression, or drug stability can shift the MIC.
Key Parameters to Validate:
-
Inoculum Density: An inoculum that is too high can overwhelm the this compound, leading to falsely elevated MICs. This "inoculum effect" occurs when the sheer quantity of β-lactamase produced by a dense bacterial population exceeds the inhibitor's capacity.[15] Conversely, an inoculum that is too low may yield falsely susceptible results.
-
Protocol: Strictly adhere to the CLSI/EUCAST standard inoculum of ~5 x 105 CFU/mL. Perform colony counts on your inocula to validate your preparation method. A study on testing parameters found that a high inoculum could result in 4- to 16-fold changes in MIC.[20]
-
-
Media pH: The pH of the testing medium (e.g., Cation-Adjusted Mueller-Hinton Broth) can affect the stability and activity of both ceftazidime and this compound. An acidic pH has been shown to increase MIC values.[20]
-
Protocol: Ensure the pH of your Mueller-Hinton Broth is within the recommended range of 7.2 to 7.4.
-
-
Incubation Conditions: While most variations in incubation (e.g., ambient air vs. 5% CO2) have minimal effect, it is a parameter to control for consistency.[20]
-
This compound Concentration: Ensure the final concentration of this compound in the assay is consistently 4 mg/L. Errors in stock solution preparation or dilution can lead to significant variability.
Table 1: Impact of Assay Parameters on Ceftazidime-Avibactam MICs
| Parameter | Standard Condition | Impact of Deviation | Reference |
|---|---|---|---|
| Inoculum Density | ~5 x 105 CFU/mL | High inoculum (≥107 CFU/mL) can cause a ≥8-fold increase in MIC. | [15] |
| Media pH | 7.2 - 7.4 | Acidic pH (<7.0) can lead to a 4- to 16-fold increase in MIC. | [20] |
| This compound Conc. | Fixed at 4 mg/L | Incorrect concentration invalidates the test and MIC interpretation. | [15] |
| Incubation | Ambient Air, 35°C | Minor impact, but 5% CO2 should be avoided for consistency. |[20] |
Category 3: Suboptimal Clinical Response Despite In Vitro Susceptibility
Q3.1: A patient is failing therapy with ceftazidime-avibactam, but the initial isolate from baseline tested as susceptible. What are the potential reasons for this discrepancy?
This is a complex clinical scenario where in vitro data does not predict in vivo success. The investigation must consider host, pathogen, and drug factors.
Causality: A susceptible MIC is not the sole determinant of clinical success. Factors such as achieving adequate drug concentrations at the site of infection, the development of resistance in vivo, and the patient's overall health status are critical.
Caption: Factors in clinical failure despite in vitro susceptibility.
Investigative Actions:
-
Re-isolate and Test: Obtain a new culture from the patient. Perform susceptibility testing on the new isolate to determine if resistance has emerged during therapy. This is a known phenomenon, especially in patients with high bacterial burdens.[7]
-
Review Pharmacokinetics: Ensure the patient's dosing is appropriate for their renal function. Both ceftazidime and this compound are renally cleared, and dosage adjustments are required for patients with renal impairment.[13] Conversely, critically ill patients can experience "augmented renal clearance," leading to sub-therapeutic drug levels. Therapeutic drug monitoring, if available, can be invaluable.
-
Evaluate Source Control: For infections like cIAI or cUTI with an obstruction, antibiotic therapy alone may be insufficient. Assess whether there is an undrained abscess, an infected medical device, or another physical focus of infection that requires surgical or procedural intervention.
-
Consider Polymicrobial Infections: The initial culture may not have identified all pathogenic organisms. If an MBL-producer or another resistant organism is also present at the infection site, ceftazidime-avibactam monotherapy would be expected to fail.
Key Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing for Ceftazidime-Avibactam
This protocol is based on CLSI and EUCAST standards for determining the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of ceftazidime, in the presence of a fixed concentration of this compound, that inhibits the visible growth of a bacterium.
Materials:
-
Ceftazidime analytical powder
-
This compound analytical powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates and QC strains (E. coli ATCC 25922, K. pneumoniae ATCC 700603)
-
Spectrophotometer or McFarland standards
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of ceftazidime (e.g., 2560 µg/mL).
-
Prepare a stock solution of this compound (e.g., 400 µg/mL).
-
-
Prepare Drug Plates:
-
In each well of a 96-well plate, add 50 µL of CAMHB.
-
In the first column, add an additional 50 µL of ceftazidime stock solution. Perform a 2-fold serial dilution across the plate, resulting in concentrations from 128 µg/mL to 0.125 µg/mL.
-
To each well containing ceftazidime, add a fixed amount of this compound to achieve a final concentration of 4 µg/mL in the final assay volume (100 µL). This is the most critical step.
-
-
Prepare Inoculum:
-
Subculture the test organism on an appropriate agar plate and incubate overnight.
-
Suspend several colonies in saline to match a 0.5 McFarland standard (~1.5 x 108 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 106 CFU/mL.
-
-
Inoculate Plates:
-
Add 50 µL of the final bacterial inoculum to each well of the drug plate. This brings the final volume to 100 µL and the final bacterial density to ~5 x 105 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Read Results:
-
The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth.
-
Check QC strain results against their acceptable ranges to validate the experiment.
-
Table 2: Interpretive Criteria (Breakpoints) for Ceftazidime-Avibactam (mg/L) (Note: Breakpoints can be updated; always refer to the latest CLSI/EUCAST documents.)
| Organism | Susceptible (≤) | Intermediate | Resistant (≥) |
|---|---|---|---|
| Enterobacterales | 8/4 | - | 16/4 |
| P. aeruginosa | 8/4 | - | 16/4 |
References
- 1. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contagionlive.com [contagionlive.com]
- 8. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. EMA recommends Zavicefta to treat multi-drug resistant bacteria in EU - Pharmaceutical Technology [pharmaceutical-technology.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. In Vitro Activities and Inoculum Effects of Ceftazidime-Avibactam and Aztreonam-Avibactam against Carbapenem-Resistant Enterobacterales Isolates from South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro activity of ceftazidime-avibactam combination in in vitro checkerboard assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam | Semantic Scholar [semanticscholar.org]
- 20. Effect of In Vitro Testing Parameters on Ceftazidime-Avibactam Minimum Inhibitory Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Avibactam Activity Against β-Lactamases
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the activity of avibactam. This compound, a non-β-lactam β-lactamase inhibitor, has become a critical tool in combating infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] It functions by forming a reversible covalent bond with the active site serine of class A, C, and some class D β-lactamases, thereby protecting β-lactam antibiotics from enzymatic degradation.[1][2][4] However, the emergence of resistance to this compound combinations presents a continuous challenge.[5][6][7][8] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address specific issues you may encounter during your experiments to enhance this compound's efficacy.
Part 1: Troubleshooting Guide & FAQs
This section is designed to provide rapid solutions and deeper understanding of common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected resistance to a ceftazidime-avibactam combination in a clinical isolate known to produce a KPC-type β-lactamase. What are the likely molecular mechanisms?
A1: Resistance to ceftazidime-avibactam in KPC-producing isolates, particularly Klebsiella pneumoniae, is most commonly associated with specific mutations within the blaKPC gene itself.[5] A frequent mutation is the D179Y substitution in the Ω-loop of the KPC enzyme.[6][9] This structural change can hinder the binding of this compound. Other mechanisms can include:
-
Porin Mutations: Decreased expression or mutations in outer membrane porin genes, such as OmpK35 and OmpK36 in K. pneumoniae, can reduce the influx of this compound into the bacterial cell.[5]
-
Efflux Pump Overexpression: Increased activity of efflux pumps can actively remove the antibiotic combination from the cell.[7][10]
-
Increased blaKPC Copy Number: Amplification of the carbapenemase gene can lead to higher enzyme production, overwhelming the inhibitory capacity of this compound.[9]
Q2: Our team is developing novel this compound analogs. What are the key structural features of this compound that are crucial for its inhibitory activity?
A2: this compound's efficacy stems from its unique diazabicyclooctane core, which is structurally distinct from traditional β-lactam-based inhibitors.[4] Key features to consider in analog design include:
-
The Diazabicyclooctane Ring: This core structure is responsible for the covalent, yet reversible, inhibition mechanism.[4]
-
The Sulfate Group: This moiety plays a critical role in mimicking the carboxylate group of β-lactam antibiotics, allowing for recognition and binding within the β-lactamase active site.[1]
-
The Carboxamide Group: This group also contributes to the precise positioning of the inhibitor within the active site through hydrogen bonding interactions.[1]
When designing analogs, it is crucial to maintain the structural integrity that allows for the formation of the stable, covalent carbamoyl intermediate with the active site serine residue of the β-lactamase.[11]
Q3: We are planning to screen for compounds that can synergize with this compound against metallo-β-lactamase (MBL)-producing strains. What is the scientific rationale for this approach?
A3: this compound is not active against Ambler class B metallo-β-lactamases (MBLs) because these enzymes utilize a zinc-dependent catalytic mechanism and lack the active-site serine residue that this compound targets.[5][9][12] Therefore, combining this compound with a compound that does inhibit MBLs is a rational strategy. A prominent example of this is the combination of aztreonam with this compound.[13][14]
-
Mechanism of Synergy: MBLs do not efficiently hydrolyze aztreonam. However, many MBL-producing organisms also co-express other β-lactamases (e.g., ESBLs, AmpC) that can degrade aztreonam. In this scenario, this compound inhibits these co-expressed serine-β-lactamases, protecting aztreonam from degradation and allowing it to exert its antibacterial activity.[13][15]
Troubleshooting Common Experimental Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent MIC values for ceftazidime-avibactam | Inoculum size variability; improper preparation of this compound solution; degradation of this compound. | Standardize inoculum preparation using a spectrophotometer or McFarland standards. Prepare fresh this compound solutions for each experiment and store according to manufacturer's instructions. |
| No potentiation of ceftazidime activity by this compound against a known ESBL-producer | Presence of an MBL; high-level AmpC production not inhibited by this compound; porin loss or efflux mechanisms. | Screen for MBL production using appropriate phenotypic or genotypic methods. Quantify AmpC expression levels. Perform efflux pump inhibitor assays. |
| Difficulty in purifying a stable this compound-β-lactamase complex for structural studies | Reversibility of this compound binding; instability of the purified enzyme. | Use a rapid purification method. Consider cross-linking agents to stabilize the complex. Ensure optimal buffer conditions for enzyme stability. |
| High background in β-lactamase activity assays | Spontaneous hydrolysis of the substrate; presence of contaminating β-lactamases. | Run control experiments without the enzyme to determine the rate of spontaneous substrate hydrolysis. Use highly purified enzyme preparations. |
Part 2: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments relevant to enhancing this compound's activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the in vitro activity of antimicrobial agents.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Ceftazidime and this compound powders
-
Bacterial isolates
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland standards
Procedure:
-
Prepare Antibiotic Stock Solutions: Accurately weigh and dissolve ceftazidime and this compound in the appropriate solvent to create high-concentration stock solutions.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of ceftazidime in CAMHB in the microtiter plates. Add a fixed concentration of this compound (typically 4 µg/mL) to each well containing ceftazidime.
-
Prepare Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar medium. Resuspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Inoculate Microtiter Plates: Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of ceftazidime (in the presence of this compound) that completely inhibits visible bacterial growth.
Protocol 2: β-Lactamase Activity Assay using Nitrocefin
This spectrophotometric assay is a common method for measuring β-lactamase activity and inhibition.[16]
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin (a chromogenic cephalosporin substrate)
-
Phosphate buffer (pH 7.0)
-
96-well UV-transparent microtiter plate
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Prepare Reagents: Prepare a stock solution of nitrocefin in DMSO and dilute it to the desired working concentration in phosphate buffer. Prepare serial dilutions of the β-lactamase inhibitor (e.g., this compound) in phosphate buffer.
-
Set up the Assay: In the microtiter plate, add the phosphate buffer, the β-lactamase enzyme, and the inhibitor dilutions.
-
Initiate the Reaction: Add the nitrocefin solution to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin by the β-lactamase results in a color change that can be quantified.
-
Calculate Inhibition: Determine the initial reaction rates for each inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Part 3: Visualizing Mechanisms and Workflows
Diagram 1: this compound's Mechanism of Action
Caption: Reversible covalent inhibition of serine β-lactamases by this compound.
Diagram 2: Experimental Workflow for Synergy Testing
Caption: Workflow for evaluating the synergistic potential of a compound with this compound.
References
- 1. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam | Semantic Scholar [semanticscholar.org]
- 8. francis-press.com [francis-press.com]
- 9. contagionlive.com [contagionlive.com]
- 10. researchgate.net [researchgate.net]
- 11. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Aztreonam-Avibactam: A New Combination for Resistant Gram-Negative Organisms | PPP Updates | McGraw Hill Medical [mhmedical.com]
- 14. First Clinical Application of Aztreonam–this compound in Treating Carbapenem-Resistant Enterobacterales: Insights from Therapeutic Drug Monitoring and Pharmacokinetic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Refining Analytical Methods for Greater Avibactam Detection Sensitivity
Welcome to the dedicated support center for the analytical quantification of Avibactam. This resource is designed for researchers, analytical chemists, and drug development professionals who are working to establish and refine sensitive and robust methods for this compound detection. As a non-β-lactam β-lactamase inhibitor, this compound's unique chemical properties present specific challenges in its quantification, particularly when in combination with partner antibiotics like Ceftazidime or in complex biological matrices.
This guide moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your analytical methods. We will explore the "why" behind experimental choices, ensuring that every step you take is grounded in solid scientific principles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered when developing methods for this compound analysis.
Q1: What are the primary analytical techniques for quantifying this compound?
A1: The most prevalent methods for this compound quantification are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often with UV detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] RP-HPLC is a robust technique suitable for quality control in pharmaceutical formulations.[4][5] LC-MS/MS is the preferred method for bioanalysis (e.g., in plasma or other biological fluids) due to its superior sensitivity and selectivity, which is crucial for pharmacokinetic studies.[2][6][7]
Q2: I am analyzing this compound in combination with Ceftazidime. What are the main challenges?
A2: The primary challenge in the simultaneous analysis of this compound and Ceftazidime lies in their differing polarities. This compound is significantly more hydrophilic than Ceftazidime.[8] This difference can make it difficult to achieve good chromatographic resolution and retention for both compounds in a single run using standard reversed-phase columns. Often, a gradient elution strategy is required, starting with a highly aqueous mobile phase to retain this compound.[8] Some researchers have even developed separate extraction and chromatographic methods for each analyte to overcome this challenge.[8]
Q3: How stable is this compound in solution and in biological samples?
A3: this compound, like many β-lactamase inhibitors, is susceptible to degradation in aqueous solutions, a process influenced by temperature and pH.[9][10] Forced degradation studies have been conducted to demonstrate the stability-indicating nature of various analytical methods.[11] In biological matrices such as plasma, both this compound and Ceftazidime have limited stability. For reliable results, it is recommended that clinical samples be refrigerated and analyzed within two days or frozen at -20°C for analysis within a week. For longer-term storage, freezing at -70°C is necessary to ensure sample integrity.[8]
Q4: What are "matrix effects" and why are they a concern for this compound LC-MS/MS analysis?
A4: Matrix effects are a significant concern in LC-MS/MS bioanalysis and refer to the alteration of analyte ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, urine).[12][13] These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification.[14][15] Given that this compound is often analyzed in complex biological fluids, endogenous substances like phospholipids can interfere with its ionization.[12] It is a regulatory requirement to evaluate matrix effects during method validation to ensure the reliability of the data.[16]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.
Guide 1: HPLC & UPLC Troubleshooting
Issue: Poor Peak Shape (Tailing or Fronting) for this compound
Poor peak shape can compromise the accuracy of integration and, consequently, quantification.
-
Causality: Peak tailing for a polar, ionizable compound like this compound in RP-HPLC is often due to secondary interactions between the analyte and residual, un-capped silanol groups on the silica-based stationary phase.[17] Peak fronting can be a sign of column overloading.[18]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor this compound peak shape.
-
Step-by-Step Solutions:
-
Optimize Mobile Phase pH: this compound is an ionizable compound. The pH of your mobile phase is a critical parameter.[19][20][21][22] To minimize secondary interactions with silanols, it's often beneficial to work at a lower pH (e.g., pH < 3) to ensure the silanol groups are fully protonated.[23] Ensure your mobile phase pH is at least 2 units away from the pKa of this compound to maintain a single ionic form and avoid peak splitting.[19][21]
-
Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica column with robust end-capping to minimize the number of free silanol groups available for secondary interactions.
-
Check for Column Overload: If you observe peak fronting, try reducing the injection volume or diluting your sample.[18] Every column has a maximum loading capacity that, if exceeded, will lead to poor peak shape.
-
Mobile Phase Modifiers: If pH adjustment is not sufficient, consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). TEA can mask the active silanol sites and improve peak symmetry.
-
Issue: Poor Resolution Between this compound and Ceftazidime
Achieving baseline separation is essential for accurate quantification of both analytes.
-
Causality: The significant difference in polarity between the highly polar this compound and the less polar Ceftazidime makes co-elution a common problem, especially in isocratic methods.[8]
-
Step-by-Step Solutions:
-
Implement a Gradient Elution: An isocratic mobile phase is often insufficient. Start with a high percentage of the aqueous phase (e.g., 95-98%) to retain the polar this compound. Then, introduce a gradient to increase the organic solvent concentration to elute Ceftazidime in a reasonable time with good peak shape.[1][2]
-
Adjust Mobile Phase pH: As with peak shape, pH can alter the retention times of both ionizable compounds, thus affecting selectivity.[17][19] Systematically evaluate a range of pH values to find the optimal separation.
-
Lower the Column Temperature: Reducing the column temperature can sometimes increase retention and improve resolution, though it will also increase run times.[18]
-
Select an Appropriate Stationary Phase: While C18 columns are common, for highly polar analytes like this compound, consider a column with a more polar-modified stationary phase or one designed for use in highly aqueous mobile phases (e.g., an AQ-type C18 column).[8]
-
Guide 2: LC-MS/MS Troubleshooting
Issue: Significant Ion Suppression or Enhancement (Matrix Effects)
Matrix effects are a primary source of inaccuracy and irreproducibility in bioanalytical LC-MS/MS methods.[12][13][15]
-
Causality: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) compete with this compound for ionization in the MS source, reducing its signal (suppression) or, less commonly, increasing it (enhancement).[12][13][14]
-
Troubleshooting Workflow:
Caption: Decision tree for addressing matrix effects.
-
Step-by-Step Solutions:
-
Assess the Matrix Effect: The first step is to confirm and quantify the matrix effect. This is typically done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration. A ratio significantly different from 1 indicates a matrix effect.[12]
-
Improve Chromatographic Separation: Adjust your LC gradient to shift the retention time of this compound away from the regions where matrix components elute. Phospholipids, common culprits of ion suppression, often elute in the middle of a typical reversed-phase gradient. A faster or slower gradient can help separate this compound from these interfering zones.[24]
-
Enhance Sample Preparation: If chromatographic changes are insufficient, a more rigorous sample cleanup is necessary.[9][14]
-
Protein Precipitation (PPT): While fast, PPT is the least clean method and often results in significant matrix effects.[14][24]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents to optimize the extraction of this compound while leaving interfering components behind.[9]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for minimizing matrix effects.[9] For this compound, which is polar and can be charged, a mixed-mode or ion-exchange SPE sorbent may provide the best results.[8]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the gold standard for compensating for matrix effects.[9] Since the SIL-IS co-elutes with this compound and has nearly identical physicochemical properties, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.
-
Issue: Low or Inconsistent Recovery in Solid-Phase Extraction (SPE)
Poor recovery leads to decreased method sensitivity and poor precision.
-
Causality: Low recovery in SPE can result from several factors: incorrect sorbent choice, incomplete elution of the analyte, or analyte breakthrough during the loading or washing steps.[25][26][27][28][29]
-
Step-by-Step Solutions:
-
Verify Sorbent Selection: this compound is a polar molecule. A standard reversed-phase (e.g., C18) sorbent may not provide sufficient retention, especially if the sample is loaded in a solvent with a high organic content. Consider a polymeric or a mixed-mode cation exchange sorbent that can retain this compound through polar and/or ionic interactions.[25]
-
Optimize the Wash Step: The wash step is critical for removing interferences without losing the analyte. If you suspect analyte loss during this step, use a weaker wash solvent (i.e., one with a lower organic content). Analyze the wash fraction to confirm if this compound is breaking through.[26][28]
-
Ensure Complete Elution: If this compound is retained on the sorbent but not eluting, your elution solvent may be too weak. For a mixed-mode cation exchange sorbent, the elution solvent should contain a component to disrupt the ionic interaction, such as a small amount of acid or a higher ionic strength buffer, in addition to an organic solvent to disrupt hydrophobic interactions.[25] Try increasing the volume of the elution solvent or performing a second elution.[25]
-
Control Flow Rates: Do not let the sample load or elution solvents pass through the cartridge too quickly. A slower flow rate allows for proper equilibration and interaction between the analyte and the sorbent, which can improve retention and elution efficiency.[29]
-
Key Experimental Protocols
Below are foundational protocols that can be adapted and optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Sample Preparation of this compound from Human Plasma using Protein Precipitation
This is a rapid method suitable for initial method development but may require further optimization to mitigate matrix effects.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
Vortex to mix and inject into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Parameters for Simultaneous this compound and Ceftazidime Analysis
This serves as a starting point for method development.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A standard choice, but consider AQ-type for high aqueous mobile phases. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min. | A generic gradient to retain polar this compound and elute Ceftazidime. Requires optimization. |
| Injection Volume | 5 µL | A good starting point to avoid overload. |
| Column Temp. | 40°C | Can improve peak shape and reduce viscosity. |
| Ionization Mode | ESI Positive/Negative Switching | Ceftazidime ionizes well in positive mode, while this compound is often analyzed in negative mode.[3][6] Switching allows for simultaneous detection. |
| MRM Transitions | Analyte-specific | To be determined by infusing pure standards. Example transitions: Ceftazidime (m/z 547.2 -> 468.1), this compound (m/z 263.9 -> 96.1).[3] |
Conclusion
Achieving high sensitivity and robustness in the analytical detection of this compound is an attainable goal. It requires a systematic approach to method development and a logical, evidence-based strategy for troubleshooting. By understanding the underlying chemical principles governing the separation and detection of this unique molecule, you can overcome common challenges such as poor peak shape, inadequate resolution, and matrix effects. This guide provides the foundational knowledge and practical steps to empower you to develop and validate high-quality analytical methods for this compound. Always remember that method validation, following guidelines such as the ICH Q2(R2), is the final and crucial step to ensure your method is fit for its intended purpose.[4][16][30][31][32]
References
- 1. iosrphr.org [iosrphr.org]
- 2. Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and this compound in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. fda.gov [fda.gov]
- 5. RP-HPLC Method Development for Ceftazidime and this compound Stability [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability indicating analytical method development and validation for estimation of Ceftazidime and this compound in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. fda.gov [fda.gov]
- 17. agilent.com [agilent.com]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 21. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 22. acdlabs.com [acdlabs.com]
- 23. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 24. researchgate.net [researchgate.net]
- 25. welch-us.com [welch-us.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. chromacademy.com [chromacademy.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. silicycle.com [silicycle.com]
- 30. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 31. m.youtube.com [m.youtube.com]
- 32. qbdgroup.com [qbdgroup.com]
Technical Support Center: Managing Avibactam Stability in Research Samples
Welcome to the technical support guide for Avibactam. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound during sample collection, storage, and transport. Ensuring the stability of this compound is critical for the accuracy and reproducibility of experimental results.
Introduction to this compound Stability
This compound is a novel, non-β-lactam β-lactamase inhibitor that operates through a covalent acylation mechanism. However, its chemical structure, particularly the diazabicyclooctane core with a reactive urea moiety, is susceptible to hydrolysis. This degradation is highly dependent on factors such as pH and temperature, making proper sample handling paramount for reliable analytical outcomes. This guide provides in-depth troubleshooting advice and validated protocols to maintain the integrity of your this compound samples.
Troubleshooting Guide: Preventing this compound Degradation
This section addresses common issues encountered during the handling and storage of this compound in a question-and-answer format.
Q1: My initial this compound concentrations are lower than expected in freshly prepared plasma samples. What could be the cause?
A1: This is a common issue often rooted in the inherent instability of this compound in biological matrices at physiological pH and ambient temperature.
-
Causality: this compound's primary degradation pathway is the hydrolysis of its bicyclic ring. This reaction is pH-sensitive and accelerates at neutral to basic pH levels, such as that of human plasma (pH ~7.4). At room temperature, significant degradation can occur in a matter of hours. For instance, studies have shown that this compound in un-stabilized human plasma can degrade by more than 15% within 4 hours at room temperature.
-
Immediate Action: The most critical step is to stabilize the sample immediately after collection. This involves both acidification and cooling. Lowering the pH to a range of 4.5-5.0 and placing the sample on ice or in a refrigerated unit can dramatically slow the hydrolysis rate.
-
Troubleshooting Protocol:
-
Pre-cool Collection Tubes: Use collection tubes (e.g., K2-EDTA) that have been pre-chilled.
-
Immediate Centrifugation: Centrifuge blood samples at 4°C as soon as possible after collection to separate the plasma.
-
Acidification: Immediately after centrifugation, transfer the plasma to a new tube and acidify it. A common method is to add a small volume of a suitable acid, such as phosphoric acid, to achieve the target pH. It is crucial to validate the volume of acid needed beforehand.
-
Vortex and Freeze: Gently vortex the sample to ensure uniform mixing and immediately freeze it at -70°C or lower if not analyzing immediately.
-
Q2: I'm seeing inconsistent results between different aliquots of the same sample. Could freeze-thaw cycles be the culprit?
A2: Yes, freeze-thaw cycles are a significant source of variability for sensitive compounds like this compound.
-
Expertise & Experience: Each freeze-thaw cycle can introduce physical and chemical stresses on the drug molecule. As ice crystals form and melt, localized changes in pH and solute concentration can occur, creating micro-environments that accelerate degradation. While this compound is relatively stable when kept consistently frozen in an acidified matrix, the process of thawing and refreezing repeatedly exposes it to conditions that promote hydrolysis.
-
Best Practices:
-
Aliquot Strategically: Upon initial processing and stabilization, divide the sample into multiple, single-use aliquots. This minimizes the need to thaw the entire sample for each analysis.
-
Limit Cycles: As a strict rule, this compound samples should not undergo more than two freeze-thaw cycles. If further analysis is needed, it is best to use a fresh aliquot.
-
Controlled Thawing: When you need to use a sample, thaw it rapidly in a water bath at room temperature and immediately place it on ice. Do not allow the sample to sit at room temperature for an extended period.
-
Q3: How should I prepare my calibration standards and quality control (QC) samples to ensure they are stable throughout my analytical run?
A3: The stability of your standards and QCs is just as important as the stability of your study samples. They must be prepared and stored under the same stabilized conditions.
-
Trustworthiness: Your analytical run is only as reliable as your calibrators. If your standards degrade during the run, your quantification of unknown samples will be inaccurate.
-
Protocol for Stable Standards:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a stabilizing solvent. A common choice is a mixture of acetonitrile and water or pure water, which can then be used to spike into the biological matrix. This compound sodium salt is freely soluble in water.
-
Matrix Matching: Prepare your calibration curve and QC samples by spiking the stock solution into the same biological matrix as your study samples (e.g., acidified human plasma). This accounts for any matrix effects.
-
Immediate Freezing: After preparation, immediately aliquot and freeze the standards and QCs at -70°C or colder.
-
Autosampler Stability: During an analytical run (e.g., LC-MS/MS), the autosampler temperature should be maintained at a low temperature, typically 4-5°C, to prevent degradation of samples waiting for injection.
-
Visualizing the Process: Workflow and Degradation
To better understand the critical steps, the following diagrams illustrate the recommended sample handling workflow and the chemical degradation pathway of this compound.
Caption: Recommended workflow for this compound sample handling.
Caption: Simplified this compound degradation pathway.
Frequently Asked Questions (FAQs)
-
What is the ideal pH for storing this compound in plasma? The ideal pH range for storing this compound in plasma is between 4.5 and 5.0. This acidic environment significantly slows the rate of hydrolysis.
-
Can I store this compound samples at -20°C? While -20°C is better than refrigeration, storage at -70°C or -80°C is strongly recommended for long-term stability, especially for clinical trial samples.
-
What are the main degradation products of this compound? The primary degradation product is a ring-opened hydrolytic product formed by the cleavage of the β-lactam ring. Monitoring for this product can be a useful way to assess sample integrity.
-
How should I transport this compound samples to a different facility? Samples must be transported frozen on a sufficient quantity of dry ice to ensure they remain at or below -70°C for the entire duration of the shipment. Use a temperature monitoring device to confirm that no temperature excursions have occurred.
Quantitative Data Summary
The following table summarizes the stability of this compound under various conditions, based on data from published bioanalytical method validation reports.
| Condition | Matrix | Temperature | Duration | Stability Outcome |
| Bench-Top | Acidified Human Plasma | Room Temperature | 4 hours | Stable (<15% change) |
| Autosampler | Processed Extract | 5°C | 24 hours | Stable (<10% change) |
| Freeze-Thaw | Acidified Human Plasma | -70°C to RT | 3 cycles | Stable (<15% change) |
| Long-Term | Acidified Human Plasma | -70°C | 6 months | Stable (<15% change) |
Key Experimental Protocols
Protocol 1: Human Plasma Sample Stabilization
-
Objective: To stabilize this compound in human plasma immediately following collection.
-
Materials: Pre-chilled K2-EDTA collection tubes, refrigerated centrifuge, polypropylene tubes, 2M phosphoric acid solution, ice bath.
-
Procedure:
-
Collect whole blood in a pre-chilled K2-EDTA tube.
-
Place the tube in an ice bath immediately.
-
Within 30 minutes of collection, centrifuge the blood at approximately 1500 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (plasma) to a fresh, pre-chilled polypropylene tube.
-
Add 20 µL of 2M phosphoric acid per 1 mL of plasma.
-
Gently vortex the tube for 5 seconds to mix.
-
Immediately cap the tube and store it in an upright position at -70°C or below until analysis.
-
Protocol 2: Preparation of Calibration Standards in Plasma
-
Objective: To prepare a set of stable calibration standards for accurate quantification.
-
Materials: this compound reference standard, HPLC-grade water, control human plasma (acidified as per Protocol 1), calibrated pipettes.
-
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh the this compound reference standard and dissolve it in HPLC-grade water to create a high-concentration primary stock.
-
Working Solutions: Perform serial dilutions of the primary stock with water or a suitable solvent to create a series of working solutions at lower concentrations.
-
Spiking into Matrix: Spike a small, precise volume of each working solution into aliquots of acidified control human plasma to create the final calibration standards. The volume of the spiking solution should be minimal (e.g., <5% of the total plasma volume) to avoid significantly altering the matrix.
-
Aliquoting and Storage: Vortex each standard, then immediately aliquot into single-use tubes and store at -70°C or below.
-
Technical Support Center: Strategies to Prevent the Emergence of Avibactam Resistance In Vitro
Welcome to the Technical Support Center for in vitro studies of Avibactam resistance. This guide is designed for researchers, scientists, and drug development professionals actively working to understand and mitigate the emergence of resistance to ceftazidime-avibactam. Here, we move beyond simple protocols to provide a deeper understanding of the experimental choices, troubleshooting common issues, and ensuring the scientific integrity of your work.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses the fundamental questions researchers face when designing experiments to study and prevent this compound resistance.
Q1: What are the primary molecular mechanisms that drive ceftazidime-avibactam resistance in Gram-negative bacteria in the laboratory?
A1: In vitro, resistance to ceftazidime-avibactam predominantly emerges through three interconnected mechanisms:
-
Target Modification (β-Lactamase Mutations): The most frequently observed mechanism involves mutations within the β-lactamase gene itself, particularly in class A carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). Specific amino acid substitutions, such as the D179Y change in the Ω-loop of the KPC-3 enzyme, can reduce this compound's binding affinity, thereby diminishing its inhibitory effect.[1][2]
-
Reduced Drug Accumulation (Porin and Efflux Modifications): Bacteria can limit the intracellular concentration of the antibiotic. This is achieved by downregulating or mutating outer membrane porin channels (e.g., OmpK35/36 in K. pneumoniae or OprD in Pseudomonas aeruginosa), which restricts the entry of ceftazidime.[3][4][5] Concurrently, bacteria may overexpress efflux pumps, such as the MexAB-OprM system in P. aeruginosa, which actively expel this compound and ceftazidime from the cell.[3][6] Often, a combination of porin loss and increased efflux is necessary to achieve clinically significant resistance.[3][4]
-
Target Protein Mutations (Penicillin-Binding Proteins): Less commonly, mutations in the primary target of ceftazidime, the penicillin-binding proteins (PBPs), can contribute to reduced susceptibility.[7]
It is crucial to recognize that this compound is not active against metallo-β-lactamases (MBLs) like NDM, VIM, and IMP.[1][2][3] Therefore, the presence of these enzymes confers intrinsic resistance and is a critical factor to consider during strain selection.
Q2: I'm starting an in vitro evolution study. What is the expected frequency of resistance to ceftazidime-avibactam?
A2: The frequency of resistance is highly dependent on the bacterial strain, the specific β-lactamase it harbors, and the selective pressure applied. For single-step exposure to high concentrations (e.g., 8x MIC) of ceftazidime-avibactam, the frequency of resistance in Enterobacterales or P. aeruginosa has been reported to be in the range of <0.5 x 10⁻⁹ to 8 x 10⁻⁹.[8] However, in multi-step serial passage experiments using sub-inhibitory concentrations, the emergence of resistance is much more common, though the rate of MIC increase will vary.
Q3: My serial passage experiment is not yielding resistant mutants. What are the common pitfalls?
A3: Several factors can hinder the selection of resistant mutants. Here are the most common issues and their solutions:
-
Inoculum Standardization: An inconsistent starting number of bacteria will lead to variable results. Always standardize your inoculum to a 0.5 McFarland standard or measure the optical density to ensure a consistent starting cell density for each passage.
-
Media Consistency: Variations in media composition, such as pH or cation concentrations (especially Mg²⁺ and Ca²⁺), can affect antibiotic activity. Use media from the same lot for an entire experiment to ensure consistency.
-
Antibiotic Concentration Gradient: If the concentration jumps between passages are too large, you may extinguish the population before adaptive mutations can arise. A standard approach is to use two-fold serial dilutions and passage the culture from the highest concentration that still permits growth (the sub-MIC well).
-
Duration of the Experiment: Resistance development takes time. A typical serial passage experiment may need to be run for 15 to 30 consecutive days to observe a significant and stable increase in the MIC.
Q4: How can I be sure that the observed increase in MIC is a stable genetic change and not just transient adaptation?
A4: This is a critical point for validating your results. To confirm the stability of the resistance phenotype, you should perform a "passage stability study." After isolating a resistant mutant, subculture it for several (e.g., 10-15) consecutive days in antibiotic-free media. Following this, re-determine the MIC for ceftazidime-avibactam. If the MIC remains elevated, the resistance is due to a stable genetic mutation. A significant drop in the MIC suggests a transient or adaptive phenotype.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for key in vitro experiments and troubleshooting guides for challenges you may encounter.
Protocol 1: Serial Passage Assay for Inducing Ceftazidime-Avibactam Resistance
This protocol describes a multi-step process to select for resistance by gradually increasing antibiotic pressure.
Objective: To induce and isolate bacterial mutants with decreased susceptibility to ceftazidime-avibactam.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ceftazidime and this compound analytical grade powders
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (37°C)
Methodology:
-
Initial MIC Determination: Before starting, perform a standard broth microdilution assay to determine the baseline MIC of ceftazidime-avibactam for your wild-type strain. This compound is typically used at a fixed concentration of 4 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Passage Setup (Day 1): In a 96-well plate, prepare two-fold serial dilutions of ceftazidime with a fixed concentration of 4 µg/mL this compound in CAMHB. The concentration range should bracket the initial MIC (e.g., from 0.125x to 8x the MIC). Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Passaging (Daily):
-
After incubation, identify the well with the highest concentration of ceftazidime-avibactam that shows visible bacterial growth (this is the sub-MIC well).
-
Aspirate the culture from this well and dilute it to the standardized inoculum density (0.5 McFarland).
-
Use this diluted culture to inoculate a new 96-well plate containing a fresh, and often shifted-higher, concentration gradient of ceftazidime-avibactam.
-
-
Repeat Passages: Continue this process daily for a predetermined number of passages (e.g., 30 days) or until a significant (e.g., ≥4-fold) and stable increase in the MIC is observed.
-
MIC Monitoring: Every 5-7 passages, perform a full MIC determination on the passaged strain to formally track the development of resistance.
-
Isolation and Characterization: Once a resistant phenotype is confirmed and stable, streak the culture from the sub-MIC well onto an agar plate to obtain isolated colonies. These colonies can then be subjected to further characterization (See Protocol 3).
Troubleshooting the Serial Passage Assay
| Problem | Potential Cause | Recommended Solution |
| No growth in any well after the first few passages. | The concentration jumps between passages are too steep. | Reduce the fold-increase in antibiotic concentration for the new plate. Consider using a narrower dilution range. |
| MIC is fluctuating and not showing a consistent increase. | Inconsistent inoculum size or unstable resistance mechanism. | Re-verify your inoculum standardization procedure. Perform a passage stability study (see FAQ 4) to check if the resistance is stable. |
| Contamination. | Breach in sterile technique. | Always include a sterility control. If contamination is suspected, streak the culture for single colonies on selective agar to re-isolate your strain. |
Workflow for Serial Passage Experiment
Caption: Workflow for a serial passage experiment to induce this compound resistance.
Protocol 2: Checkerboard Assay for Assessing Synergy
This protocol is used to determine if combining ceftazidime-avibactam with another antibiotic can prevent resistance by acting synergistically.
Objective: To quantify the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Methodology:
-
Individual MICs: Determine the MIC of Drug A (e.g., ceftazidime-avibactam) and Drug B (a potential synergistic partner) individually against the test organism.
-
Plate Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of Drug A along the y-axis (rows) and Drug B along the x-axis (columns). The concentration ranges should typically span from 4x to 0.03x their individual MICs.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (~5 x 10⁵ CFU/mL). Include growth controls for each drug and a drug-free control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Interpretation (FIC Index): After incubation, identify the MIC of each drug in combination. The Fractional Inhibitory Concentration (FIC) Index is calculated as follows:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpreting the Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Troubleshooting the Checkerboard Assay
| Problem | Potential Cause | Recommended Solution |
| No clear endpoint for MIC determination. | "Skipped wells" or trailing growth. | Re-read the plate after a full 24 hours. Ensure the inoculum is not too dense. Some drug/bug combinations are known to have trailing endpoints. |
| Calculated FIC index is highly variable between replicates. | Inaccurate pipetting or inconsistent inoculum. | Use calibrated multichannel pipettes for accuracy. Re-verify your inoculum standardization procedure. |
| Unexpected antagonism. | The drug combination is truly antagonistic, or there is a chemical interaction. | Verify the finding with a time-kill assay, which provides dynamic data on bacterial killing. |
Protocol 3: Characterizing Resistant Mutants
Once a stable resistant mutant is isolated, a multi-faceted approach is required to elucidate the mechanism of resistance.
Objective: To identify the genetic and phenotypic changes responsible for reduced ceftazidime-avibactam susceptibility.
Workflow:
-
Whole-Genome Sequencing (WGS):
-
Purpose: To identify all genetic mutations (SNPs, indels) that have occurred in the resistant mutant compared to the wild-type parent strain.
-
General Pipeline:
-
Extract high-quality genomic DNA from both the wild-type and resistant strains.
-
Prepare sequencing libraries (e.g., using an Illumina or Nanopore platform).
-
Sequence the genomes to achieve adequate coverage (>30x is recommended).
-
Bioinformatics:
-
Quality Control: Use tools like FastQC to assess read quality.
-
Alignment: Align reads from the mutant and parent strains to a reference genome using an aligner like BWA or Minimap2.[9]
-
Variant Calling: Use tools like GATK or Samtools to identify differences (SNPs and indels) between the mutant and the reference/parent.
-
Annotation: Annotate the identified variants using a tool like SnpEff to determine which genes are affected and the nature of the amino acid changes.
-
Focus on Key Genes: Pay close attention to non-synonymous mutations in genes encoding β-lactamases (e.g., blaKPC, blaAmpC), porins (ompK36, oprD), efflux pump components (acrB, mexB), and penicillin-binding proteins (ftsI).
-
-
-
-
Phenotypic Confirmation - Efflux Pump Activity:
-
Purpose: To confirm if efflux pump overexpression contributes to resistance.
-
Method: Perform an MIC reduction assay with an Efflux Pump Inhibitor (EPI).
-
Determine the MIC of ceftazidime-avibactam for the resistant mutant in parallel, with and without a sub-inhibitory concentration of an EPI like Phenylalanine-Arginine β-Naphthylamide (PAβN).
-
A ≥4-fold decrease in the MIC in the presence of the EPI is considered significant and indicates the involvement of efflux.[1]
-
-
-
Gene Expression Analysis (qPCR):
-
Purpose: To quantify the expression levels of specific genes identified as potentially important by WGS (e.g., efflux pump genes).
-
Method:
-
Grow wild-type and resistant strains to mid-log phase.
-
Extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qPCR) with primers specific for your target genes (e.g., acrB, ompK36) and a housekeeping gene (e.g., rpoB, 16S rRNA) for normalization.
-
Calculate the relative fold change in gene expression in the resistant mutant compared to the wild-type parent.
-
-
Characterization Workflow Diagram
Caption: A multi-faceted workflow for characterizing this compound-resistant mutants.
Section 3: Advanced Concepts - Mutant Prevention
Q5: Beyond studying resistance, how can I design experiments to actively prevent its emergence in vitro?
A5: This is the core challenge. Several strategies can be explored in the lab:
-
Combination Therapy: As detailed in the checkerboard assay (Protocol 2), using a second antibiotic with a different mechanism of action can create a scenario where a single mutation cannot confer resistance to both agents simultaneously. This is a powerful strategy to suppress the emergence of resistance.[10]
-
Mutant Prevention Concentration (MPC): The MPC is the lowest concentration of an antibiotic that prevents the growth of any resistant first-step mutants in a large bacterial population (≥10¹⁰ CFU).[3] Maintaining antibiotic concentrations above the MPC is hypothesized to restrict the selection of resistant mutants. You can determine the MPC in your lab by plating a high-density inoculum on agar plates with a range of ceftazidime-avibactam concentrations. The MPC is the lowest concentration at which no colonies grow.[3]
-
Pharmacodynamic-Based Dosing: In more advanced in vitro models (e.g., hollow-fiber infection models), you can simulate human pharmacokinetic profiles. By testing dosing regimens that maintain drug concentrations above the MIC (or even the MPC) for extended periods, you can identify exposures that are less likely to select for resistance.
References
- 1. Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window—a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 3. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 4. medical.advancedresearchpublications.com [medical.advancedresearchpublications.com]
- 5. journals.asm.org [journals.asm.org]
- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. BacT-Seq, a Nanopore-Based Whole-Genome Sequencing Workflow Prototype for Rapid and Accurate Pathogen Identification and Resistance Prediction from Positive Blood Cultures: A Feasibility Study | MDPI [mdpi.com]
- 10. idtdna.com [idtdna.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Avibactam and Other β-Lactamase Inhibitors
The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to public health, largely driven by the production of β-lactamase enzymes that inactivate β-lactam antibiotics.[1] The development of β-lactamase inhibitors (BLIs) has been a critical strategy to counteract this resistance.[2] This guide provides an in-depth comparison of Avibactam, a novel non-β-lactam BLI, with other prominent inhibitors, offering experimental data and insights for researchers and drug development professionals.
Differentiating Mechanisms of Inhibition: A Tale of Two Strategies
Understanding the mechanism of action is fundamental to appreciating the differential efficacy of BLIs. Traditional inhibitors like clavulanic acid, sulbactam, and tazobactam are themselves β-lactams. They act as "suicide substrates," forming an irreversible acyl-enzyme intermediate with the β-lactamase, which ultimately leads to the inhibitor's destruction.[1][3]
This compound, a diazabicyclooctane (DBO), employs a more sophisticated and efficient mechanism.[4] It forms a covalent but reversible carbamoyl-enzyme adduct with the active-site serine of the β-lactamase.[3] This reversibility allows a single this compound molecule to inhibit multiple β-lactamase enzymes, a distinct advantage over the "single-use" nature of older inhibitors.[5]
Vaborbactam, a cyclic boronic acid inhibitor, is specifically designed for potent activity against serine carbapenemases, particularly Klebsiella pneumoniae carbapenemase (KPC) enzymes. Relebactam, another DBO derivative, is structurally similar to this compound and effectively inhibits class A and C β-lactamases.[6]
Caption: Contrasting inhibitory mechanisms of traditional vs. This compound BLIs.
Spectrum of Activity: A Head-to-Head Comparison
The clinical utility of a BLI is defined by its spectrum of activity against the various classes of β-lactamases (Ambler classes A, B, C, and D). This compound demonstrates a significantly broader spectrum compared to its predecessors.[7]
| β-Lactamase Class | Key Enzymes | This compound | Vaborbactam | Relebactam | Clavulanate/Tazobactam |
| Class A | ESBLs (e.g., CTX-M) | ✔ | ✔ | ✔ | ✔ |
| KPC | ✔ | ✔ | ✔ | ✘ | |
| Class B | Metallo-β-lactamases (MBLs) | ✘ | ✘ | ✘ | ✘ |
| (e.g., NDM, VIM, IMP) | |||||
| Class C | AmpC | ✔ | ✘ | ✔ | ✘ |
| Class D | OXA-48-like | ✔ | ✘ | Limited | ✘ |
Key Insights:
-
This compound's Superiority: this compound, in combination with ceftazidime, is highly effective against bacteria producing Class A (including ESBLs and KPCs), Class C (AmpC), and some Class D (OXA-48) enzymes.[7][8] This makes it a valuable agent against many carbapenem-resistant Enterobacteriaceae (CRE).
-
The MBL Blind Spot: A critical limitation for this compound, Vaborbactam, and Relebactam is their lack of activity against Class B metallo-β-lactamases (MBLs) like NDM, VIM, and IMP, which require a metal cofactor for activity.[6][9] However, the combination of aztreonam with this compound shows promise against MBL-producing bacteria.[6][9]
-
Vaborbactam's Niche: Vaborbactam is highly potent against KPC producers but lacks the broad coverage of this compound against Class C and D enzymes.[6]
-
Relebactam's Profile: Relebactam is effective against Class A and C enzymes but has limited activity against Class D carbapenemases.[6]
In Vitro Efficacy: A Quantitative Analysis
Minimum Inhibitory Concentration (MIC) values are the gold standard for quantifying an antibiotic's in vitro potency. The following table summarizes representative MIC90 data (the concentration required to inhibit 99% of isolates) for various BLI combinations against challenging Gram-negative pathogens.
| Organism/Resistance Profile | Ceftazidime-Avibactam (CZA) MIC90 (µg/mL) | Meropenem-Vaborbactam (MVB) MIC90 (µg/mL) | Imipenem-Relebactam (IMR) MIC90 (µg/mL) | Piperacillin-Tazobactam (TZP) MIC90 (µg/mL) |
| K. pneumoniae (KPC-producing) | 1/4 | 1/8 | ≤1/4 | >64/4 |
| K. pneumoniae (OXA-48-producing) | 4/4 | >8/8 | >8/4 | >64/4 |
| Enterobacterales (MDR) | >99.9% Susceptible | 99.7% Susceptible | 95.9% Susceptible | 92.4% Susceptible |
| P. aeruginosa (Carbapenem-Resistant) | ≤8/4 | >2/8 | ≤2/4 | >64/4 |
Data synthesized from multiple sources.[10][11][12][13]
Experimental Causality:
-
Against KPC-producing K. pneumoniae, all three newer agents (CZA, MVB, IMR) show potent activity, with MIC90 values well within the susceptible range, a stark contrast to the high-level resistance seen with piperacillin-tazobactam.[12][13]
-
Ceftazidime-avibactam is uniquely active against OXA-48-producing isolates among the newer combinations.[6][9]
-
For multidrug-resistant (MDR) Enterobacterales, ceftazidime-avibactam and meropenem-vaborbactam demonstrate nearly universal susceptibility.[10]
-
Against difficult-to-treat carbapenem-resistant P. aeruginosa, both ceftazidime-avibactam and imipenem-relebactam are effective options, while meropenem-vaborbactam shows limited activity.[6][12]
Clinical Efficacy: Translating In Vitro Success to Patient Outcomes
Multiple Phase 3 clinical trials have validated the in vitro efficacy of ceftazidime-avibactam. A pooled analysis of five trials demonstrated that for infections caused by β-lactamase-producing pathogens, clinical cure rates for ceftazidime-avibactam were high (88.1%), comparable to carbapenem comparators.[14] In a study of patients with bacteremia, ceftazidime-avibactam achieved a clinical cure rate of 87.0% and a favorable microbiological response rate of 79.6%.[15][16] These results support its use in serious infections, including complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated pneumonia (HAP/VAP).[15][16]
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure data integrity and reproducibility, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing.[17][18]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a β-lactam/β-lactamase inhibitor combination against a bacterial isolate.
Methodology:
-
Inoculum Preparation: Culture the bacterial isolate on an appropriate agar medium overnight. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microdilution plate wells.
-
Plate Preparation: Use a 96-well microdilution plate containing serial two-fold dilutions of the antimicrobial agent(s). The BLI (e.g., this compound) is typically kept at a fixed concentration (e.g., 4 µg/mL).
-
Inoculation: Inoculate each well of the microdilution plate with the diluted bacterial suspension.[19]
-
Controls (Self-Validation):
-
Growth Control: A well containing broth and inoculum, but no antibiotic, to ensure the organism is viable.[19]
-
Sterility Control: A well containing only sterile broth to check for contamination.[19]
-
Quality Control: Test a reference strain with a known MIC range (e.g., E. coli ATCC 25922) to validate the test run.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[19]
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Mechanisms of Resistance
Despite the enhanced efficacy of newer BLIs, resistance can still emerge. For ceftazidime-avibactam, resistance mechanisms in Enterobacterales often involve mutations in the Ω-loop of KPC enzymes.[20][21] In P. aeruginosa, resistance is more complex and can involve mutations affecting the AmpC enzyme, efflux pump overexpression (e.g., MexAB-OprM), and alterations in penicillin-binding proteins (PBPs).[20][22]
Conclusion
This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel, reversible mechanism of action and broad spectrum of activity against key β-lactamases, including KPC and OXA-48, provide a critical therapeutic option where older inhibitors fail. While it shares the common limitation of inactivity against metallo-β-lactamases with other new inhibitors like vaborbactam and relebactam, its robust coverage of Class A, C, and D enzymes makes it a cornerstone of modern antimicrobial stewardship. The choice between ceftazidime-avibactam, meropenem-vaborbactam, and imipenem-relebactam should be guided by local epidemiology, the specific resistance mechanisms present, and the pathogen's intrinsic susceptibility profile, particularly for non-fermenters like P. aeruginosa.
References
- 1. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Inhibition by this compound and Clavulanate of the β-Lactamases KPC-2 and CTX-M-15 Harboring the Substitution N132G in the Conserved SDN Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Epidemiology and Mechanisms of Ceftazidime–this compound Resistance in Gram-Negative Bacteria [engineering.org.cn]
- 9. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (this compound, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Aztreonam-Avibactam and Other β-Lactamase Inhibitor Combinations Tested Against Enterobacterales Isolates from Pediatric Patients from United States Medical Centers (2019–2023) [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceftazidime-avibactam, meropenem-vaborbactam, and imipenem-relebactam activities against multidrug-resistant Enterobacterales from United States Medical Centers (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clinical and Microbiological Outcomes of Ceftazidime-Avibactam Treatment in Adults with Gram-Negative Bacteremia: A Subset Analysis from the Phase 3 Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. researchgate.net [researchgate.net]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Clinical Cure Rates of Avibactam Combinations
<
Introduction
The escalating threat of antimicrobial resistance, particularly from Gram-negative bacteria, necessitates the development and rigorous evaluation of novel therapeutic agents. Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating resistance.[1][2] It restores the efficacy of β-lactam antibiotics against a wide range of bacteria that produce Ambler class A, C, and some class D β-lactamases.[1][3][4] This guide provides a comprehensive comparison of the clinical cure rates of key this compound combinations, offering supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
This compound Combinations: An Overview
This compound's primary role is to protect its partner antibiotic from degradation by β-lactamases, allowing the partner drug to effectively inhibit bacterial cell wall synthesis.[5][6] The most prominent and clinically utilized this compound combinations are ceftazidime-avibactam and the investigational aztreonam-avibactam.
Ceftazidime-Avibactam (CZA)
Ceftazidime-avibactam (CZA) combines a third-generation cephalosporin with this compound, creating a potent agent against many multidrug-resistant Gram-negative pathogens, including those producing extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).[7][8] Clinical trials have established its efficacy in treating complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated pneumonia (HAP/VAP).[7][9]
Aztreonam-Avibactam (AZA)
Aztreonam-avibactam (AZA) is an investigational combination designed to tackle the challenge of metallo-β-lactamase (MBL)-producing Enterobacterales.[10][11] this compound does not inhibit MBLs, but aztreonam is stable against hydrolysis by these enzymes.[12] By combining the two, aztreonam's activity is restored against bacteria that co-produce MBLs and other β-lactamases that this compound can inhibit.[11]
Comparative Clinical Efficacy: A Data-Driven Analysis
The clinical utility of this compound combinations is best understood through direct comparison with alternative treatments in robust clinical trials. The following tables summarize key efficacy data from pivotal studies.
Complicated Intra-Abdominal Infections (cIAI)
| Treatment Arm | Clinical Cure Rate (Clinically Evaluable Population) | Key Findings & Citations |
| Ceftazidime-Avibactam + Metronidazole | 92.3% | Non-inferior to meropenem. Efficacy was similar against both ceftazidime-susceptible and ceftazidime-resistant pathogens.[8][13] |
| Meropenem | 93.2% | Standard of care carbapenem comparator.[13] |
| Aztreonam-Avibactam | 76.4% | Demonstrated similar clinical cure rates to meropenem in the Phase 3 REVISIT trial.[11] |
| Meropenem (in REVISIT trial) | 74.0% | Comparator arm in the AZA trial.[11] |
Complicated Urinary Tract Infections (cUTI)
| Treatment Arm | Favorable Clinical Response at Test-of-Cure (Microbiologic Intent-to-Treat) | Key Findings & Citations |
| Ceftazidime-Avibactam | 88.9% | Effective and well-tolerated in adults and children with cUTI.[14][15] Showed higher microbiological response success compared to active comparators in a meta-analysis.[16] |
| Cefepime | 82.6% | Active comparator in a pediatric study.[14][15] |
| Meropenem-Vaborbactam | 98.4% (Overall success at end of IV treatment) | Demonstrated superiority over piperacillin/tazobactam in the TANGO I trial.[17] |
| Piperacillin/Tazobactam | 94.3% (Overall success at end of IV treatment) | Comparator in the TANGO I trial.[17] |
Hospital-Acquired/Ventilator-Associated Pneumonia (HAP/VAP)
| Treatment Arm | Clinical Cure Rate (Clinically Modified Intent-to-Treat) | Key Findings & Citations |
| Ceftazidime-Avibactam | 68.8% | Non-inferior to meropenem for treating HAP/VAP caused by Gram-negative pathogens.[18] A Phase 4 study in a Chinese population showed a clinical cure rate of 62.7%.[19] |
| Meropenem | 73.0% | Standard of care carbapenem comparator.[18] |
| Aztreonam-Avibactam | 45.9% | Similar clinical cure rates to meropenem in the Phase 3 REVISIT trial for HAP/VAP.[11] |
| Meropenem (in REVISIT trial) | 41.7% | Comparator arm in the AZA trial.[11] |
Infections Caused by Carbapenem-Resistant Enterobacterales (CRE)
| Treatment Arm | Clinical Success/Cure Rate | Key Findings & Citations |
| Ceftazidime-Avibactam | Significantly higher rates of clinical success and survival compared to other regimens for K. pneumoniae bacteremia.[20][21][22] | In a study of CRE infections, the clinical cure rate ranged from 55.9% to 86.6% for monotherapy.[23] |
| Meropenem-Vaborbactam | 65.6% in the TANGO-II trial.[24] A meta-analysis of real-world studies showed a pooled clinical success rate of 75%.[25] | Showed higher clinical cure rates compared to best available therapy.[24] |
| Best Available Therapy (BAT) | 33.3% | Comparator in the TANGO-II trial, often including colistin or aminoglycosides.[24] |
Methodologies for Evaluating Clinical Cure
To ensure the validity and reproducibility of clinical cure rate data, standardized and rigorous methodologies are paramount.
Protocol 1: In Vitro Susceptibility Testing
The foundation of determining potential clinical efficacy lies in in vitro susceptibility testing. This protocol outlines the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC).
Objective: To determine the MIC of this compound combinations against clinically relevant bacterial isolates.
Materials:
-
Bacterial isolates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Antimicrobial agent stock solutions (e.g., ceftazidime, this compound)
-
96-well microtiter plates
-
Bacterial inoculum preparation materials (spectrophotometer, sterile saline)
-
Incubator
Procedure:
-
Antimicrobial Agent Preparation: Prepare serial twofold dilutions of the β-lactam agent (e.g., ceftazidime) in CAMHB. For this compound combinations, add this compound at a fixed concentration (typically 4 µg/mL) to each well.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Interpretation: Interpret the MIC results according to established breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 2: Clinical Trial Design for Evaluating Efficacy
A well-designed clinical trial is crucial for validating the clinical cure rates of new antimicrobial agents. This protocol outlines a model non-inferiority trial design.
Objective: To compare the clinical efficacy and safety of an investigational this compound combination against a standard-of-care comparator in patients with a specific infection type (e.g., cIAI).
Study Design: Phase 3, randomized, double-blind, active-controlled, non-inferiority trial.
Patient Population: Adult patients with a confirmed diagnosis of the target infection.
Intervention:
-
Investigational Arm: this compound combination (e.g., ceftazidime-avibactam) administered intravenously.
-
Comparator Arm: Standard-of-care antibiotic (e.g., meropenem) administered intravenously.
Primary Endpoint: Clinical cure at the Test-of-Cure (TOC) visit (typically 28-35 days after randomization) in the clinically evaluable population. Clinical cure is defined as the complete resolution or significant improvement of signs and symptoms of the index infection such that no further antimicrobial therapy is required.
Key Secondary Endpoints:
-
Clinical cure at the End-of-Treatment (EOT) visit.
-
Microbiological response at the TOC visit.
-
All-cause mortality.
-
Incidence of adverse events.
Statistical Analysis: The primary analysis will assess for non-inferiority of the investigational agent compared to the active control. A pre-specified non-inferiority margin (e.g., 10%) is used.[26] If the lower bound of the 95% confidence interval for the treatment difference is greater than the negative of the non-inferiority margin, non-inferiority is concluded.
Regulatory Considerations: Trial design and endpoints should align with guidance from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[27][28][29][30]
Clinical trial workflow for evaluating a new this compound combination.
Mechanisms of Action and Resistance
A thorough understanding of the molecular interactions between this compound, β-lactamases, and the partner antibiotic is essential for interpreting clinical data and anticipating resistance.
Mechanism of Action
This compound is a covalent inhibitor that forms a reversible acyl-enzyme complex with the serine residue in the active site of susceptible β-lactamases.[1][2][31] This prevents the hydrolysis of the partner β-lactam antibiotic, which can then bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, disrupting peptidoglycan synthesis and leading to cell death.[5][6]
Mechanism of action of this compound combinations.
Mechanisms of Resistance
Despite the effectiveness of this compound, resistance can emerge through several mechanisms:[3][32][33]
-
Mutations in β-lactamase genes: Amino acid substitutions in the active site of β-lactamases, particularly KPC enzymes, can reduce the binding affinity of this compound.[3][4]
-
Expression of MBLs: this compound is not active against metallo-β-lactamases (class B), so bacteria that acquire these enzymes are inherently resistant.[4][12]
-
Porin loss and efflux pump overexpression: Reduced permeability of the outer membrane due to porin mutations or deletion, combined with increased efflux of the drug, can contribute to resistance.[4][33]
Conclusion and Future Perspectives
This compound combinations have emerged as crucial tools in the fight against multidrug-resistant Gram-negative infections. Ceftazidime-avibactam has demonstrated robust efficacy and safety in treating a range of serious infections, providing a much-needed alternative to carbapenems. The development of aztreonam-avibactam holds promise for treating infections caused by MBL-producing pathogens, a significant unmet medical need.
Future research should focus on:
-
Surveillance: Continuous monitoring of resistance trends to this compound combinations is essential to guide clinical use and inform the development of next-generation inhibitors.
-
Combination Therapy: Investigating the synergistic effects of this compound combinations with other antimicrobial agents may offer strategies to overcome resistance and improve outcomes.
-
Novel Combinations: Exploring new β-lactam partners for this compound could further broaden its spectrum of activity.
By employing rigorous validation methodologies and maintaining a deep understanding of the underlying mechanisms of action and resistance, the scientific community can ensure the optimal and sustainable use of these life-saving therapies.
References
- 1. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidemiology and Mechanisms of Ceftazidime–this compound Resistance in Gram-Negative Bacteria [engineering.org.cn]
- 4. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Ceftazidime-avibactam for the treatment of complicated urinary tract infections and complicated intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Aztreonam-avibactam Phase III REVISIT study: baseline microbiology and efficacy outcomes by baseline pathogen resistance subgroups [escmid.reg.key4events.com]
- 11. Phase 3 data support use of combination antibiotic for multidrug-resistant infections | CIDRAP [cidrap.umn.edu]
- 12. contagionlive.com [contagionlive.com]
- 13. mdpi.com [mdpi.com]
- 14. Safety and Efficacy of Ceftazidime-Avibactam in the Treatment of Children ≥3 Months to <18 Years With Complicated Urinary Tract Infection: Results from a Phase 2 Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety of ceftazidime-avibactam in the treatment of complicated intra-abdominal infections (CIAIs) and complicated urinary tract infections (CUTIs): A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. VABOMERE (meropenem and vaborbactam) Ç Clinical Efficacy [vabomere.com]
- 18. contagionlive.com [contagionlive.com]
- 19. Effectiveness and safety of ceftazidime-avibactam in Chinese patients with hospital-acquired pneumonia, including ventilator-associated pneumonia: A Phase 4, multi-centre, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ceftazidime-Avibactam Is Superior to Other Treatment Regimens against Carbapenem-Resistant Klebsiella pneumoniae Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ceftazidime-Avibactam Is Superior to Other Treatment Regimens against Carbapenem-Resistant Klebsiella pneumoniae Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review [frontiersin.org]
- 24. Early Experience With Meropenem-Vaborbactam for Treatment of Carbapenem-resistant Enterobacteriaceae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Real-world effectiveness and safety of meropenem-vaborbactam in the treatment of carbapenem-resistant enterobacterales (CRE) infections: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 27. fda.gov [fda.gov]
- 28. Guidelines for antibacterial clinical trials and drug testing revised by EMA [clinicaltrialsarena.com]
- 29. EMA releases final guideline on antibacterial drug development | RAPS [raps.org]
- 30. fda.gov [fda.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Resistance to ceftazidime-avibactam and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Cross-Validation of Ceftazidime-Avibactam Susceptibility Testing Methods
Introduction: The Critical Need for Accurate Ceftazidime-Avibactam Susceptibility Testing
The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa, poses a significant global health threat.[1][2] Ceftazidime-avibactam (CZA) has emerged as a crucial therapeutic option for infections caused by these challenging pathogens.[3][4] Avibactam, a non-β-lactam β-lactamase inhibitor, restores the activity of the cephalosporin ceftazidime against bacteria producing a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC, and importantly, Klebsiella pneumoniae carbapenemases (KPCs).[5][6]
However, the clinical success of CZA is entirely dependent on the accurate determination of bacterial susceptibility. An erroneous result can lead to therapeutic failure or the unnecessary use of broader-spectrum, more toxic agents.[7][8] This guide provides an in-depth comparison of various CZA susceptibility testing methods, offering the technical insights and experimental data necessary for researchers and clinical laboratory professionals to make informed decisions. We will delve into the causality behind experimental choices and present a framework for robust, self-validating protocols.
Pillar 1: The Reference Standard - Broth Microdilution (BMD)
The gold standard for antimicrobial susceptibility testing is the broth microdilution (BMD) method, as endorsed by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11] Its authority stems from its ability to provide a quantitative Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits visible bacterial growth.
The Causality Behind the Method: BMD operates on a simple principle: exposing a standardized bacterial inoculum to serial twofold dilutions of an antimicrobial agent in a liquid growth medium. This direct measurement of growth inhibition provides the most accurate and reproducible MIC value, forming the benchmark against which all other methods are compared. For CZA, a fixed concentration of 4 µg/mL of this compound is used in combination with varying concentrations of ceftazidime.[5][6][12][13][14] This specific concentration was selected for its ability to effectively inhibit target β-lactamases without possessing significant intrinsic antibacterial activity, thus ensuring that the measured MIC reflects the activity of the ceftazidime component.[5]
Workflow for Reference Broth Microdilution
Protocol: Self-Validating Broth Microdilution for Ceftazidime-Avibactam
1. Inoculum Preparation:
-
From a fresh (18-24 hour) non-selective agar plate, select 3-5 isolated colonies.
-
Suspend in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This standardization is critical; an inoculum that is too dense or too sparse will skew MIC results.
-
Within 15 minutes, dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
2. Plate Inoculation:
-
Use commercially prepared or in-house validated frozen BMD panels containing serial dilutions of ceftazidime with a fixed 4 µg/mL this compound concentration.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
3. Incubation:
-
Incubate the plates in ambient air at 35°C ± 1°C for 16-20 hours. Incubation time is crucial for consistent results.
4. Result Interpretation:
-
The MIC is the lowest concentration of ceftazidime-avibactam that completely inhibits visible growth.
-
Interpret the MIC based on established breakpoints from CLSI or EUCAST.[13]
5. Trustworthiness through Quality Control (QC):
-
A protocol is only trustworthy if it is self-validating. Concurrently test the following QC strains:
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
-
Klebsiella pneumoniae ATCC 700603 (for ESBL detection)
-
-
The resulting MICs for these strains MUST fall within the acceptable ranges published in the current CLSI M100 supplement or EUCAST QC tables.[10][15] If QC fails, all results from that batch are considered invalid.
Pillar 2: Commercial & Alternative Testing Methods
While BMD is the reference standard, its labor-intensive nature makes it impractical for many clinical laboratories.[16][17] Several commercial methods offer more convenient alternatives.
A. Gradient Diffusion (Etest®)
The Etest (bioMérieux) is a manual MIC method that uses a plastic strip impregnated with a continuous gradient of an antimicrobial. When placed on an inoculated agar plate, the antibiotic diffuses, creating an elliptical zone of inhibition. The MIC is read where the ellipse edge intersects the MIC scale on the strip.
Causality Behind the Method: The Etest leverages the principle of antibiotic diffusion in agar to create a stable, continuous concentration gradient. This allows for the determination of an MIC value on a continuous scale, offering more precision than the discrete twofold dilutions of BMD.
Performance: Multiple studies have shown that the Etest is a suitable alternative to BMD for CZA testing, particularly for Enterobacterales and K. pneumoniae.[7][8] It generally demonstrates high essential agreement (EA; MIC within ±1 log2 dilution) and categorical agreement (CA; same S/I/R interpretation) with BMD.[12][14] For example, one study reported a CA of 99.5% and an EA of 99% for a large collection of isolates.[12][14] Another found a CA of 99.6% and EA of 94.8% against 458 Enterobacterales isolates.[18][19]
B. Disk Diffusion (Kirby-Bauer)
The disk diffusion method is one of the most common AST methods used globally. A paper disk containing a fixed amount of drug (e.g., 30/20 µg or 10/4 µg for CZA) is placed on an inoculated agar plate.[20] After incubation, the diameter of the zone of inhibition is measured and interpreted as Susceptible, Intermediate, or Resistant based on established zone diameter breakpoints.
Causality Behind the Method: This method relies on the inverse relationship between the MIC and the size of the inhibition zone. An organism with a low MIC will be inhibited by lower concentrations of the drug further from the disk, resulting in a larger zone. Standardization bodies like CLSI and EUCAST perform extensive correlation studies to establish zone diameter breakpoints that correspond to the MIC breakpoints.[11][15]
C. Automated Systems (e.g., VITEK® 2)
Automated systems like the bioMérieux VITEK® 2 use miniaturized plastic cards containing microwells with various antimicrobials.[21] An algorithm analyzes bacterial growth kinetics to determine an MIC. These systems offer high throughput and standardization, making them a cornerstone of modern clinical microbiology.
Causality Behind the Method: These systems automate the entire process from inoculation to result interpretation. They use turbidimetric or colorimetric methods to detect bacterial growth in the presence of different drug concentrations over a shorter incubation period (e.g., 7-10 hours) compared to the 16-20 hours for manual methods.[21]
Performance: Large multicenter studies have validated the VITEK 2 system for CZA testing. One study involving over 1,000 isolates of Enterobacterales and P. aeruginosa found an overall CA of 98.7% and an EA of 94.5% compared to reference BMD.[1][22][23] The system demonstrated a low adjusted major error rate (0.5%) and no very major errors (falsely reporting susceptibility), meeting FDA and ISO performance criteria.[1][22][23]
Pillar 3: Comparative Data Analysis
Objective comparison requires a clear-eyed look at the data. The following table summarizes performance characteristics from various cross-validation studies. The key metrics are:
-
Categorical Agreement (CA): The percentage of isolates with the same S/I/R interpretation as the reference BMD. High CA is essential for correct clinical decisions.
-
Essential Agreement (EA): The percentage of isolates with an MIC value within ±1 twofold dilution of the reference BMD MIC. High EA indicates methodological accuracy.
-
Very Major Error (VME): An isolate that is truly resistant by BMD is reported as susceptible by the test method. This is the most critical error, as it can lead to treatment failure. The acceptable rate is ≤1.5%.
-
Major Error (ME): An isolate that is truly susceptible by BMD is reported as resistant by the test method. This can lead to the unnecessary use of alternative, potentially more toxic or costly, antibiotics. The acceptable rate is ≤3.0%.
| Method | Organism Group | Categorical Agreement (CA) | Essential Agreement (EA) | Very Major Error (VME) | Major Error (ME) | Source(s) |
| Etest | Enterobacterales | 99.6% - 100% | 94.8% - 97% | 0% - 0.3% | 0% - 0.3% | [3][18][19] |
| P. aeruginosa | 98.3% | 98.3% | 1.7% (one isolate) | 0% | [12][14] | |
| Disk Diffusion (30/20 µg) | Enterobacterales | 99.4% - 99.8% | N/A | 0.2% - 1.5% | 0% | [4][19] |
| P. aeruginosa | 91.8% | N/A | 2.5% | 9.9% | [4] | |
| VITEK 2 System | Enterobacterales & P. aeruginosa (Combined) | 98.7% | 94.5% | 0% | 1.4% (0.5% adjusted) | [1][22][23] |
Note: Performance can vary based on the specific isolates tested (e.g., "challenge" isolates with known resistance mechanisms).
Logical Relationships of AST Methods
Conclusions and Expert Recommendations
Accurate susceptibility testing is paramount for the effective use of ceftazidime-avibactam. This guide has demonstrated that while broth microdilution remains the undisputed gold standard, several commercial methods offer reliable alternatives for clinical and research settings.
-
Broth Microdilution (BMD): Should be used as the reference method for validating other systems, for research purposes requiring precise MICs, and for resolving discrepant or unusual results from other methods.
-
Etest: Represents an excellent manual method for obtaining reliable MICs. It demonstrates high agreement with BMD and is particularly suitable for testing individual isolates or for laboratories without automated systems.[8]
-
Automated Systems (VITEK 2): For high-throughput clinical laboratories, validated automated systems like the VITEK 2 are a reliable and efficient choice, providing rapid results with performance characteristics that meet stringent regulatory standards.[1][21]
-
Disk Diffusion: While widely accessible, disk diffusion for CZA should be used with caution, especially for P. aeruginosa, due to a tendency to overestimate resistance.[4] It is crucial to follow CLSI or EUCAST guidelines for confirmatory MIC testing for isolates with zone sizes near the interpretive breakpoints.[20]
Ultimately, the choice of method depends on the specific laboratory's workflow, throughput, and the patient population served. Regardless of the method chosen, adherence to strict, self-validating quality control protocols is non-negotiable to ensure the scientific integrity of the results and to guide the optimal treatment of patients with serious Gram-negative infections.
References
- 1. Multicenter Evaluation of Ceftazidime-Avibactam Susceptibility Testing of Enterobacterales and Pseudomonas aeruginosa on the Vitek 2 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using ceftazidime-avibactam for persistent carbapenem-resistant Serratia marcescens infection highlights antimicrobial stewardship challenges with new beta-lactam-inhibitor combination antibiotics [scielo.org.za]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Approach to the Selection of the Appropriate this compound Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Performance of ceftazidime/avibactam susceptibility testing methods against clinically relevant Gram-negative organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance of ceftazidime/avibactam susceptibility testing methods against clinically relevant Gram-negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. iacld.com [iacld.com]
- 11. Correlation between Broth Microdilution and Disk Diffusion Results when Testing Ceftazidime-Avibactam against a Challenge Collection of Enterobacterales Isolates: Results from a Multilaboratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance of the Etest for Susceptibility Testing of Enterobacterales (Enterobacteriaceae) and Pseudomonas aeruginosa toward Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Assessment of Ceftazidime-Avibactam 30/20-μg Disk, Etest versus Broth Microdilution Results When Tested against Enterobacterales Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Assessment of Ceftazidime-Avibactam 30/20-μg Disk, Etest versus Broth Microdilution Results When Tested against Enterobacterales Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Performance of Ceftazidime-Avibactam 30/20-μg and 10/4-μg Disks for Susceptibility Testing of Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biomerieux.com [biomerieux.com]
- 22. Multicenter Evaluation of Ceftazidime-Avibactam Susceptibility Testing of Enterobacterales and Pseudomonas aeruginosa on the Vitek 2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Avibactam: Monotherapy vs. Combination Therapy in Combating Drug-Resistant Pathogens
Introduction: The Avibactam Conundrum in an Era of Resistance
The proliferation of multidrug-resistant (MDR) Gram-negative bacteria, particularly Carbapenem-Resistant Enterobacterales (CRE), presents one of the most urgent threats to global public health. In this challenging landscape, the advent of novel β-lactamase inhibitors has been a critical development. This compound, a non-β-lactam diazabicyclooctane inhibitor, has emerged as a cornerstone of modern antimicrobial strategy.[1] It effectively neutralizes a broad range of Ambler class A, C, and some D β-lactamases, thereby restoring the activity of partner β-lactams.[2][3]
Typically co-formulated with the third-generation cephalosporin ceftazidime (CZA), this compound has demonstrated potent efficacy against many challenging pathogens.[2] However, its optimal deployment remains a subject of intense investigation and clinical debate. The central question for researchers and drug development professionals is not simply if CZA should be used, but how: as a targeted monotherapy or as part of a broader combination regimen?
This guide provides an in-depth, evidence-based comparison of this compound monotherapy and combination therapy outcomes. We will dissect the mechanistic rationale, synthesize preclinical and clinical data, and provide actionable experimental protocols to empower researchers in this critical field.
Pillar 1: Mechanistic Rationale for Monotherapy and Combination Approaches
Understanding the enzymatic targets of this compound is fundamental to choosing the correct therapeutic strategy. The decision to use monotherapy or combination therapy is not arbitrary; it is a calculated choice based on the known or suspected resistance mechanisms of the infecting pathogen.
-
The Case for Monotherapy: this compound's primary strength lies in its potent inhibition of serine-β-lactamases. This includes Extended-Spectrum β-Lactamases (ESBLs), AmpC cephalosporinases, and, most critically, serine carbapenemases like Klebsiella pneumoniae carbapenemase (KPC) and Oxacillinase-48 (OXA-48).[2] Against infections caused by organisms producing only these enzymes, CZA monotherapy is mechanistically sound. The this compound component protects ceftazidime from hydrolysis, allowing the cephalosporin to exert its bactericidal effect.
-
The Rationale for Combination Therapy: Combination strategies are typically employed for three primary reasons:
-
Expanding the Spectrum of Activity: this compound is inactive against Ambler class B metallo-β-lactamases (MBLs), such as New Delhi Metallo-β-lactamase (NDM), Verona Integron-encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP).[4][5] Pathogens producing these enzymes require a combination approach where a second agent provides the activity that CZA lacks.
-
Achieving Synergy: Combining CZA with a second antimicrobial can result in synergistic activity, where the combined effect is greater than the sum of their individual effects. This can lead to more rapid and potent bacterial killing.
-
Preventing the Emergence of Resistance: A common hypothesis is that using two agents with different mechanisms of action can suppress the emergence of resistant subpopulations during therapy.[6]
-
The following diagram illustrates the decision-making logic based on pathogen-produced β-lactamases.
Caption: Logical workflow for selecting this compound therapy based on β-lactamase type.
Pillar 2: The Preclinical Evidence - In Vitro and In Vivo Models
In Vitro Synergistic Activity
A vast body of in vitro research has explored the synergistic potential of CZA with other antimicrobials against highly resistant isolates. The most compelling evidence supports combinations targeting MBL-producing bacteria.
-
CZA + Aztreonam: This is the most studied and clinically relevant combination. Aztreonam, a monobactam, is stable against hydrolysis by MBLs but is degraded by co-produced ESBLs and AmpC enzymes.[7] this compound protects aztreonam from these serine-β-lactamases, effectively restoring its activity against MBL-producing CRE.[4][8] In vitro studies consistently demonstrate synergy rates greater than 80% for this combination against MBL-producing isolates.[4][9]
-
CZA + Other Agents: Synergy has also been observed when combining CZA with agents like meropenem, amikacin, fosfomycin, and polymyxins against certain CRE isolates.[4][9][10] For instance, the combination of CZA with meropenem has shown synergistic interactions in over 93% of highly resistant CRE strains in some studies.[11] Similarly, combinations with colistin or tobramycin have demonstrated synergy against multidrug-resistant Pseudomonas aeruginosa.[12]
The table below summarizes key in vitro findings.
| Combination Partner | Target Pathogen(s) | Key Finding | Synergy Rate | Reference(s) |
| Aztreonam | MBL-producing CRE | This compound restores aztreonam activity by inhibiting co-produced ESBL/AmpC enzymes. | >80-100% | [4][5][9][11] |
| Meropenem | KPC/NDM-producing CRE | Combination can restore susceptibility to meropenem. | ~94% | [11] |
| Amikacin | Colistin-resistant GNB | Synergistic or additive effects observed against CZA-resistant isolates. | ~48% | [13] |
| Fosfomycin | KPC-producing K. pneumoniae | Additive or synergistic activity demonstrated. | >60% | [10][14] |
| Colistin | MDR P. aeruginosa / A. baumannii | Synergistic activity observed against colistin-nonsusceptible strains. | Variable | [12][15] |
Experimental Protocol: Checkerboard Broth Microdilution Assay
The checkerboard assay is a cornerstone technique for quantifying synergistic interactions between two antimicrobial agents in vitro.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a CZA-based combination against a target bacterial isolate.
Methodology:
-
Isolate Preparation: Culture the bacterial isolate overnight on appropriate agar. Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard in cation-adjusted Mueller-Hinton broth (CAMHB), then dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Drug Preparation: Prepare stock solutions of CZA and the partner antibiotic (e.g., aztreonam) at a concentration at least 10x the highest concentration to be tested.
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Create serial twofold dilutions of CZA along the x-axis (e.g., columns 1-10) by adding 50 µL of CZA stock to the first column and serially diluting across.
-
Create serial twofold dilutions of the partner antibiotic along the y-axis (e.g., rows A-G) by adding 50 µL of the partner drug stock to the first row and serially diluting down. The plate now contains a grid of varying drug concentrations.
-
Column 11 serves as a growth control (no drug), and Column 12 serves as a sterility control. Row H contains dilutions of the partner drug alone.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for every combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
Calculation of FIC Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (ΣFIC) = FIC of Drug A + FIC of Drug B [16]
-
-
Interpretation:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0[16]
-
In Vivo Animal Model Evidence
Animal infection models provide a crucial bridge between in vitro data and clinical application. Studies using murine models of infection have validated the potent synergy of CZA and aztreonam. In mice infected with MBL-producing CRE strains, the CZA + aztreonam combination resulted in a significant reduction in bacterial load (nearly 4-log10 CFU) and prolonged survival compared to either agent used as monotherapy.[5][7][16] These preclinical data provided a strong rationale for pursuing this combination in clinical settings.
Pillar 3: Clinical Outcomes - A Tale of Two Pathogens
The clinical utility of monotherapy versus combination therapy largely depends on the specific carbapenemase produced by the infecting organism.
Serine-Carbapenemase (KPC, OXA-48) Infections
A 2024 meta-analysis including 25 studies and over 2,600 patients found no significant difference between CZA monotherapy and combination therapy for:
Similarly, a retrospective study by Li et al. found 30-day mortality rates to be nearly identical between monotherapy (31.1%) and combination therapy (31.6%) groups.[18] While some individual studies have suggested a benefit for combination therapy in the most critically ill patients, the broader evidence does not support routine combination therapy for CZA-susceptible, serine carbapenemase-producing CRE infections.[4][20]
Metallo-β-Lactamase (NDM, VIM, IMP) Infections
The clinical scenario is dramatically different for infections caused by MBL-producing CRE. As CZA monotherapy is ineffective, combination therapy is mandatory. The combination of CZA plus aztreonam is now recognized as a frontline treatment for these challenging infections.
Clinical evidence has demonstrated significantly improved outcomes with this combination compared to older, often more toxic regimens (e.g., colistin-based). A prospective study showed a striking reduction in 30-day mortality: 19.2% for the CZA + aztreonam group versus 44% for patients receiving other antimicrobial agents.[7] A separate analysis confirmed that this combination therapy resulted in a statistically lower mortality rate and a faster clinical response compared to alternative regimens.[21][22]
Comparative Clinical Outcomes Data
| Outcome | CZA Monotherapy | CZA Combination Therapy | p-value | Population / Note | Reference(s) |
| 30-Day Mortality | 31.1% | 31.6% | 0.963 | Retrospective study, primarily KPC-CRE infections. | [17][18] |
| 30-Day Mortality | 47.6% | 24.4% | 0.028 | Critically ill patients with KPC-CRE infection. | [20] |
| Clinical Cure Rate | 62.5% | 44.8% | <0.05 | One study showed lower cure with combination. | [4] |
| Microbiological Eradication | Lower | Borderline Higher (RR 1.15) | 0.05 | Meta-analysis suggested a possible benefit for combination therapy in clearing bacteria. | [19] |
| 30-Day Mortality (MBL-CRE) | N/A (ineffective) | 19.2% | <0.007 | CZA+Aztreonam vs. other agents for MBL-CRE. | [7] |
The Question of Resistance Development
One of the key arguments for combination therapy is its potential to prevent the emergence of resistance. However, clinical data on this front remain inconclusive. A scoping review of 20 clinical studies found that the development of CZA resistance was generally similar between monotherapy and combination therapy groups.[4] A meta-analysis also found no statistically significant difference, though it did note a non-significant trend favoring combination therapy for lower post-treatment resistance.[6] One study reported that resistance development was observed in 7.3% of the monotherapy group but in no patients receiving combination regimens.[4] This remains an area requiring further prospective research.
Conclusion and Future Directions
The decision to employ this compound as a monotherapy or in a combination is a nuanced one, dictated by the specific enzymatic resistance profile of the target pathogen.
-
Ceftazidime-avibactam monotherapy is the evidence-based standard of care for infections caused by serine-β-lactamase-producing Enterobacterales, including KPC and OXA-48 producers. For this group, current clinical data do not support the routine use of combination therapy, as it does not improve mortality or clinical cure rates.
-
Ceftazidime-avibactam combination therapy is essential for treating infections caused by MBL-producing pathogens. The combination of CZA with aztreonam is a life-saving regimen that has demonstrably superior clinical outcomes due to a clear and potent mechanistic synergy.
The role of combination therapy in preventing the emergence of CZA resistance is not yet clearly defined and warrants further investigation through well-designed clinical trials. As we continue to face the challenge of antimicrobial resistance, a precise, mechanism-based approach to deploying our most critical agents, like this compound, is paramount.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review [frontiersin.org]
- 5. In vitro and in vivo Antimicrobial Activities of Ceftazidime/Avibactam Alone or in Combination with Aztreonam Against Carbapenem-Resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ceftazidime-Avibactam Therapy Versus Ceftazidime-Avibactam-Based Combination Therapy in Patients With Carbapenem-Resistant Gram-Negative Pathogens: A Meta-Analysis [frontiersin.org]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. repositori.upf.edu [repositori.upf.edu]
- 10. In Vitro Activity of Ceftazidime/Avibactam Alone and in Combination With Fosfomycin and Carbapenems Against KPC-producing Klebsiella Pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacterales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic activities of ceftazidime-avibactam in combination with different antibiotics against colistin-nonsusceptible clinical strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Ceftazidime-Avibactam Alone and in Combination with Amikacin Against Colistin-Resistant Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. In vitro activities of ceftazidime/avibactam alone or in combination with antibiotics against multidrug-resistant Acinetobacter baumannii isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. dovepress.com [dovepress.com]
- 19. Ceftazidime-avibactam combination therapy versus monotherapy for treating carbapenem-resistant gram-negative infection: a systemic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ceftazidime-Avibactam in Combination with In Vitro Non-susceptible Antimicrobials Versus Ceftazidime-Avibactam in Monotherapy in Critically Ill Patients with Carbapenem-Resistant Klebsiella Pneumoniae Infection: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synergistic Effect of Ceftazidime-Avibactam with Aztreonam on Carbapenemase-Positive Klebsiella pneumoniae MBL+, NDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synergistic Effect of Ceftazidime-Avibactam with Aztreonam on Carbapenemase-Positive Klebsiella pneumoniae MBL+, NDM+ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Validated, High-Throughput RP-HPLC Method for the Simultaneous Quantification of Ceftazidime and Avibactam
This guide provides a comprehensive validation of a novel, rapid Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Ceftazidime and Avibactam. We will delve into the rationale behind the method's development, present a detailed validation protocol grounded in international regulatory standards, and offer a comparative analysis against existing published methods.
Introduction: The Clinical Imperative for Quantifying Ceftazidime-Avibactam
The combination of Ceftazidime, a third-generation cephalosporin, and this compound, a non-β-lactam β-lactamase inhibitor, represents a critical therapeutic option against multidrug-resistant Gram-negative bacterial infections. Ceftazidime's bactericidal action stems from the inhibition of bacterial cell wall synthesis[1]. This compound, by inactivating a broad spectrum of β-lactamase enzymes, protects Ceftazidime from degradation, restoring its efficacy[1][2]. The synergistic nature of this combination necessitates robust analytical methods to ensure proper dosage, monitor stability, and control the quality of pharmaceutical formulations.
While several RP-HPLC methods for the simultaneous analysis of these compounds exist[2][3][4][5][6], the demand for higher efficiency in quality control (QC) laboratories calls for methods with shorter run times, reduced solvent consumption, and uncompromising accuracy. This guide introduces an optimized method designed to meet these demands and rigorously validates it according to the International Council for Harmonisation (ICH) guidelines[7][8][9].
A Novel, Rapid RP-HPLC Method: Chromatographic Conditions
The primary objective behind this method's development was to significantly reduce the analytical run time compared to existing methods, thereby increasing sample throughput. This was achieved by optimizing the mobile phase composition and flow rate while ensuring excellent peak resolution and symmetry.
| Parameter | Optimized Condition | Rationale for Selection |
| Instrument | Waters Alliance HPLC 2695 with PDA Detector | Provides reliable and reproducible performance essential for validation studies. |
| Column | Hypersil ODS C18 (100mm x 4.6 mm, 3.5 µm) | A shorter column with a smaller particle size allows for faster separation without sacrificing efficiency. |
| Mobile Phase | 0.02M Potassium Dihydrogen Phosphate Buffer (pH 4.5 adjusted with Orthophosphoric Acid) : Acetonitrile (80:20 v/v) | This composition provides optimal polarity for sharp, well-resolved peaks of both polar analytes. The higher aqueous content is also more environmentally friendly. |
| Flow Rate | 1.2 mL/min | An increased flow rate, balanced with the column dimensions and mobile phase, significantly shortens the run time while maintaining resolution. |
| Detection Wavelength | 254 nm | An isobestic point for both compounds, allowing for accurate and simultaneous quantification without the need for wavelength switching. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures consistent retention times and peak shapes. |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of peak broadening and column overload. |
| Run Time | < 4 minutes | A significant improvement in throughput compared to methods with longer run times. |
Under these conditions, this compound is expected to elute at approximately 2.1 minutes and Ceftazidime at approximately 3.5 minutes, providing a total run time of under 4 minutes.
Method Validation: A Framework of Trustworthiness
An analytical method is only as reliable as its validation. The validation process provides documented evidence that the method is suitable for its intended purpose[10][11]. The following validation protocol is designed in accordance with the ICH Q2(R2) guidelines, which are recognized by major regulatory bodies including the FDA and EMA[7][12][13][14].
Validation Workflow Overview
The validation process follows a logical sequence, where each parameter builds upon the last to create a comprehensive picture of the method's performance.
Caption: Workflow for Analytical Method Validation.
Specificity
Causality: The first step is to prove that the signal measured is unequivocally from our analytes of interest. Specificity demonstrates that the method can accurately measure the analytes without interference from other components like impurities, degradation products, or formulation excipients[8][15].
Experimental Protocol:
-
Prepare and inject a blank solution (mobile phase).
-
Prepare and inject a placebo solution (containing all formulation excipients except the active pharmaceutical ingredients, APIs).
-
Prepare and inject standard solutions of this compound and Ceftazidime individually.
-
Prepare and inject a mixed standard solution containing both this compound and Ceftazidime.
-
Subject a mixed standard solution to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. Inject the stressed samples.
-
Acceptance Criteria: The chromatograms of the blank and placebo solutions should show no peaks at the retention times of this compound and Ceftazidime. The peaks for the analytes in the stressed samples must be pure and well-resolved from any degradation product peaks (Resolution > 2).
Linearity and Range
Causality: To perform quantification, we must establish a direct, proportional relationship between the concentration of the analyte and the detector's response. Linearity confirms this relationship over a specified range[16].
Experimental Protocol:
-
Prepare a stock solution of this compound and Ceftazidime.
-
From the stock, prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration. For example, for a target of 100 µg/mL Ceftazidime and 25 µg/mL this compound, the range would be 50-150 µg/mL and 12.5-37.5 µg/mL, respectively.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration for each analyte.
-
Acceptance Criteria: The correlation coefficient (r²) of the regression line must be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value. It is a critical measure of systemic error[17][18]. This is typically determined through recovery studies.
Experimental Protocol:
-
Prepare a homogenous mixture of the drug product's placebo.
-
Spike the placebo with known amounts of this compound and Ceftazidime at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples using the proposed method.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean percent recovery for each analyte at each level should be within 98.0% to 102.0%.
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogenous sample. It reflects the random errors of a method and is evaluated at two levels: repeatability and intermediate precision[8][15].
Experimental Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six separate samples of the drug product at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the assay results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this second set of results and perform a statistical comparison (e.g., F-test) of the two data sets.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: It is essential to define the lower limits of the method's capabilities. LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy[6].
Experimental Protocol:
-
These limits are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
-
Prepare solutions at the calculated LOQ concentration and inject them (n=6) to verify that the precision and accuracy criteria are met at this level.
-
Acceptance Criteria: The calculated LOD and LOQ should be sufficiently low for the intended application (e.g., impurity testing). The precision (%RSD) at the LOQ should be ≤ 10%.
Robustness
Causality: A robust method remains unaffected by small, deliberate variations in its parameters, proving its reliability for routine use in different labs and under slightly different conditions[8][10].
Experimental Protocol:
-
Identify critical method parameters that could be subject to minor variations.
-
Deliberately vary these parameters one at a time, for example:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 2°C)
-
Mobile phase organic composition (± 2%)
-
-
Analyze a system suitability solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the pre-defined acceptance criteria for all variations. The assay results should not significantly change.
System Suitability
Causality: This is not a validation parameter per se, but an integral part of the analytical procedure. It is performed before each analytical run to ensure the chromatographic system is performing adequately[15].
Protocol:
-
Before starting any analysis, inject a standard solution five times.
-
Calculate the %RSD, tailing factor, theoretical plates, and resolution between the this compound and Ceftazidime peaks.
-
Acceptance Criteria:
-
%RSD of peak areas < 2.0%
-
Tailing factor ≤ 1.5
-
Theoretical plates > 2000
-
Resolution > 2.0
-
Caption: Relationship between Validation Parameters and their Purpose.
Comparative Analysis with Existing Methods
The primary advantage of the proposed method is its significantly reduced run time, which translates to higher throughput and lower operational costs. The following table compares our proposed method with other published methods for Ceftazidime and this compound.
| Parameter | Proposed Method | Method A[3] | Method B[2] | Method C[6] |
| Column | Hypersil ODS C18 (100mm x 4.6 mm, 3.5µm) | Hypersil ODS (150×4.6mm) 5µ | Inertsil ODS C18 (250 × 4.6 mm, 5 µm) | Thermo ODS C18 (150mm x 4.6 mm, 5μ) |
| Mobile Phase | Buffer:ACN (80:20) | Buffer:ACN (60:40) | ACN:Water (85:15) | Buffer:ACN (50:50) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min | 1.1 mL/min |
| Detection λ | 254 nm | 231 nm | 260 nm | Not specified |
| RT this compound (min) | ~2.1 | 4.410 | Not specified | 2.41 |
| RT Ceftazidime (min) | ~3.5 | 2.523 | Not specified | 3.54 |
| Total Run Time (min) | < 4 | > 5 | Not specified | > 4 |
As the data illustrates, the proposed method offers a run time that is at least 20% faster than the compared methods, without compromising the critical separation of the two analytes. The use of a shorter column with smaller particles and a slightly higher flow rate contributes to this efficiency gain.
Conclusion
The RP-HPLC method presented and validated in this guide is rapid, specific, accurate, precise, and robust for the simultaneous determination of this compound and Ceftazidime in pharmaceutical dosage forms. It adheres rigorously to the validation criteria set forth by the ICH, ensuring its suitability for routine quality control analysis[10]. The significant reduction in analytical run time offers a clear advantage over existing methods, enabling higher sample throughput and greater laboratory efficiency. This self-validating system provides a trustworthy and authoritative protocol for researchers, scientists, and drug development professionals.
References
- 1. jcponline.in [jcponline.in]
- 2. ijirt.org [ijirt.org]
- 3. Stability indicating analytical method development and validation for estimation of Ceftazidime and this compound in bulk and pharmaceutical dosage form using RP-HPLC [ipindexing.com]
- 4. RP-HPLC Method Development for Ceftazidime and this compound Stability [wisdomlib.org]
- 5. iosrphr.org [iosrphr.org]
- 6. wjpps.com [wjpps.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 13. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 14. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. actascientific.com [actascientific.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. altabrisagroup.com [altabrisagroup.com]
A Head-to-Head Comparative Guide: Avibactam vs. Novel β-Lactamase Inhibitors in Combating Antimicrobial Resistance
The escalating crisis of antimicrobial resistance, particularly from carbapenem-resistant Enterobacterales (CRE), demands a sophisticated arsenal of therapeutic agents. The development of β-lactam/β-lactamase inhibitor (BL/BLI) combinations has been a cornerstone of this effort. Ceftazidime-avibactam (CZA) emerged as a transformative therapy, but the landscape is now populated by other novel inhibitors, each with a unique profile. This guide provides a direct, evidence-based comparison of avibactam against its primary competitors—vaborbactam, relebactam, and the emerging durlobactam—to inform research, drug development, and clinical strategy.
Section 1: The Benchmark - Ceftazidime-Avibactam (CZA)
This compound, a diazabicyclooctane (DBO) inhibitor, restores the activity of the third-generation cephalosporin, ceftazidime. Its mechanism involves forming a reversible covalent bond with the target β-lactamase. A key feature of this compound is its broad-spectrum inhibition of Ambler class A (like KPC), class C (AmpC), and some critical class D (OXA-48-like) serine β-lactamases.[1] However, it lacks activity against metallo-β-lactamases (MBLs) from class B.[1][2] This profile established CZA as a vital tool, particularly against KPC- and OXA-48-producing CRE.[1]
Section 2: Head-to-Head: this compound vs. Vaborbactam
Vaborbactam, a cyclic boronic acid derivative, is paired with the carbapenem meropenem (Meropenem-vaborbactam or MVB). Its inhibitory mechanism is also reversible. While this compound has a broader spectrum across enzyme classes, vaborbactam is exceptionally potent against class A serine carbapenemases, especially KPC.[1][3] It does not, however, inhibit class D enzymes like OXA-48.[2]
The landmark TANGO II trial was a Phase 3, randomized, open-label study that provided crucial comparative data.[4][5] It evaluated the efficacy and safety of MVB monotherapy against the best available therapy (BAT) for confirmed CRE infections.[4][5] The BAT arm included various regimens, such as polymyxins, aminoglycosides, or CZA, offering a real-world comparator.[4][5]
For patients with CRE infections, MVB monotherapy was associated with higher rates of clinical cure, lower 28-day all-cause mortality, and significantly reduced nephrotoxicity compared to the BAT group.[4][5][6]
| Outcome (mCRE-MITT Population) | Meropenem-Vaborbactam (n=32) | Best Available Therapy (n=15) | P-value |
| Clinical Cure at Test of Cure | 59.4% (19/32) | 26.7% (4/15) | P = 0.02[5][6] |
| 28-Day All-Cause Mortality | 15.6% (5/32) | 33.3% (5/15) | - |
| Treatment-Related Adverse Events | 24.0% (12/50) | 44.0% (11/25) | - |
| Nephrotoxicity | 4.0% (2/50) | 24.0% (6/25) | - |
Data synthesized from the TANGO II trial publications.[4][5][6]
Retrospective cohort studies have also compared CZA and MVB directly. One multicenter study found no significant difference in clinical success (62% for CZA vs. 69% for MVB) or mortality.[7][8] However, it noted that CZA was more frequently used as part of a combination therapy (61% vs. 15%).[7][8] Another large retrospective analysis of over 2,700 patients suggested that MVB was associated with lower adjusted hospital mortality compared to CZA (16.5% vs. 20.6%).[9]
Large-scale surveillance studies consistently show high susceptibility rates of KPC-producing CRE to both CZA and MVB. One study in Korea on KPC-producing CRE isolates reported susceptibility rates of 92.9% for CZA and 96.4% for MVB.[10][11] MVB often exhibits a lower MIC₅₀, suggesting high in vitro potency against these specific strains.[10]
| Agent | Organism Group | Susceptibility (%) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ceftazidime-avibactam | KPC-producing CRE | 92.9%[10][11] | 0.5 | 2 |
| Meropenem-vaborbactam | KPC-producing CRE | 96.4%[10][11] | 0.03 | 0.25 |
Data from a 2017-2022 study on Korean blood isolates.[10]
The determination of Minimum Inhibitory Concentration (MIC) is fundamental to comparing in vitro potency. The causality behind this choice is its standardization and reproducibility, which are critical for comparing novel agents across different studies and laboratories.
-
Preparation of Inoculum: A pure culture of the test organism is grown on agar plates. Colonies are suspended in saline or broth to match a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: Serial two-fold dilutions of the BL/BLI combinations are prepared in cation-adjusted Mueller-Hinton broth. The inhibitor concentration (e.g., 4 µg/mL for this compound, 8 µg/mL for vaborbactam) is kept constant across all dilutions of the partner β-lactam.[12]
-
Inoculation and Incubation: The prepared microdilution plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.[13]
-
Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Caption: Workflow for Broth Microdilution MIC Determination.
Section 3: Head-to-Head: this compound vs. Relebactam
Relebactam is another DBO inhibitor, structurally similar to this compound, and is paired with imipenem-cilastatin (Imipenem-relebactam or IMI/REL).[2][3] Like this compound, it effectively inhibits class A (KPC) and class C (AmpC) β-lactamases.[1][3] However, its activity against class D carbapenemases (OXA-48) is limited.[1][3]
Direct head-to-head clinical trials comparing CZA and IMI/REL are lacking.[1][9] Therefore, comparisons must be inferred by examining their respective pivotal trials. The RESTORE-IMI program evaluated IMI/REL for serious bacterial infections.
-
RESTORE-IMI 1: This trial compared IMI/REL to colistin plus imipenem for imipenem-nonsusceptible infections. IMI/REL demonstrated comparable efficacy to the colistin-based regimen but with a significantly better safety profile, particularly much lower rates of nephrotoxicity (10% vs. 56%).[14]
-
RESTORE-IMI 2: This trial compared IMI/REL to piperacillin-tazobactam for hospital-acquired or ventilator-associated bacterial pneumonia (HABP/VABP). IMI/REL was found to be non-inferior for the primary endpoint of 28-day all-cause mortality (15.9% for IMI/REL vs. 21.3% for piperacillin-tazobactam).[15][16]
While CZA's trials established its efficacy in CRE infections, the RESTORE-IMI program provides confidence in IMI/REL's role, especially for infections caused by KPC-producing Enterobacterales and difficult-to-treat Pseudomonas aeruginosa.
Both CZA and IMI/REL are highly active against KPC-producing CRE.[10][12] A key differentiator is their activity against OXA-48, where CZA is uniquely effective among these three established inhibitors.[1] Conversely, neither agent has reliable activity against MBLs.[1][2]
For P. aeruginosa, one study found that CZA was more active than IMI/REL against KPC-producing isolates (86.4% vs. 9.1% susceptibility), a difference attributed to the frequent co-occurrence of OprD porin loss, which confers resistance to imipenem.[17]
Caption: Comparative Inhibitory Spectra against β-Lactamase Classes.
Section 4: The Emerging Competitor - Durlobactam
Durlobactam is another DBO inhibitor developed specifically to be paired with sulbactam (SUL-DUR) for the treatment of infections caused by Acinetobacter baumannii-calcoaceticus complex (ABC).[18] This positions it in a different therapeutic niche than this compound, vaborbactam, or relebactam, none of which have activity against A. baumannii.[1][19]
While not intended for the same pathogens, in vitro studies have compared the inhibitory potential of durlobactam and this compound. Durlobactam demonstrates significantly more potent activity against the class D β-lactamases (OXA enzymes) that are characteristic of carbapenem-resistant A. baumannii.[20]
A direct comparative study against carbapenem-resistant A. baumannii isolates showed a profound difference in potency:
This highlights the specialized design of durlobactam. The ATTACK trial confirmed the clinical utility of SUL-DUR, showing it was non-inferior to colistin for treating carbapenem-resistant ABC infections, with a 28-day all-cause mortality of 19% in the SUL-DUR group versus 32% in the colistin group, and significantly less nephrotoxicity.[18]
Section 5: Synthesis and Future Directions
The choice between these novel BL/BLI combinations is dictated by the specific resistance mechanism of the infecting pathogen.
| Agent | Partner β-Lactam | Key Strengths | Key Limitations |
| Ceftazidime-Avibactam | Ceftazidime | Broad activity including KPC, AmpC, and OXA-48 .[1] | No MBL or A. baumannii activity. Resistance can emerge via KPC mutations.[24] |
| Meropenem-Vaborbactam | Meropenem | Highly potent against KPC producers.[1] Favorable mortality and nephrotoxicity data from TANGO II.[4] | No activity against OXA-48, MBLs, or A. baumannii.[2] |
| Imipenem-Relebactam | Imipenem-Cilastatin | Strong activity against KPC and AmpC producers, including some resistant P. aeruginosa.[3] | Limited activity against OXA-48.[3] No MBL or A. baumannii activity. |
| Sulbactam-Durlobactam | Sulbactam | Potent, targeted activity against carbapenem-resistant A. baumannii .[18][20] | Niche spectrum; not for Enterobacterales or P. aeruginosa infections. |
Causality in Drug Selection: The decision-making process is a direct consequence of the inhibitor's molecular structure and its resulting inhibitory profile.
-
For suspected or confirmed KPC-producing CRE , CZA, MVB, and IMI/REL are all strong options.[1] MVB's potent KPC inhibition and favorable TANGO II data may give it an edge in some clinical scenarios.
-
For OXA-48-producing CRE , CZA is the only reliable choice among the first three agents.[1]
-
For carbapenem-resistant A. baumannii , SUL-DUR is the specifically designed and clinically validated option.[18]
-
For MBL-producing CRE , none of these agents are effective alone. The combination of aztreonam with ceftazidime-avibactam is an effective therapeutic approach for these infections.[1][25]
The field continues to evolve, with ongoing efforts to develop inhibitors that can tackle the formidable challenge of MBLs. As resistance patterns shift, head-to-head comparative data, both in vitro and from well-designed clinical trials, will remain indispensable for guiding optimal therapeutic strategies.
References
- 1. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (this compound, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect and Safety of Meropenem-Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. journals.asm.org [journals.asm.org]
- 8. Meropenem-Vaborbactam versus Ceftazidime-Avibactam for Treatment of Carbapenem-Resistant Enterobacteriaceae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Activity of Novel β-Lactam/β-Lactamase Inhibitors Against Carbapenem-Resistant Pseudomonas aeruginosa and Enterobacterales in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A Randomized, Double-blind, Multicenter Trial Comparing Efficacy and Safety of Imipenem/Cilastatin/Relebactam Versus Piperacillin/Tazobactam in Adults With Hospital-acquired or Ventilator-associated Bacterial Pneumonia (RESTORE-IMI 2 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Randomized, Double-blind, Multicenter Trial Comparing Efficacy and Safety of Imipenem/Cilastatin/Relebactam Versus Piperacillin/Tazobactam in Adults With Hospital-acquired or Ventilator-associated Bacterial Pneumonia (RESTORE-IMI 2 Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of In Vitro Activity of Ceftazidime-Avibactam and Imipenem-Relebactam against Clinical Isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. idse.net [idse.net]
- 19. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (this compound, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Comparative in vitro activity of sulbactam with this compound or durlobactam against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative in vitro activity of sulbactam with this compound or durlobactam against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Potency of Vaborbactam Is Less Affected than That of this compound in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Synergistic Power of Avibactam: A Comparative Guide to Enhancing Novel Antibiotic Efficacy
Introduction: The Imperative for Synergy in an Era of Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates innovative strategies to preserve the efficacy of our antibiotic arsenal. Among the most formidable threats are Gram-negative bacteria producing a diverse array of β-lactamase enzymes, which inactivate a broad spectrum of β-lactam antibiotics. Avibactam, a non-β-lactam β-lactamase inhibitor, has emerged as a critical tool in overcoming this resistance. It functions by covalently binding to the active site of many serine β-lactamases, including Ambler class A, C, and some D enzymes, effectively protecting its partner antibiotic from degradation.[1][2] This guide provides an in-depth comparison of the synergistic effects of this compound with new and established antibiotics, supported by experimental data and detailed protocols for researchers in drug development.
Mechanisms of Synergy: A Tale of Two Molecules
The synergistic relationship between this compound and a partner antibiotic is a classic example of combination therapy overcoming specific resistance mechanisms. The primary mechanism revolves around this compound's ability to inhibit β-lactamase enzymes that would otherwise hydrolyze the partner antibiotic.
This compound's unique mechanism of action involves a reversible covalent modification of the serine residue in the β-lactamase active site.[3][4][5] Unlike some other inhibitors, this compound can dissociate, allowing it to inhibit multiple enzyme molecules.[6] This restores the activity of the partner antibiotic against the pathogen.
Caption: Mechanism of this compound Synergy.
A particularly powerful combination is this compound with aztreonam. Aztreonam, a monobactam, is stable against metallo-β-lactamases (MBLs), but susceptible to other β-lactamases like AmpC and ESBLs.[6] this compound inhibits these latter enzymes, thereby restoring aztreonam's activity against MBL-producing bacteria that also harbor other β-lactamases.[6][7]
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound combinations, standardized in vitro methods are essential. The two most common and informative assays are the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[8][9]
Objective: To determine the minimum inhibitory concentration (MIC) of each drug alone and in combination to calculate the FIC index.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound and partner antibiotic stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.
Procedure:
-
Prepare serial two-fold dilutions of the partner antibiotic along the x-axis of the 96-well plate.
-
Prepare serial two-fold dilutions of this compound along the y-axis of the plate.
-
The resulting plate will contain a grid of wells with varying concentrations of both agents.
-
Include control wells for each drug alone, as well as a growth control (no drug) and a sterility control (no bacteria).
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC of each drug alone and the MIC of each drug in combination by observing the lowest concentration that inhibits visible bacterial growth.
Data Analysis: Calculate the FIC index using the following formula:[3][10][11]
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FIC Index: [10][11]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Caption: Checkerboard Assay Workflow.
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[12][13]
Objective: To assess the rate of bacterial killing by an antibiotic combination compared to the individual agents.
Materials:
-
Culture tubes or flasks
-
CAMHB
-
This compound and partner antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Bacterial inoculum standardized to a starting concentration of approximately 5 x 10^5 CFU/mL.
Procedure:
-
Prepare culture tubes with CAMHB containing the antibiotics alone and in combination at the desired concentrations.
-
Include a growth control tube without any antibiotic.
-
Inoculate each tube with the standardized bacterial suspension.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Synergy: ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity: ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
Caption: Time-Kill Assay Workflow.
Comparative Performance Data
The following tables summarize experimental data from various studies, demonstrating the synergistic effect of this compound with different antibiotics against challenging Gram-negative pathogens.
Table 1: this compound + Aztreonam against Metallo-β-Lactamase (MBL)-Producing Enterobacterales
| Organism | Aztreonam MIC (µg/mL) | Aztreonam-Avibactam MIC (µg/mL) | Fold Decrease in MIC | Reference |
| K. pneumoniae (NDM-1) | >256 | 0.25 - 4 | >64 | [16] |
| E. coli (NDM-5) | 128 | 0.5 | 256 | [17] |
| E. cloacae (VIM-1) | 64 | 1 | 64 | [6] |
Table 2: this compound + Cefiderocol against Carbapenem-Resistant Gram-Negative Bacteria
| Organism | Cefiderocol MIC (µg/mL) | Cefiderocol-Avibactam | Synergy Observed (Time-Kill) | Reference |
| K. pneumoniae (KPC-3) | 4 | Yes | ≥ 2-log10 reduction | [14][15] |
| P. aeruginosa (VIM-2) | 8 | No | No significant reduction | [14][15] |
| A. baumannii (OXA-23) | 16 | No | No significant reduction | [14][15] |
Table 3: this compound + Meropenem against KPC-Producing Klebsiella pneumoniae
| Strain | Meropenem MIC (µg/mL) | Meropenem-Avibactam MIC (µg/mL) | FIC Index | Reference |
| KPC-Kp 1 | 64 | 8 | ≤ 0.5 | [18] |
| KPC-Kp 2 | 128 | 16 | ≤ 0.5 | [18] |
| KPC-Kp 3 | 32 | 4 | ≤ 0.5 | [19] |
Clinical Implications and Future Directions
The synergistic combinations of this compound with other antibiotics have significant clinical implications, offering potential therapeutic options for infections caused by multidrug-resistant Gram-negative bacteria. The combination of ceftazidime-avibactam is already approved and has shown clinical success in treating complicated intra-abdominal and urinary tract infections, as well as hospital-acquired and ventilator-associated pneumonia.[14][20]
The combination of aztreonam and this compound is particularly promising for treating infections caused by MBL-producing Enterobacterales.[13] Clinical studies have reported favorable outcomes in patients treated with this combination, with high rates of clinical resolution and microbiological cure.[16][20][21]
While the synergy between this compound and cefiderocol appears to be more limited to certain pathogens like carbapenem-resistant Enterobacterales, further investigation is warranted.[14][15]
Future research should focus on:
-
Optimizing dosing regimens for combination therapies.
-
Investigating the potential for the emergence of resistance to these combinations.
-
Exploring the synergistic potential of this compound with other novel antibiotics in development.
By leveraging the power of synergy, we can extend the lifespan of our existing antibiotics and develop new, effective treatments to combat the growing threat of antimicrobial resistance.
References
- 1. youtube.com [youtube.com]
- 2. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Aztreonam-avibactam synergy, a validation and comparison of diagnostic tools [frontiersin.org]
- 7. mjima.org [mjima.org]
- 8. Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Kinetics of this compound inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. The Revival of Aztreonam in Combination with this compound against Metallo-β-Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Combination Therapy of Ceftazidime/Avibactam for the Treatment of Patients Infected with Carbapenem-Resistant Klebsiella pneumoniae: A Multicenter Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P09 Aztreonam and this compound synergy for MBL-producing Enterobacterales and patient clinical outcomes in a large UK hospital trust - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Addressing carbapenemase-producing extensively drug-resistant Pseudomonas aeruginosa: the potential of cefiderocol and ceftazidime/avibactam plus aztreonam therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical Outcome of Patients on Ceftazidime-Avibactam and Combination Therapy in Carbapenem-resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synergistic Activity of Cefiderocol in Combination with this compound, Sulbactam or Tazobactam against Carbapenem-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Avibactam in a Laboratory Setting
Introduction: The Imperative for Proper Avibactam Disposal
This compound is a non-β-lactam β-lactamase inhibitor, which restores the efficacy of β-lactam antibiotics against a wide range of resistant bacteria by inactivating their β-lactamase enzymes[1][2]. Its use in research and development is critical for combating antimicrobial resistance. However, the very biological activity that makes this compound valuable also necessitates stringent disposal procedures. The release of APIs into the environment can have unforeseen ecological consequences and contribute to the selective pressure that drives antibiotic resistance[3][4][5].
This document outlines the core principles and step-by-step protocols for managing this compound waste, from pure solid compounds to contaminated labware. The procedures described are grounded in regulatory standards and chemical safety best practices, ensuring a self-validating system for your laboratory's waste management program.
Regulatory Framework: The Legal Basis for Disposal
The disposal of pharmaceutical waste, including this compound, is governed by federal and state regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which oversees hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[6].
A key regulation for healthcare and laboratory facilities is the EPA's Final Rule, "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266, Subpart P)[7][8]. A central tenet of this rule is the strict prohibition on disposing of hazardous pharmaceutical waste down the drain, a practice known as "sewering"[9][10][11]. While this compound is not explicitly on the EPA's "P" or "U" lists of acute hazardous wastes, its toxicological properties have not been thoroughly investigated, warranting a conservative approach that treats it as potentially hazardous chemical waste[4][12][13].
Waste Characterization and Segregation
Proper disposal begins with accurate identification and segregation of waste streams. This compound waste in a laboratory setting can be categorized as follows:
-
Solid this compound Waste: Unused, expired, or off-specification pure this compound powder.
-
Aqueous this compound Waste: Buffer solutions, cell culture media, or other liquid matrices containing this compound.
-
Contaminated Solid Waste: Non-sharp labware such as pipette tips, tubes, flasks, gloves, and bench paper that has come into direct contact with this compound.
-
Contaminated Sharps: Needles, syringes, or other sharps used to handle this compound solutions.
Causality: Segregating these waste streams is paramount. It prevents the unnecessary treatment of non-hazardous materials as hazardous, which is costly and inefficient. More importantly, it ensures that highly concentrated waste (like pure API) is not diluted into less hazardous streams, which could lead to improper handling and disposal[14].
Table 1: this compound Waste Stream Management Summary
| Waste Stream | Description | Recommended Container | Primary Disposal Method |
| Solid API | Pure or nearly pure this compound powder. | Labeled, sealed hazardous chemical waste container. | Licensed Chemical Incineration |
| Aqueous Solutions | Solutions containing dissolved this compound. | Labeled, leak-proof hazardous liquid waste container. | Licensed Chemical Incineration |
| Contaminated Labware | Non-sharp items (gloves, pipette tips, etc.). | Labeled hazardous solid waste container (typically a lined box or drum). | Licensed Chemical Incineration |
| Contaminated Sharps | Needles, syringes, etc. | Puncture-proof, approved sharps container. | Medical/Chemical Waste Incineration |
The Gold Standard: High-Temperature Incineration
For this compound and many other pharmaceutical compounds, the most effective and recommended disposal method is high-temperature incineration in a licensed hazardous waste facility[12][15][16].
Why Incineration? Incineration provides complete thermal destruction of the active pharmaceutical ingredient. A chemical incinerator equipped with an afterburner and flue gas scrubbing ensures that the molecule is broken down into simpler, non-biologically active components and that harmful combustion byproducts are removed before release[12][15]. This method effectively eliminates the risk of environmental contamination.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for handling each this compound waste stream.
Protocol 4.1: Disposal of Solid (Pure) this compound
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Containment: Conduct all handling of solid this compound within a chemical fume hood or other ventilated enclosure to prevent inhalation of dust[13][17].
-
Collection: Carefully transfer the solid this compound waste into a designated, clearly labeled hazardous chemical waste container. Ensure the container is compatible with the waste and can be securely sealed.
-
Labeling: The label must clearly state "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health & Safety (EHS) department.
-
Storage and Disposal: Store the sealed container in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.
Protocol 4.2: Disposal of Aqueous Solutions Containing this compound
-
Prohibition of Drain Disposal: Under no circumstances should aqueous solutions containing this compound be poured down the sink[10][12][18]. This practice is a direct violation of EPA regulations and introduces APIs into waterways[19].
-
Collection: Pour the aqueous waste into a designated, leak-proof hazardous liquid waste container (e.g., a carboy). Use a funnel to prevent spills.
-
Labeling: Label the container with "Hazardous Waste," list all chemical constituents (including this compound and the solvent/buffer components), and approximate percentages.
-
Storage and Disposal: Keep the container sealed when not in use and store it in secondary containment in a designated satellite accumulation area. Arrange for disposal via your institution's hazardous waste program.
Protocol 4.3: Disposal of Contaminated Labware
-
Segregation: Separate contaminated labware from regular lab trash.
-
Collection: Place all non-sharp items (gloves, weigh boats, pipette tips, etc.) that have come into contact with this compound into a designated hazardous solid waste container. This is often a sturdy cardboard box lined with a durable plastic bag[14].
-
Sharps: Dispose of any contaminated needles or syringes directly into an approved, puncture-proof sharps container designated for chemical contamination[16].
-
Labeling and Disposal: Once full, seal the container or liner, label it clearly as hazardous chemical waste, and arrange for disposal through your EHS-approved vendor.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste streams in a laboratory environment.
Caption: Decision workflow for this compound waste segregation and disposal.
Spill Management Protocol
Accidental spills must be managed promptly and correctly to ensure safety and prevent environmental release.
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or involves a highly concentrated powder, evacuate the area and contact your institution's EHS emergency line.
-
PPE: Don appropriate PPE, including double gloves, safety goggles, and a lab coat. For large spills of powder, respiratory protection may be necessary.
-
Containment: For liquid spills, surround the area with absorbent material (e.g., universal binders or diatomite) to prevent it from spreading[13][20].
-
Cleanup:
-
Liquids: Absorb the spill with an inert, liquid-binding material.
-
Solids: Gently cover the spill with a damp paper towel to avoid creating dust. Carefully scoop the material into a suitable container.
-
-
Disposal: Collect all cleanup materials (absorbent pads, contaminated towels, etc.) and place them in the designated hazardous solid waste container[12][15][17].
-
Decontamination: Clean the spill area thoroughly with an appropriate cleaning agent, and dispose of the cleaning materials as hazardous waste.
By adhering to these scientifically grounded and regulation-aligned procedures, researchers can handle and dispose of this compound waste responsibly, upholding their commitment to laboratory safety, scientific integrity, and environmental stewardship.
References
- 1. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascelibrary.com [ascelibrary.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Content Retired - Compliance Assistance Centers [caiweb.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. biosynth.com [biosynth.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. ebusiness.avma.org [ebusiness.avma.org]
- 17. targetmol.com [targetmol.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. dtsc.ca.gov [dtsc.ca.gov]
- 20. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
